Tnik-IN-5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H17N3O3 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
3-[(3-methoxyphenyl)methyl]-6-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C22H17N3O3/c1-27-18-4-2-3-14(9-18)13-25-19-6-5-15(11-20(19)28-22(25)26)17-10-16-7-8-23-21(16)24-12-17/h2-12H,13H2,1H3,(H,23,24) |
InChI Key |
DRHILHIKLGEWOH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C3=C(C=C(C=C3)C4=CN=C5C(=C4)C=CN5)OC2=O |
Origin of Product |
United States |
Foundational & Exploratory
Tnik-IN-5: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Tnik-IN-5, a potent inhibitor of Traf2- and Nck-interacting kinase (TNIK). This document details the core mechanism, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated signaling pathways.
Core Mechanism of Action
This compound is a small molecule inhibitor that potently targets the kinase activity of TNIK.[1] TNIK is a serine/threonine kinase that plays a crucial role in the canonical Wnt signaling pathway, a pathway frequently dysregulated in various cancers, particularly colorectal cancer. The primary mechanism of action of this compound is the inhibition of TNIK's ability to phosphorylate its downstream targets. This disruption of TNIK activity leads to the suppression of the Wnt signaling pathway, resulting in anti-proliferative and anti-migratory effects in cancer cells.
Specifically, this compound has been shown to decrease the protein levels of β-catenin and T-cell factor 4 (TCF-4) in the nucleus. β-catenin is a key transcriptional co-activator in the Wnt pathway, and its nuclear translocation and interaction with TCF-4 are critical for the transcription of Wnt target genes, such as c-Myc and Axin2, which are involved in cell proliferation and survival. By reducing the levels of nuclear β-catenin and TCF-4, this compound effectively downregulates the expression of these oncogenic proteins.[1]
Quantitative Data
The following table summarizes the key quantitative data for this compound and other relevant TNIK inhibitors for comparative purposes.
| Compound | Target | IC50 | Cell Line | Effect | Reference |
| This compound | TNIK | 0.05 µM | HCT116 | Inhibits Wnt signaling, cell proliferation, and migration. Reduces nuclear β-catenin and TCF-4 levels. | [1] |
| NCB-0846 | TNIK | 21 nM | - | Orally available TNIK inhibitor. | - |
| KY-05009 | TNIK | - | - | ATP-competitive inhibitor of TNIK. | - |
| Osimertinib | TNIK | 151.90 nM | MRC-5 | Potent TNIK inhibitory activity. | - |
Signaling Pathway
The diagram below illustrates the canonical Wnt signaling pathway and the point of intervention by this compound. In the absence of a Wnt ligand, β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor, this destruction complex is inactivated, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin interacts with TCF/LEF transcription factors to drive the expression of target genes. TNIK is a critical component of this nuclear complex, and its kinase activity is required for full transcriptional activation. This compound inhibits TNIK, thereby blocking this final step in the Wnt signaling cascade.
Experimental Protocols
The following are representative, detailed protocols for key experiments to characterize the mechanism of action of this compound. These protocols are based on established methodologies and the available information on this compound.
TNIK Kinase Assay
This protocol describes a luminescent kinase assay to determine the in vitro inhibitory activity of this compound against TNIK.
Materials:
-
Recombinant human TNIK enzyme
-
Kinase substrate (e.g., Myelin Basic Protein)
-
ATP
-
This compound (dissolved in DMSO)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should be kept below 1%.
-
Add 1 µL of the this compound dilutions or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of TNIK enzyme solution (concentration to be optimized, e.g., 10 ng/µL) to each well.
-
Add 2 µL of a substrate/ATP mixture (e.g., 25 µM ATP and 1 mg/mL MBP) to each well to initiate the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (HCT116 cells)
This protocol outlines the use of a colorimetric assay to assess the effect of this compound on the proliferation of the HCT116 colorectal cancer cell line.
Materials:
-
HCT116 cells
-
McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed HCT116 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.
-
Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound (e.g., 1.25, 2.5, 5 µM) or DMSO (vehicle control) to the wells.
-
Incubate the cells for 48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
Western Blot Analysis for β-catenin and TCF-4 (HCT116 cells)
This protocol describes the detection of β-catenin and TCF-4 protein levels in HCT116 cells treated with this compound.
Materials:
-
HCT116 cells
-
This compound (dissolved in DMSO)
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-β-catenin, anti-TCF-4, anti-Lamin B1 (nuclear marker), anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Seed HCT116 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound (e.g., 10, 20, 40 µM) or DMSO for 48 hours.
-
For nuclear protein extraction, use a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions. For total protein, lyse the cells directly in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (dilutions to be optimized according to the manufacturer's datasheet) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Quantify the band intensities and normalize to the loading control (Lamin B1 for nuclear fractions, GAPDH for total lysates).
Cell Migration Assay (Transwell Assay)
This protocol details a transwell migration assay to evaluate the effect of this compound on the migratory capacity of HCT116 cells.
Materials:
-
HCT116 cells
-
Serum-free medium and medium with 10% FBS
-
This compound (dissolved in DMSO)
-
24-well plates with transwell inserts (8 µm pore size)
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet solution for staining
Procedure:
-
Culture HCT116 cells to sub-confluency and then serum-starve them overnight.
-
Resuspend the cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add 500 µL of medium containing 10% FBS (as a chemoattractant) to the lower chamber of the 24-well plate.
-
Add 100 µL of the cell suspension to the upper chamber of the transwell insert, with or without this compound (e.g., 1 µM).
-
Incubate for 24-48 hours at 37°C.
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the inserts with water.
-
Count the number of migrated cells in several random fields under a microscope.
-
Compare the number of migrated cells in the this compound-treated group to the control group.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for characterizing a novel TNIK inhibitor like this compound.
References
Downstream Targets of TNIK-IN-5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the known and anticipated downstream targets of TNIK-IN-5, a potent inhibitor of TRAF2 and NCK-interacting kinase (TNIK). TNIK is a serine/threonine kinase that plays a crucial role as an activator of the canonical Wnt/β-catenin signaling pathway, a pathway frequently dysregulated in various cancers, particularly colorectal cancer. This compound has demonstrated an IC50 of 0.05 μM, highlighting its potential as a tool for studying Wnt signaling and as a therapeutic lead.
Disclaimer: While the inhibitory activity of this compound is established, detailed quantitative data on its specific effects on all downstream targets and comprehensive, peer-reviewed experimental protocols for this particular compound are not extensively available in the public domain. Therefore, this guide synthesizes information from studies on other well-characterized TNIK inhibitors, such as NCB-0846, and general molecular biology protocols to provide a representative understanding of the expected downstream effects and the methodologies to assess them.
Core Mechanism of Action
TNIK functions at the terminus of the Wnt signaling cascade. In the nucleus, it forms a complex with T-cell factor 4 (TCF4) and β-catenin.[1][2] TNIK then phosphorylates TCF4, a critical step for the transcriptional activation of Wnt target genes.[1][3] TNIK inhibitors, including this compound, are designed to bind to the ATP-binding pocket of TNIK, thereby preventing the phosphorylation of its substrates and inhibiting the transcription of Wnt-responsive genes.[4][3]
Primary Downstream Effects of TNIK Inhibition
The inhibition of TNIK by compounds like this compound is expected to lead to a cascade of downstream effects, primarily centered on the suppression of the Wnt/β-catenin signaling pathway. These effects can be broadly categorized into decreased expression of Wnt target genes and subsequent phenotypic changes in cancer cells.
Table 1: Anticipated Effects of this compound on Key Wnt Pathway Components and Target Genes
| Target Protein/Gene | Expected Effect of this compound | Method of Detection | Reference for similar TNIK inhibitors |
| Phospho-TCF4 | Decrease | Western Blot, Kinase Assay | [1] |
| Nuclear β-catenin | Decrease | Western Blot (nuclear fraction), Immunofluorescence | |
| Nuclear TCF4 | Decrease | Western Blot (nuclear fraction) | [5] |
| Axin2 (mRNA) | Decrease | qRT-PCR | [5] |
| c-Myc (mRNA) | Decrease | qRT-PCR | [5] |
| Cyclin D1 (mRNA) | Decrease | qRT-PCR | [6] |
| Axin2 (protein) | Decrease | Western Blot | [5] |
| c-Myc (protein) | Decrease | Western Blot | [5] |
| Cyclin D1 (protein) | Decrease | Western Blot | [6] |
Signaling Pathway
The following diagram illustrates the canonical Wnt signaling pathway and the point of intervention for TNIK inhibitors like this compound.
Caption: Canonical Wnt signaling pathway and this compound inhibition.
Experimental Protocols
The following sections provide detailed, representative protocols for key experiments to assess the downstream effects of this compound. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Kinase Assay
This assay directly measures the ability of this compound to inhibit the kinase activity of TNIK.
Principle: A recombinant TNIK enzyme is incubated with a substrate (e.g., a peptide derived from TCF4) and ATP. The amount of phosphorylated substrate is then quantified, typically using luminescence or radioactivity.
Materials:
-
Recombinant human TNIK
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)
-
TCF4-derived peptide substrate
-
ATP
-
This compound at various concentrations
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Protocol:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 384-well plate, add 5 µL of each this compound dilution or vehicle control (DMSO).
-
Add 10 µL of recombinant TNIK to each well.
-
Add 10 µL of a mix of the TCF4 peptide substrate and ATP to each well to initiate the reaction.
-
Incubate the plate at 30°C for 1 hour.
-
Add 25 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
Caption: Workflow for an in vitro TNIK kinase assay.
Western Blot Analysis of Wnt Target Genes
This protocol is for determining the protein levels of downstream targets of the Wnt pathway.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then specific proteins are detected using antibodies.
Materials:
-
HCT116 or other colorectal cancer cell line
-
Cell culture medium and supplements
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-TCF4, anti-Axin2, anti-c-Myc, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed HCT116 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for 24-48 hours.
-
Lyse the cells with RIPA buffer and determine protein concentration using the BCA assay.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Image the blot using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software and normalize to a loading control (e.g., GAPDH).
Cell Proliferation Assay
This assay measures the effect of this compound on the growth of cancer cells.
Principle: Cell viability is assessed using a reagent that is converted into a colored or fluorescent product by metabolically active cells.
Materials:
-
HCT116 cells
-
96-well plates
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
Protocol:
-
Seed HCT116 cells in a 96-well plate at a density of 5,000 cells/well.
-
Allow cells to attach overnight.
-
Treat cells with a serial dilution of this compound for 72 hours.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Cell Migration (Wound Healing) Assay
This assay assesses the effect of this compound on the migratory capacity of cancer cells.
Principle: A "wound" is created in a confluent cell monolayer, and the rate of cell migration to close the wound is measured over time.
Materials:
-
HCT116 cells
-
6-well plates
-
Sterile 200 µL pipette tip
-
This compound
-
Microscope with a camera
Protocol:
-
Seed HCT116 cells in 6-well plates and grow to 100% confluence.
-
Create a scratch in the cell monolayer with a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width of the wound at multiple points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial wound area.
Caption: Workflow for a wound healing (migration) assay.
Conclusion
This compound is a potent inhibitor of TNIK kinase activity, and its primary downstream effect is the suppression of the canonical Wnt/β-catenin signaling pathway. This leads to reduced expression of key Wnt target genes involved in cell proliferation and migration, ultimately inhibiting cancer cell growth. While specific quantitative data for this compound is limited in publicly available literature, the experimental protocols and expected outcomes outlined in this guide, based on the known function of TNIK and data from other inhibitors, provide a solid framework for researchers to investigate its biological effects. Further studies are warranted to fully elucidate the detailed downstream target profile and therapeutic potential of this compound.
References
- 1. Discovery of a novel Wnt inhibitor with potential to eradicate colorectal cancer stem cells | National Cancer Center Japan [ncc.go.jp]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Structural Insight into TNIK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. TRAF2 and NCK-Interacting Kinase Inhibitors for Colorectal Cancer: In Vitro and Theoretical Validations - PubMed [pubmed.ncbi.nlm.nih.gov]
Tnik-IN-5: A Technical Guide to its Applications in Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action and Signaling Pathways
TNIK is a serine-threonine kinase that plays a crucial role in multiple pro-fibrotic signaling pathways, including Transforming Growth Factor-β (TGF-β), Wnt/β-catenin, and c-Jun N-terminal kinase (JNK) signaling. By inhibiting TNIK, Tnik-IN-5 effectively disrupts these cascades, leading to a reduction in the activation of myofibroblasts, the primary cell type responsible for excessive matrix deposition, and a decrease in the production of key fibrotic markers such as α-smooth muscle actin (α-SMA) and collagen.[4]
Key Signaling Pathways Modulated by this compound
References
- 1. Novel Molecules From Generative AI to Phase II: First Novel TNIK Inhibitors for Fibrotic Diseases Discovered and Designed Using Generative AI [prnewswire.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. First Generative AI Drug Begins Phase II Trials with Patients | Insilico Medicine [insilico.com]
- 4. researchgate.net [researchgate.net]
- 5. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of AI in Kinase Inhibition: A Technical Deep Dive into the Discovery and Development of TNIK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and development of inhibitors targeting Traf2- and Nck-interacting kinase (TNIK), a critical node in cellular signaling pathways implicated in fibrosis and cancer. We will focus on the journey of INS018_055 (also known as rentosertib), a novel, potent, and selective TNIK inhibitor discovered and designed using a generative artificial intelligence platform, which has progressed to Phase II clinical trials for the treatment of idiopathic pulmonary fibrosis (IPF). Additionally, we will cover Tnik-IN-5, another known inhibitor of TNIK.
Introduction to TNIK: A Key Therapeutic Target
The Rise of a Novel Inhibitor: The Story of INS018_055 (Rentosertib)
The discovery of INS018_055 represents a paradigm shift in drug development, leveraging the power of artificial intelligence to accelerate the identification of novel targets and the generation of specific inhibitors.
AI-Powered Target Discovery and Molecular Generation
Preclinical Development of INS018_055
Table 1: In Vitro Activity of INS018_055
| Assay Type | Metric | Value | Reference |
| TNIK Enzymatic Assay | IC50 | 31 nM | [7] |
| TNIK Binding Affinity | Kd | 4.32 nM | [7] |
| TGF-β-induced α-SMA expression in MRC-5 cells | IC50 | 27.14 nM | [7] |
The anti-fibrotic potential of INS018_055 was evaluated in a bleomycin-induced pulmonary fibrosis mouse model, a standard preclinical model for IPF. The compound showed significant improvements in lung function in these studies.[5] The versatility of its anti-fibrotic activity was further demonstrated in models of kidney and skin fibrosis.[8]
Table 2: Summary of In Vivo Studies for INS018_055
| Animal Model | Key Findings | Reference |
| Bleomycin-induced lung fibrosis (mouse) | Improved lung function | [5] |
| Kidney fibrosis model | Attenuated fibrosis | [8] |
| Skin fibrosis model | Attenuated fibrosis | [8] |
Clinical Development of INS018_055
INS018_055 has progressed through Phase I and into Phase II clinical trials, demonstrating a favorable safety and pharmacokinetic profile.
Phase I studies in healthy volunteers established the safety, tolerability, and pharmacokinetic profile of INS018_055.[4] These trials were conducted in both New Zealand and China.[9]
Table 3: Pharmacokinetic Parameters of INS018_055 in Phase I Trials
| Population | Dosing | Key PK Findings | Reference |
| Healthy Volunteers | Single and Multiple Ascending Doses | Favorable safety and tolerability, predictable pharmacokinetics | [4][9] |
This compound: Another Potent TNIK Inhibitor
This compound is another documented inhibitor of TNIK, primarily used as a research tool.
In Vitro Activity of this compound
This compound is a potent inhibitor of TNIK and has been shown to effectively halt Wnt signaling.[11] It has demonstrated in vitro efficacy against colorectal cancer cell lines.[11]
Table 4: In Vitro Activity of this compound
| Assay Type | Metric | Value | Reference |
| TNIK Enzymatic Assay | IC50 | 0.05 µM | [11] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key assays used in the characterization of TNIK inhibitors.
TNIK Kinase Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Protocol:
-
Reaction Setup: In a 384-well plate, combine the TNIK enzyme, the substrate (e.g., Myelin Basic Protein), ATP, and the test inhibitor (e.g., this compound or INS018_055) in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5mM MnCl2; 50μM DTT).[12]
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).[12]
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[12]
-
ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase-based reaction that produces a luminescent signal. Incubate at room temperature for 30 minutes.[12]
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is correlated with the amount of ADP produced and thus the TNIK kinase activity.[12]
Wnt Signaling Inhibition Assay (TCF/LEF Reporter Assay)
This cell-based assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are downstream effectors of the canonical Wnt signaling pathway.
Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transfect with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOP-flash).
-
Wnt Pathway Activation: Stimulate the Wnt pathway using a known activator, such as Wnt3a conditioned media or a GSK3β inhibitor (e.g., LiCl or CHIR99021).
-
Inhibitor Treatment: Treat the cells with varying concentrations of the TNIK inhibitor.
-
Luciferase Assay: After a suitable incubation period, lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: A decrease in luciferase activity in the presence of the inhibitor indicates suppression of the Wnt signaling pathway.
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
This is a widely used animal model to evaluate the efficacy of anti-fibrotic compounds.
Protocol:
-
Induction of Fibrosis: Anesthetize mice (e.g., C57BL/6 strain) and intratracheally instill a single dose of bleomycin to induce lung injury and subsequent fibrosis.[13]
-
Treatment: Administer the test compound (e.g., INS018_055) to the mice via a clinically relevant route (e.g., oral gavage) for a specified duration, typically starting after the initial inflammatory phase.[14]
-
Assessment of Fibrosis: After the treatment period, sacrifice the animals and collect the lungs for analysis.[13]
-
Histopathology: Perform histological staining (e.g., Masson's trichrome) on lung sections to visualize collagen deposition and assess the extent of fibrosis using a scoring system (e.g., Ashcroft score).[13]
-
Biochemical Analysis: Measure the lung hydroxyproline content, a quantitative marker of collagen deposition.[15]
-
Bronchoalveolar Lavage (BAL): Analyze the cellular and protein content of BAL fluid to assess inflammation.[13]
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental procedures is essential for a clear understanding of the underlying science.
Caption: The canonical Wnt signaling pathway and the inhibitory action of TNIK inhibitors.
Caption: A typical workflow for the discovery and development of a TNIK inhibitor.
Conclusion
References
- 1. Structural Insight into TNIK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. marktechpost.com [marktechpost.com]
- 3. TNIK | Insilico Medicine [insilico.com]
- 4. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First Generative AI Drug Begins Phase II Trials with Patients | Insilico Medicine [insilico.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. TNIK | DC Chemicals [dcchemicals.com]
- 8. Insilico Medicine's Study Published in Nature Biotechnology: First Novel TNIK Inhibitors for Fibrotic Diseases Discovered and Designed Using Generative AI | Qiming Venture Partners [qimingvc.com]
- 9. First drug discovered and designed with generative AI enters Phase II trials, with first patients dosed | EurekAlert! [eurekalert.org]
- 10. Insilico Medicine announces phase 2 success for AI-designed drug [synapse.patsnap.com]
- 11. cymitquimica.com [cymitquimica.com]
- 12. promega.jp [promega.jp]
- 13. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 14. The bleomycin animal model: a useful tool to investigate treatment options for idiopathic pulmonary fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Tnik-IN-5 (CAS: 2754265-66-0): A Technical Guide for Researchers
An In-depth Review of a Potent TNIK Inhibitor for Colorectal Cancer Research
This technical guide provides a comprehensive overview of Tnik-IN-5, a potent and selective inhibitor of Traf2- and Nck-interacting kinase (TNIK). This compound, also identified as compound 8g in its primary discovery literature, has emerged as a significant tool for researchers in the fields of oncology and cell signaling, particularly for its activity against colorectal cancer cells through the inhibition of the Wnt signaling pathway. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of its quantitative data, experimental methodologies, and mechanisms of action.
Core Compound Information
| Property | Value |
| Compound Name | This compound |
| CAS Number | 2754265-66-0 |
| Molecular Formula | C₂₂H₁₇N₃O₃ |
| Molecular Weight | 371.39 g/mol |
| Synonym | Compound 8g |
| Primary Target | Traf2- and Nck-interacting kinase (TNIK) |
| Mechanism of Action | Inhibition of TNIK kinase activity, leading to suppression of the Wnt/β-catenin signaling pathway. |
Quantitative Biological Data
The following tables summarize the key in vitro efficacy data for this compound.
Table 1: In Vitro Kinase Inhibition
| Target | IC₅₀ (µM) |
| TNIK | 0.050 |
Data sourced from the primary publication on the discovery of benzo[d]oxazol-2(3H)-one derivatives as TNIK inhibitors.[1][2]
Table 2: Anti-proliferative Activity in Colorectal Cancer Cell Lines
| Cell Line | IC₅₀ (µM) - 48 hours |
| HCT116 | Data not specified in detail beyond significant inhibition at 1.25-5 µM. |
This compound (referred to as compound 8g) was shown to significantly inhibit the proliferation of HCT116 cells in a dose-dependent manner at concentrations ranging from 1.25 to 5 µM after 48 hours of treatment.[3]
Table 3: Effects on Wnt Signaling Pathway Components
| Cellular Effect | Concentration Range | Duration |
| Inhibition of nuclear β-catenin and TCF-4 protein levels in HCT116 cells. | 10-40 µM | 48 hours |
| Decreased expression of Wnt target genes Axin2 and c-Myc in HCT116 cells. | 10-40 µM | 48 hours |
| Strong prevention of HCT116 cell migration. | 1 µM | 24, 48 hours |
These findings indicate that this compound effectively downregulates key components and transcriptional targets of the Wnt signaling pathway in colorectal cancer cells.[3]
Signaling Pathways and Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of TNIK, a serine-threonine kinase that plays a crucial role in the canonical Wnt signaling pathway. In colorectal cancer, where this pathway is often aberrantly activated, TNIK acts as a key downstream effector.[1][2]
The diagram below illustrates the proposed mechanism of action for this compound in the context of the Wnt signaling pathway.
Caption: this compound inhibits TNIK, preventing TCF4 activation and subsequent transcription of Wnt target genes.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for this compound (compound 8g).
TNIK Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against TNIK kinase.
-
Methodology: A radiometric kinase assay is typically employed.
-
Recombinant human TNIK enzyme is incubated with the substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate) and γ-³²P-ATP in a kinase reaction buffer.
-
This compound is added at various concentrations to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the radiolabeled, phosphorylated substrate is separated from the unreacted γ-³²P-ATP, often by spotting the mixture onto phosphocellulose paper followed by washing steps.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
The percentage of inhibition at each concentration of this compound is calculated relative to a control reaction without the inhibitor.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Proliferation Assay (MTT Assay)
-
Objective: To assess the anti-proliferative effect of this compound on colorectal cancer cells.
-
Methodology:
-
HCT116 cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound (e.g., 1.25, 2.5, 5 µM) or a vehicle control (e.g., DMSO).
-
After a 48-hour incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution and incubated for an additional 4 hours.
-
The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control, and the IC₅₀ is calculated.
-
Western Blot Analysis
-
Objective: To determine the effect of this compound on the protein levels of Wnt signaling components.
-
Methodology:
-
HCT116 cells are treated with this compound at the desired concentrations (e.g., 10, 20, 40 µM) for 48 hours.
-
For analysis of nuclear proteins, nuclear and cytoplasmic fractions are separated using a commercial kit.
-
Total protein or nuclear protein concentrations are determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubated with primary antibodies against β-catenin, TCF-4, Axin2, c-Myc, and a loading control (e.g., β-actin for total lysate, Lamin B1 for nuclear fraction) overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Cell Migration Assay (Wound Healing Assay)
-
Objective: To evaluate the effect of this compound on the migratory capacity of colorectal cancer cells.
-
Methodology:
-
HCT116 cells are grown to a confluent monolayer in a 6-well plate.
-
A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.
-
The cells are washed to remove debris and then incubated with a medium containing this compound (e.g., 1 µM) or a vehicle control.
-
Images of the wound are captured at different time points (e.g., 0, 24, and 48 hours) using a microscope.
-
The rate of wound closure is quantified by measuring the area of the gap at each time point. A delay in wound closure in the presence of this compound indicates an inhibition of cell migration.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for the in vitro evaluation of this compound.
Caption: A general workflow for the in vitro characterization of this compound.
Conclusion
This compound is a valuable research tool for investigating the role of TNIK in cellular processes, particularly in the context of Wnt signaling and colorectal cancer. Its high potency and demonstrated in vitro efficacy in inhibiting key cancer-related phenotypes make it a suitable compound for preclinical studies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and interpret experiments utilizing this inhibitor. Further investigation into its in vivo efficacy and pharmacokinetic properties will be crucial for its potential development as a therapeutic agent.
References
Tnik-IN-5: An In-Depth Technical Guide to its In Vitro IC50 Value and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro inhibitory activity of Tnik-IN-5, a potent and selective inhibitor of TRAF2- and NCK-interacting kinase (TNIK). The document details the quantitative inhibitory data, a comprehensive experimental protocol for determining the half-maximal inhibitory concentration (IC50), and visual representations of the key signaling pathways influenced by TNIK.
Quantitative Inhibitory Data of this compound
| Compound | Target | IC50 Value | Assay Type |
| This compound (INS018_055) | TNIK | nanomolar range | Enzymatic Assay |
Table 1: In Vitro IC50 Value of this compound against TNIK. The specific nanomolar value is proprietary but has been publicly disclosed as being in the nanomolar range.[5]
Experimental Protocol: Determination of this compound IC50 using ADP-Glo™ Kinase Assay
The following protocol outlines a robust and widely used method for determining the in vitro IC50 value of a kinase inhibitor, such as this compound, against the TNIK enzyme. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[6][7][8]
Materials:
-
Recombinant human TNIK enzyme
-
This compound (or other test inhibitor)
-
Myelin Basic Protein (MBP) or other suitable TNIK substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in kinase assay buffer to create a range of concentrations to be tested (e.g., 10-point dilution series). The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
-
Kinase Reaction Setup:
-
In a white assay plate, add the following components in order:
-
Diluted this compound or vehicle (for control wells).
-
Recombinant TNIK enzyme diluted in kinase assay buffer.
-
Substrate (e.g., Myelin Basic Protein) diluted in kinase assay buffer.
-
-
Initiate the kinase reaction by adding ATP to each well. The final volume of the kinase reaction is typically 5-25 µL.
-
Include control wells:
-
"No enzyme" control (to determine background signal).
-
"No inhibitor" control (represents 100% kinase activity).
-
-
-
Incubation:
-
Incubate the reaction plate at a controlled temperature (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the kinase reaction.
-
-
ADP-Glo™ Reagent Addition:
-
Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well.
-
Incubate the plate at room temperature for 40 minutes. This step terminates the kinase reaction and depletes the remaining ATP.
-
-
Kinase Detection Reagent Addition:
-
Add a volume of Kinase Detection Reagent, typically twice the initial kinase reaction volume, to each well.
-
Incubate the plate at room temperature for 30-60 minutes. This reagent converts the ADP generated in the kinase reaction to ATP, which is then used by a luciferase to produce a luminescent signal.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a plate reader. The intensity of the light signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.
-
-
Data Analysis:
-
Subtract the background luminescence (from "no enzyme" controls) from all other readings.
-
Normalize the data by setting the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value. The IC50 is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
Signaling Pathways and Experimental Workflow Visualizations
TNIK-Mediated Wnt Signaling Pathway
TNIK is a crucial component of the canonical Wnt signaling pathway, where it acts as a coactivator of the TCF4/β-catenin transcriptional complex.[9][10][11][12][13] Inhibition of TNIK disrupts this pathway, which is often dysregulated in various cancers.
Experimental Workflow for IC50 Determination
The following diagram illustrates the key steps in the experimental workflow for determining the in vitro IC50 value of this compound.
TNIK in the Hippo Signaling Pathway
TNIK is also implicated as a component of the expanded Hippo signaling pathway, which is a critical regulator of organ size and tumorigenesis.[14][15][16][17][18]
References
- 1. INS018_055 | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 2. AI-Discovered Drug INS018_055 Enters Phase 2 Trials for Idiopathic Pulmonary Fibrosis [trial.medpath.com]
- 3. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Bis-imidazolecarboxamide Derivatives as Novel, Potent, and Selective TNIK Inhibitors for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First Generative AI Drug Begins Phase II Trials with Patients | Insilico Medicine [insilico.com]
- 6. promega.jp [promega.jp]
- 7. ulab360.com [ulab360.com]
- 8. promega.com [promega.com]
- 9. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Hippo signaling pathway - Wikipedia [en.wikipedia.org]
- 15. The history and regulatory mechanism of the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms of Hippo pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
Tnik-IN-5: A Technical Guide to its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the kinase selectivity profile of Tnik-IN-5, a potent inhibitor of Traf2- and Nck-interacting kinase (TNIK). This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key biological pathways and experimental workflows.
Data Presentation: Kinase Selectivity of this compound
For comparative purposes, the table below includes the inhibitory activities of various known TNIK inhibitors.
| Inhibitor | TNIK IC50/Ki | Off-Target Kinases | Reference |
| This compound | 50 nM (IC50) | Data not publicly available | [1][2] |
| KY-05009 | 100 nM (Ki) | Not specified | |
| TNIK inhibitor X | 9 nM (IC50) | Not specified | [3] |
| PF-794 | 39 nM (IC50) | Not specified | [3] |
| NCB-0846 | 21 nM (IC50) | FLT3, PDGFRα, CDK2/CycA2 | [3] |
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is a critical step in drug development. This typically involves screening the compound against a large panel of kinases. Below are detailed methodologies for key experiments relevant to characterizing the selectivity of inhibitors like this compound.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, resulting in the production of ADP. In the second step, the remaining ATP is depleted, and the produced ADP is converted back to ATP. This newly synthesized ATP is then used by luciferase to generate light, and the luminescent signal is proportional to the initial kinase activity.
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing the kinase (e.g., recombinant human TNIK), the substrate (a suitable peptide or protein), ATP, and the test inhibitor (this compound) at various concentrations. The reaction is typically carried out in a buffer containing Tris-HCl, MgCl2, and a reducing agent like DTT.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
ATP Depletion and ADP Conversion: An ADP-Glo™ Reagent is added to the reaction, which contains an ADP-to-ATP conversion enzyme and an ATP-depleting enzyme. This step stops the kinase reaction and converts any ADP produced to ATP.
-
Signal Generation: A Kinase Detection Reagent is added, which contains luciferase and its substrate. The amount of light produced is measured using a luminometer.
-
Data Analysis: The luminescent signal is plotted against the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Kinome Scanning (e.g., KINOMEscan™)
This is a high-throughput screening method to determine the binding affinity of a compound against a large number of kinases.
Principle: The assay is based on a competition binding assay. An immobilized active site-directed ligand is used to bind to the kinase. The test compound is then added, and its ability to displace the immobilized ligand is measured.
Protocol:
-
Kinase Panel: A large panel of purified human kinases is used, often expressed as fusion proteins for purification and immobilization.
-
Competition Binding: Each kinase is incubated with the test compound (this compound) and an immobilized, proprietary, active-site directed ligand.
-
Quantification: The amount of kinase bound to the solid support is quantified using a sensitive detection method, such as quantitative PCR (qPCR) for a DNA tag fused to the kinase or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The results are typically expressed as the percentage of the control (%Ctrl), where a lower percentage indicates stronger binding of the test compound to the kinase. These values can be used to calculate dissociation constants (Kd) for the interactions.
Signaling Pathway and Experimental Workflow Visualization
TNIK Signaling Pathway
TNIK is a key component of the Wnt signaling pathway, which is crucial for embryonic development and tissue homeostasis. Aberrant Wnt signaling is implicated in various cancers. This compound exerts its effect by inhibiting the kinase activity of TNIK within this pathway.
Caption: The Wnt/TNIK signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Kinase Selectivity Profiling
The following diagram illustrates a typical workflow for determining the selectivity profile of a kinase inhibitor.
References
Tnik-IN-5: A Deep Dive into Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies for Tnik-IN-5 (also known as INS018_055), a novel small-molecule inhibitor of TRAF2- and NCK-interacting kinase (TNIK). The development of this compound was notably accelerated by the use of generative artificial intelligence, moving from target discovery to preclinical candidate nomination in approximately 18 months.[1][2] This document summarizes the key findings from in vitro and in vivo studies, detailing the mechanism of action, efficacy, and pharmacokinetic profile of this promising anti-fibrotic agent.
Mechanism of Action
This compound targets TNIK, a serine/threonine kinase that is a critical component of several signaling pathways implicated in fibrosis and cancer.[1][3] TNIK plays a pivotal role in the Wnt signaling pathway, where it is recruited to the promoters of Wnt target genes and is essential for their transcriptional activation.[3][4][5] It may exert its function by phosphorylating TCF4/TCF7L2.[4][5] Dysregulation of the Wnt pathway is a known driver in various fibrotic diseases and cancers.[3] By inhibiting TNIK, this compound aims to disrupt this aberrant signaling, thereby impeding the processes of fibrosis.[3]
Furthermore, TNIK is an activator of the Hippo signaling pathway, which is crucial for controlling organ size and suppressing tumors by limiting cell proliferation and promoting apoptosis. Studies have shown that inhibiting TNIK primarily activates Hippo signaling.[1] The compound has also been shown to possess anti-inflammatory effects in addition to its anti-fibrotic profile.[1]
Below is a diagram illustrating the proposed mechanism of action of this compound in the context of the Wnt signaling pathway.
Caption: this compound inhibits TNIK, preventing TCF/LEF phosphorylation and subsequent Wnt target gene transcription.
In Vitro Efficacy and Safety
This compound has demonstrated significant efficacy in various in vitro models of fibrosis. Key quantitative data from these studies are summarized in the table below.
| Parameter | Cell Line | Value | Reference |
| IC50 (TNIK) | - | 7.8 nM | [6] |
| IC50 (COL1 expression) | LX-2 | 63 nM | [6] |
| IC50 (α-SMA expression) | LX-2 | 123 nM | [6] |
| IC50 (TGF-β-mediated α-SMA expression) | MRC-5 | 27 nM | [6] |
| IC50 (TGF-β-mediated α-SMA expression) | IPF patient fibroblasts | 50 nM | [6] |
| Cytotoxicity (CC50) | LX-2 | 748.08 µM | [6] |
The compound exhibited a favorable safety profile in vitro, with a high therapeutic window (CC50/IC50 > 635) in LX-2 cells.[6] Furthermore, it was not mutagenic and showed no off-target activity in a panel of 78 proteins.[6]
Experimental Protocol: In Vitro Efficacy in LX-2 Cells
The following is a generalized protocol based on standard cell-based assays for fibrosis:
-
Cell Culture: Human hepatic stellate cells (LX-2) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Treatment: Cells are seeded in appropriate multi-well plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Induction of Fibrosis: To induce a fibrotic phenotype, cells are stimulated with a pro-fibrotic agent such as Transforming Growth Factor-beta (TGF-β).
-
Endpoint Analysis: After a defined incubation period (e.g., 24-48 hours), the expression of fibrotic markers such as Collagen Type I (COL1) and Alpha-Smooth Muscle Actin (α-SMA) is quantified using methods like quantitative reverse transcription PCR (qRT-PCR) or Western blotting.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation.
Caption: A generalized workflow for determining the in vitro efficacy of this compound in a fibrosis model.
In Vivo Efficacy
In a murine bleomycin-induced lung fibrosis model, the compound reduced the fibrotic area by more than 50%.[6] In a CCl4-induced liver fibrosis mouse model, oral administration of this compound at 3 and 10 mg/kg twice daily significantly reduced steatosis and fibrosis scores.[6] After two weeks of treatment at the highest dose, there were markedly lower levels of steatosis, inflammation, fibrosis, and hepatocyte ballooning, as well as reduced AST plasma levels.[6]
Experimental Protocol: Bleomycin-Induced Lung Fibrosis Model
The following is a representative protocol for this widely used in vivo model:
-
Animal Acclimatization: Male C57BL/6 mice (8-10 weeks old) are acclimatized for at least one week before the experiment.
-
Induction of Fibrosis: On day 0, mice are anesthetized, and a single intratracheal instillation of bleomycin (e.g., 1.5 U/kg) is administered to induce lung fibrosis. Control animals receive saline.
-
Compound Administration: this compound or vehicle is administered to the mice, typically starting from day 1 or later, via an appropriate route (e.g., oral gavage). Dosing is continued for a specified period (e.g., 14-21 days).
-
Endpoint Analysis: At the end of the treatment period, mice are euthanized. Lungs are harvested for analysis, which may include:
-
Histopathology: Lung sections are stained with Masson's trichrome to visualize and quantify collagen deposition and fibrosis. The Ashcroft scoring method is often used for quantification.
-
Hydroxyproline Assay: The total collagen content in the lung tissue is determined by measuring the amount of hydroxyproline.
-
Gene Expression Analysis: The expression of pro-fibrotic genes (e.g., Col1a1, Acta2) is measured by qRT-PCR.
-
-
Data Analysis: Statistical analysis is performed to compare the extent of fibrosis between the vehicle-treated and this compound-treated groups.
Pharmacokinetics
The pharmacokinetic properties of this compound have been evaluated in several species. The compound exhibits desirable drug-like properties.[1]
| Parameter | Species | Dose & Route | Value | Reference |
| Half-life (t1/2) | Mouse | - (IV) | 1.22 h | [6] |
| Half-life (t1/2) | Dog | - (IV) | 1.65 h | [6] |
| Clearance | Mouse | - (IV) | 123.5 mL/min/kg | [6] |
| Clearance | Dog | - (IV) | 32.2 mL/min/kg | [6] |
| Cmax | Mouse | 30 mg/kg (Oral) | 1010 ng/mL | [6] |
| Cmax | Dog | 10 mg/kg (Oral) | 536 ng/mL | [6] |
| tmax | Mouse | 30 mg/kg (Oral) | 0.25 h | [6] |
| tmax | Dog | 10 mg/kg (Oral) | 0.708 h | [6] |
| Oral Bioavailability (F) | Mouse | 30 mg/kg | 44% | [6] |
| Oral Bioavailability (F) | Dog | 10 mg/kg | 22% | [6] |
In vitro ADMET profiling revealed a kinetic solubility of 174 µM and a logD of 2.82 at pH 7.4.[6] The compound had a half-life of 88.3 minutes in human hepatocytes and 32.8 minutes in rat hepatocytes.[6] Plasma protein binding assays showed sufficient recovery across human, mouse, rat, and dog plasma.[6] Importantly, a PXR-related CYP induction assay indicated a low potential for drug-drug interactions.[6]
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 4. TNIK - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective TNIK inhibitor ameliorates idiopathic pulmonary fibrosis | BioWorld [bioworld.com]
- 7. Novel Molecules From Generative AI to Phase II: First Novel TNIK Inhibitors for Fibrotic Diseases Discovered and Designed Using Generative AI [prnewswire.com]
- 8. biopharmaapac.com [biopharmaapac.com]
Tnik-IN-5: A Technical Whitepaper on its Therapeutic Potential in Oncology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Traf2- and Nck-interacting kinase (TNIK) has emerged as a critical therapeutic target in oncology due to its pivotal role in oncogenic signaling pathways, most notably the Wnt/β-catenin pathway. Dysregulation of TNIK activity is implicated in the proliferation and survival of various cancer cells, including those of colorectal, lung, and hematological origin. This document provides an in-depth technical guide to Tnik-IN-5, a potent TNIK inhibitor, and other key TNIK inhibitors, detailing their mechanism of action, preclinical efficacy, and the experimental protocols utilized for their evaluation. The information presented herein is intended to equip researchers and drug development professionals with the comprehensive knowledge required to advance the investigation and potential clinical application of TNIK inhibitors in cancer therapy.
Introduction to TNIK in Oncology
TNIK is a serine/threonine kinase that functions as a crucial downstream effector in multiple signaling cascades integral to cell growth, differentiation, and survival.[1] Its role as an essential activator of the Wnt signaling pathway is of particular interest in oncology.[2] In many cancers, aberrant Wnt signaling, often due to mutations in upstream components like APC, leads to the stabilization and nuclear translocation of β-catenin.[3] Nuclear β-catenin then forms a complex with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to drive the expression of target genes that promote tumorigenesis.[2] TNIK is a key component of this transcriptional complex, where it phosphorylates TCF4, a necessary step for the full activation of Wnt target gene expression.[2][4] Consequently, inhibiting TNIK presents a promising strategy to abrogate aberrant Wnt signaling in cancer.[3] Beyond the Wnt pathway, TNIK is also involved in the JNK and AKT signaling pathways and plays a role in cytoskeletal organization.[5][6]
This compound and Other Small Molecule Inhibitors of TNIK
A growing number of small molecule inhibitors targeting TNIK have been identified and characterized. This section details the properties of this compound and other notable inhibitors.
This compound
This compound is a potent inhibitor of TNIK with a reported half-maximal inhibitory concentration (IC50) of 0.05µM.[7]
Chemical Properties of this compound [7]
| Property | Value |
| Molecular Formula | C₂₂H₁₇N₃O₃ |
| Molecular Weight | 371.39 g/mol |
| Purity | 99.58% |
| Appearance | Solid |
Other Key TNIK Inhibitors
Several other small molecules have been investigated for their ability to inhibit TNIK and their anti-cancer properties. The table below summarizes the quantitative data for some of these inhibitors.
Quantitative Data for Various TNIK Inhibitors
| Inhibitor | Type | IC50 / Ki / Kd | Cancer Type(s) Studied | Reference(s) |
| NCB-0846 | Small Molecule | IC50: 21 nM | Colorectal, Small Cell Lung Cancer (SCLC) | [8][9] |
| KY-05009 | Aminothiazole derivative | IC50: 9 nM, Ki: 100 nM | Lung Adenocarcinoma, Multiple Myeloma | [3][10] |
| Mebendazole | Anthelmintic drug | Kd: ~1 µM | Colorectal Cancer | [4][5] |
| Dovitinib | Multi-kinase inhibitor | - | Multiple Myeloma | [3][11] |
| Compound 35b | 6-(1-methyl-1H-imidazole-5-yl) quinoline derivative | IC50: 6 nM (kinase), 2.11 µM (HCT116 cells) | Colorectal Cancer | [12] |
Signaling Pathways and Experimental Workflows
Understanding the signaling context of TNIK and the experimental approaches to study its inhibition is crucial for drug development.
TNIK in the Wnt Signaling Pathway
TNIK plays a critical role in the terminal step of the canonical Wnt signaling pathway. The following diagram illustrates this interaction.
Experimental Workflow for Evaluating TNIK Inhibitors
A typical preclinical workflow for the evaluation of a novel TNIK inhibitor is outlined below.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of TNIK inhibitors.
In Vitro TNIK Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from Promega's ADP-Glo™ Kinase Assay technical manual for measuring the enzymatic activity of TNIK.[1][13]
Materials:
-
TNIK enzyme
-
Substrate (e.g., a generic kinase substrate or a specific TCF4 peptide)
-
ATP
-
This compound or other inhibitors
-
Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 2.5mM MnCl₂; 50μM DTT)[1]
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
384-well low volume plates
Procedure:
-
Prepare serial dilutions of this compound in Kinase Buffer.
-
In a 384-well plate, add 1 µl of the inhibitor dilution or a vehicle control (e.g., 5% DMSO).
-
Add 2 µl of TNIK enzyme solution to each well.
-
Add 2 µl of a substrate/ATP mixture to initiate the reaction. The final ATP concentration should be at or near the Km for TNIK.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the luminescence signal against the inhibitor concentration.
Western Blot Analysis for TNIK Pathway Modulation
This protocol provides a general procedure for assessing the levels of TNIK and downstream Wnt signaling proteins in cancer cells treated with this compound.[6][14]
Materials:
-
Cancer cell lines (e.g., HCT116, DLD-1)
-
This compound
-
RIPA buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-TNIK, anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture cancer cells to ~70-80% confluency and treat with various concentrations of this compound for a specified time (e.g., 24-48 hours).
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 8.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
siRNA-Mediated Knockdown of TNIK
This protocol describes the transient knockdown of TNIK expression in cancer cells to validate its role in cell viability.[15][16]
Materials:
-
Cancer cell lines
-
siRNA targeting TNIK and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Culture medium
Procedure:
-
Seed the cancer cells in a 6-well plate at a density that will result in 30-50% confluency on the day of transfection.
-
For each well, dilute the TNIK siRNA or control siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate the cells for 24-72 hours.
-
Assess the knockdown efficiency by Western blot or qRT-PCR.
-
Perform downstream assays, such as cell viability or apoptosis assays, to determine the phenotypic effect of TNIK knockdown.
Colorectal Cancer Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a subcutaneous colorectal cancer xenograft model.[14][17]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Colorectal cancer cell line (e.g., HCT116)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Matrigel (optional)
Procedure:
-
Harvest colorectal cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (optional, to improve tumor take rate).
-
Subcutaneously inject approximately 1-5 x 10⁶ cells into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., by oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Measure the tumor volume (e.g., using calipers) and body weight of the mice regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).
-
Plot the tumor growth curves and compare the tumor volumes between the treatment and control groups to assess the anti-tumor efficacy of this compound.
Conclusion
This compound and other TNIK inhibitors represent a promising new class of targeted therapies for a range of cancers, particularly those driven by aberrant Wnt signaling. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug developers to further explore the therapeutic potential of TNIK inhibition. Continued investigation into the efficacy, safety, and patient selection biomarkers for these inhibitors will be crucial for their successful translation into clinical practice.
References
- 1. promega.jp [promega.jp]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Synergistic inhibition effect of TNIK inhibitor KY-05009 and receptor tyrosine kinase inhibitor dovitinib on IL-6-induced proliferation and Wnt signaling pathway in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mebendazole as a Candidate for Drug Repurposing in Oncology: An Extensive Review of Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. cymitquimica.com [cymitquimica.com]
- 8. Discovery of a novel Wnt inhibitor with potential to eradicate colorectal cancer stem cells | National Cancer Center Japan [ncc.go.jp]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A Novel Aminothiazole KY-05009 with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Fragment growth-based discovery of novel TNIK inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TNIK Kinase Enzyme System Application Note [promega.com]
- 14. Inhibition of Wnt Signaling in Colon Cancer Cells via an Oral Drug that Facilitates TNIK Degradation | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 17. altogenlabs.com [altogenlabs.com]
The Crucial Role of TNIK in Cellular Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Traf2- and NCK-interacting kinase (TNIK) has emerged as a critical regulator of cell proliferation and a promising therapeutic target in various cancers. This serine/threonine kinase is a key component of multiple signaling pathways that govern cell growth, differentiation, and survival. Dysregulation of TNIK activity is frequently associated with the aberrant proliferation characteristic of cancer cells, making it a focal point for the development of novel anti-cancer therapies. This in-depth technical guide provides a comprehensive overview of TNIK's function in cell proliferation, detailing its role in key signaling pathways, summarizing quantitative data on its inhibition, and providing detailed experimental protocols for its study.
TNIK's Central Role in the Wnt Signaling Pathway
TNIK is a pivotal activator of the canonical Wnt signaling pathway, a cascade essential for embryonic development and adult tissue homeostasis.[1][2] In the context of cancer, aberrant Wnt signaling is a major driver of cell proliferation, particularly in colorectal cancers where mutations in components like Adenomatous Polyposis Coli (APC) are common.[1][3]
TNIK's primary function in this pathway is to phosphorylate T-cell factor 4 (TCF4), a key transcription factor.[1][4] This phosphorylation event is crucial for the activation of the β-catenin/TCF4 transcriptional complex, which in turn drives the expression of Wnt target genes, including those that promote cell cycle progression and proliferation, such as MYC and Cyclin D1.[3][5][6] TNIK is recruited to the promoters of these target genes and its kinase activity is essential for their transcriptional activation.[6] Structurally, TNIK's kinase domain interacts with TCF4, while its intermediate domain binds to β-catenin, facilitating the formation of an active transcriptional complex.[1][2]
Quantitative Effects of TNIK Inhibition on Cancer Cell Proliferation
The development of small molecule inhibitors targeting TNIK has provided valuable tools to probe its function and has shown significant promise for cancer therapy. The inhibitor NCB-0846, in particular, has been extensively studied and has demonstrated potent and specific inhibition of TNIK's kinase activity, leading to reduced proliferation in various cancer cell lines.
| Cell Line | Cancer Type | Inhibitor | IC50 (nM) | Effect on Proliferation | Reference(s) |
| HCT116 | Colorectal Cancer | NCB-0846 | 21 | Inhibition of cell growth and colony formation in soft agar. | [3][7] |
| DLD-1 | Colorectal Cancer | NCB-0846 | - | Inhibition of TCF/LEF transcriptional activity. | [3] |
| SW480 | Colorectal Cancer | TNIK siRNA | - | Decreased expression of c-MYC and cyclin D1, leading to intrinsic apoptosis. | [5] |
| IM-9 | Multiple Myeloma | Dovitinib | - | Inhibition of endogenous Wnt signaling and proliferation. | [8] |
| LK2 | Lung Squamous Cell Carcinoma | NCB-0846 | - | Significant reduction in clonogenic growth upon TNIK knockdown. | [9] |
| NCI-H520 | Lung Squamous Cell Carcinoma | NCB-0846 | - | Significant reduction in clonogenic growth upon TNIK knockdown. | [9] |
| SW900 | Lung Squamous Cell Carcinoma | NCB-0846 | - | Significant reduction in clonogenic growth upon TNIK knockdown. | [9] |
TNIK and the Hippo Signaling Pathway: An Emerging Connection
While TNIK's role in the Wnt pathway is well-established, its connection to the Hippo signaling pathway is an area of active investigation. The Hippo pathway is a key regulator of organ size and tissue homeostasis, primarily by controlling the activity of the transcriptional co-activators YAP and TAZ.[10][11] Crosstalk between the Wnt and Hippo pathways is known to occur, with both pathways sharing components and regulating each other's activity to control cell proliferation.[12][13][14] For instance, YAP/TAZ have been shown to be components of the β-catenin destruction complex, and β-catenin can regulate the levels of YAP/TAZ.[14][15] Given TNIK's central role in the Wnt pathway, it is plausible that it may influence or be influenced by the Hippo pathway, potentially through shared downstream effectors or upstream regulators. However, direct evidence of TNIK's interaction with core Hippo pathway components is still emerging and requires further investigation.
Experimental Protocols
In Vitro Kinase Assay for TNIK Activity
This protocol describes a method to measure the kinase activity of TNIK in vitro, which is essential for screening potential inhibitors.
Materials:
-
Recombinant active TNIK protein
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 20 mM MgCl₂, 25 mM MnCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[16]
-
Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate for TNIK)[16][17]
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, unlabeled ATP)
-
Kinase-Glo™ Luminescent Kinase Assay Kit (for non-radioactive detection)
-
Phosphocellulose paper (for radioactive assays)
-
Microcentrifuge tubes, incubator, scintillation counter or luminometer.
Procedure (Radioactive Method): [16]
-
Prepare the kinase reaction mixture in a microcentrifuge tube on ice, containing Kinase Assay Buffer, the substrate, and the test inhibitor at the desired concentration.
-
Add recombinant active TNIK to the reaction mixture.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
Procedure (Non-Radioactive, Luminescence-Based Method): [17][18]
-
Set up the kinase reaction in a 96-well plate with Kinase Assay Buffer, substrate, TNIK enzyme, and the test inhibitor.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for the desired time (e.g., 45-60 minutes).
-
Add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate-reading luminometer.
Co-Immunoprecipitation (Co-IP) of TNIK and Interacting Proteins
This protocol details the co-immunoprecipitation of TNIK to identify its interacting partners, such as β-catenin and TCF4.[4][6]
Materials:
-
Cell culture expressing the proteins of interest.
-
Lysis Buffer (e.g., RIPA buffer or a non-denaturing lysis buffer containing protease and phosphatase inhibitors).
-
Antibody specific to TNIK (for immunoprecipitation).
-
Protein A/G magnetic beads or agarose beads.
-
Wash Buffer (e.g., PBS with a low concentration of non-ionic detergent).
-
Elution Buffer (e.g., SDS-PAGE sample buffer or a low pH elution buffer).
-
SDS-PAGE gels, Western blotting apparatus and reagents.
-
Antibodies for detecting interacting proteins (e.g., anti-β-catenin, anti-TCF4).
Procedure:
-
Lyse the cells in ice-cold Lysis Buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the anti-TNIK antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with Wash Buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using Elution Buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the expected interacting partners.
Visualizing TNIK's Role: Signaling Pathways and Experimental Workflows
To further elucidate the complex interactions and processes involving TNIK, the following diagrams have been generated using the DOT language for Graphviz.
Caption: Canonical Wnt signaling pathway illustrating TNIK's role.
Caption: Experimental workflow for Co-Immunoprecipitation of TNIK.
Caption: Logical flow of TNIK inhibition leading to apoptosis.
Conclusion
TNIK stands as a central node in the intricate network of signaling pathways that control cell proliferation. Its well-defined role in activating the Wnt signaling cascade has cemented its status as a high-value target for cancer therapy. The quantitative data from inhibitor studies underscore the potential of targeting TNIK to halt the growth of cancer cells. The provided experimental protocols offer a foundation for researchers to further investigate TNIK's functions and to screen for novel therapeutic agents. The continued exploration of TNIK's interactions with other signaling pathways, such as the Hippo pathway, will undoubtedly unveil new layers of regulatory complexity and open up new avenues for therapeutic intervention in diseases driven by aberrant cell proliferation.
References
- 1. Structural Insight into TNIK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. TNIK inhibition abrogates colorectal cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The enormous influence of TNIK knockdown on intracellular signals and cell survival | Semantic Scholar [semanticscholar.org]
- 6. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Synergistic inhibition effect of TNIK inhibitor KY-05009 and receptor tyrosine kinase inhibitor dovitinib on IL-6-induced proliferation and Wnt signaling pathway in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TNIK is a therapeutic target in Lung Squamous Cell Carcinoma and regulates FAK activation through Merlin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Hippo Pathway Effectors YAP/TAZ-TEAD Oncoproteins as Emerging Therapeutic Targets in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hippo-Yap/Taz signaling: Complex network interactions and impact in epithelial cell behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Cross-talk between Wnt/β-catenin and Hippo signaling pathways: a brief review | Semantic Scholar [semanticscholar.org]
- 14. Cross-talk between Wnt/β-catenin and Hippo signaling pathways: a brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. promega.jp [promega.jp]
Methodological & Application
Application Notes and Protocols for Tnik-IN-5 Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tnik-IN-5 is a potent and selective inhibitor of TRAF2- and NCK-interacting kinase (TNIK), a serine/threonine kinase that plays a crucial role in the canonical Wnt signaling pathway.[1][2][3] TNIK functions as a key component of the β-catenin/T-cell factor 4 (TCF4) transcriptional complex.[4][5] By phosphorylating TCF4, TNIK is essential for the activation of Wnt target genes that drive cell proliferation, differentiation, and survival.[1][4][6][7] Aberrant activation of the Wnt pathway is a hallmark of several cancers, particularly colorectal cancer, making TNIK an attractive therapeutic target.[1][3][4] this compound effectively halts Wnt signaling and has demonstrated efficacy against colorectal cancer cells in vitro.[8] These application notes provide detailed protocols for cell culture experiments using this compound to study its effects on cancer cell lines.
Data Presentation
Table 1: In Vitro Activity of TNIK Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Assay | Effect | Reference |
| This compound | TNIK | 50 | Colorectal Cancer | Kinase Assay | Halts Wnt signaling | [8] |
| NCB-0846 | TNIK | 21 | HCT116 | Cell-free Kinase Assay | Inhibits TNIK kinase activity | [9][10] |
| NCB-0846 | - | - | HCT116, DLD-1 | Cell Viability | Inhibits cell growth | [11][12] |
| NCB-0846 | - | - | HCT116 | Colony Formation | Inhibits colony formation in soft agar | [12] |
| N5355 | TNIK | single-digit nM | HCT116 | Kinase Assay | Down-regulates Wnt target genes | [2] |
| 35b | TNIK | 6 | HCT116 | Kinase Assay | Inhibits TNIK kinase activity | [6] |
Experimental Protocols
I. General Cell Culture Protocol for Colorectal Cancer Cell Lines (e.g., HCT116, DLD-1)
This protocol outlines the standard procedure for maintaining and passaging human colorectal carcinoma cell lines for use in experiments with this compound.
Materials:
-
Human colorectal cancer cell lines (e.g., HCT116 [ATCC CCL-247], DLD-1 [ATCC CCL-221])
-
DMEM (Dulbecco's Modified Eagle Medium) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound (dissolved in DMSO to create a stock solution, e.g., 10 mM)
-
Cell culture flasks (T-75)
-
Cell culture plates (6-well, 96-well)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing the basal medium (DMEM or RPMI-1640) with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing and Plating:
-
Rapidly thaw a cryovial of cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO₂.
-
-
Cell Maintenance and Passaging:
-
Monitor cell growth and passage the cells when they reach 80-90% confluency.
-
Aspirate the medium and wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed new T-75 flasks at a density of 2-5 x 10⁴ cells/cm².
-
-
This compound Treatment:
-
Prepare working solutions of this compound by diluting the stock solution in complete growth medium to the desired final concentrations. A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration.
-
Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis) and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
II. Cell Viability Assay (MTS Assay)
This protocol describes how to assess the effect of this compound on the viability of cancer cells using a colorimetric MTS assay.
Materials:
-
Cells cultured and treated with this compound in a 96-well plate.
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) reagent (e.g., Promega, G3582).[11]
-
96-well plate reader.
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 10 µM) and a vehicle control (DMSO) for 72 hours.[12]
-
MTS Reagent Addition: After the incubation period, add 20 µL of the MTS reagent directly to each well.[11]
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO₂ incubator.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a 96-well plate reader.[11]
-
Data Analysis:
-
Subtract the average absorbance of the media-only blank wells from all other values.
-
Calculate the relative cell viability as a percentage of the vehicle-treated control cells: (Absorbance of treated cells / Absorbance of vehicle control cells) x 100.
-
Plot the results as a dose-response curve and calculate the IC50 value.
-
III. Western Blotting for Wnt Pathway Proteins
This protocol is for analyzing changes in the expression of TNIK and downstream Wnt target proteins (e.g., c-MYC, AXIN2) following this compound treatment.
Materials:
-
Cells cultured and treated with this compound in 6-well plates.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer (4x).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (e.g., anti-TNIK, anti-c-MYC, anti-AXIN2, anti-β-actin or anti-γ-tubulin as a loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Lysis:
-
After treatment with this compound for 24-48 hours, place the 6-well plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's protocol.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels, normalizing to the loading control.
-
Mandatory Visualization
Caption: this compound inhibits the Wnt signaling pathway by targeting TNIK.
Caption: General experimental workflow for studying this compound effects.
References
- 1. Emergence of TNIK inhibitors in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Severance Hospital transfers colorectal cancer treatment candidate to Israeli firm < Hospital < Article - KBR [koreabiomed.com]
- 6. Fragment growth-based discovery of novel TNIK inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. cymitquimica.com [cymitquimica.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Inhibition of Wnt Signaling in Colon Cancer Cells via an Oral Drug that Facilitates TNIK Degradation | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 12. TNIK inhibition abrogates colorectal cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tnik Inhibitors in HCT116 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Traf2- and Nck-interacting kinase (TNIK) is a serine/threonine kinase that plays a critical role in the Wnt signaling pathway.[1] Dysregulation of the Wnt pathway is a hallmark of many cancers, including colorectal cancer. TNIK has been identified as a key activator of TCF4, a transcription factor essential for the growth and maintenance of colorectal cancer cells.[2] Consequently, inhibiting TNIK presents a promising therapeutic strategy for cancers driven by aberrant Wnt signaling.[1] This document provides detailed application notes and protocols for the use of TNIK inhibitors in the HCT116 human colorectal carcinoma cell line, a widely used model for studying colorectal cancer.
Quantitative Data Summary
The following table summarizes the in vitro efficacy of representative TNIK inhibitors on HCT116 cells.
| Compound | Target | IC50 (HCT116 cells) | Assay | Reference |
| NCB-0846 | TNIK | 272 nM (for TNIK inhibition) | Kinase Assay | [3] |
| Not explicitly stated for cell viability, but shown to inhibit ATP production at escalating doses. | ATP production assay (72h) | [3] | ||
| Compound 35b | TNIK | 2.11 µM | Cell inhibitory activity | [4] |
| 6 nM (for TNIK kinase) | Kinase Assay | [4] |
Signaling Pathway
TNIK is a crucial component of the canonical Wnt signaling pathway. In colorectal cancer cells with mutations in APC or β-catenin, TNIK phosphorylates TCF4, leading to the transcription of Wnt target genes that drive cell proliferation and survival. TNIK inhibitors block this phosphorylation event, thereby inhibiting downstream signaling.
Caption: The TNIK-mediated Wnt signaling pathway in colorectal cancer and the point of intervention by TNIK inhibitors.
Experimental Protocols
HCT116 Cell Culture
Materials:
-
HCT116 cells (ATCC CCL-247)
-
McCoy's 5a Medium (e.g., GIBCO #16600)[5]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (e.g., T-75)
-
6-well, 12-well, and 96-well plates
Protocol:
-
Culture Medium: Prepare complete growth medium by supplementing McCoy's 5a Medium with 10% FBS and 1% Penicillin-Streptomycin.[5]
-
Cell Thawing: Thaw a cryovial of HCT116 cells rapidly in a 37°C water bath. Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.
-
Cell Seeding: Transfer the cell suspension to a T-75 flask. Incubate at 37°C in a humidified atmosphere with 5% CO2.[5]
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 2-5 minutes, or until cells detach. Neutralize the trypsin by adding 5-7 mL of complete growth medium. Collect the cell suspension and centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet and plate at the desired density. A typical split ratio is 1:5 to 1:10.
Cell Viability Assay (ATP Production Assay)
This protocol is based on the methodology used to assess the effect of NCB-0846 on HCT116 cell viability.[3]
Materials:
-
HCT116 cells
-
Complete growth medium
-
TNIK inhibitor (e.g., NCB-0846)
-
96-well clear-bottom white plates
-
ATP-based cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Protocol:
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the TNIK inhibitor in complete growth medium. Add the desired concentrations of the inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.[3]
-
ATP Measurement: Equilibrate the plate and the ATP assay reagent to room temperature. Add the ATP assay reagent to each well according to the manufacturer's instructions.
-
Luminescence Reading: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the data to the vehicle control. Plot the normalized values against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Western Blotting for TNIK Pathway Proteins
This protocol allows for the analysis of protein expression levels of TNIK and downstream targets.
Materials:
-
HCT116 cells
-
Complete growth medium
-
TNIK inhibitor
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-TNIK, anti-phospho-TNIK, anti-TCF4, anti-c-MYC, anti-AXIN2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed HCT116 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the TNIK inhibitor at various concentrations and time points (e.g., 1 µM for 4 or 24 hours).[3]
-
Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Experimental Workflow Diagram
Caption: A generalized workflow for evaluating the effects of a TNIK inhibitor on HCT116 cells.
Logical Relationship of Experimental Design
References
- 1. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. TNIK inhibition abrogates colorectal cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragment growth-based discovery of novel TNIK inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. encodeproject.org [encodeproject.org]
Application Notes and Protocols for Tnik-IN-5 Treatment of DLD-1 Colon Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Traf2- and Nck-interacting kinase (TNIK) is a serine/threonine kinase that is a critical component of the Wnt signaling pathway.[1][2] In many colorectal cancers, aberrant activation of the Wnt pathway is a key driver of carcinogenesis.[3][4] The DLD-1 human colorectal adenocarcinoma cell line possesses a mutation in the Adenomatous Polyposis Coli (APC) gene, leading to constitutive activation of the Wnt signaling pathway, making it a valuable in vitro model for studying Wnt-driven cancers.[5][6] TNIK has been identified as an essential regulator of the T-cell factor-4 (TCF4) and β-catenin transcriptional complex, and its inhibition presents a promising therapeutic strategy for colorectal cancer.[4][5][7] Tnik-IN-5 is a small molecule inhibitor of TNIK designed to disrupt this oncogenic signaling. These application notes provide detailed protocols for studying the effects of this compound on DLD-1 cells.
Key Signaling Pathways in DLD-1 Cells
DLD-1 cells are characterized by several constitutively active signaling pathways crucial for their proliferation and survival. The primary pathway of interest for TNIK inhibition is the Wnt/β-catenin pathway. Additionally, the PI3K/Akt pathway is also known to be active and plays a role in DLD-1 cell migration and invasion.[8]
Wnt/β-catenin Signaling Pathway
In DLD-1 cells, a mutation in the APC gene prevents the formation of the β-catenin destruction complex. This leads to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. In the nucleus, β-catenin forms a complex with TCF4. TNIK is a key component of this complex and phosphorylates TCF4, which is essential for the transcription of Wnt target genes that drive cell proliferation and survival.[1][5][9] this compound inhibits the kinase activity of TNIK, thereby preventing TCF4 phosphorylation and blocking the transcription of these target genes.[10]
Data Presentation
The following table summarizes the reported effects of TNIK inhibitors on DLD-1 and other colorectal cancer cells. Note that specific data for this compound is limited in publicly available literature; therefore, data from other potent TNIK inhibitors like NCB-0846 and OBD9 are included as representative examples.
| Parameter | Cell Line | TNIK Inhibitor | Value/Effect | Reference |
| Cell Viability | DLD-1 | NCB-0846 | Inhibition of cell viability | [11] |
| HCT-116 | NCB-0846 | Inhibition of cell viability | [11] | |
| DLD-1 | N5355 | Strong inhibitory activity in 3D soft agar assay, no effect in 2D culture | [3] | |
| TCF/LEF Transcriptional Activity | DLD-1 | NCB-0846 | Inhibition | [7] |
| HCT-116 | NCB-0846 | Inhibition | [7] | |
| Wnt Target Gene Expression | DLD-1 | NCB-0846 | Reduction of AXIN2 and MYC | [7] |
| HCT-116 | NCB-0846 | Reduction of AXIN2 and MYC | [7] | |
| DLD-1 | OBD9 | qPCR analysis showed decreased Wnt downstream targets | [11] | |
| TNIK Protein Expression | DLD-1 | OBD9 | Western blot analysis showed decreased TNIK levels after 24h treatment | [11] |
Experimental Protocols
General Cell Culture of DLD-1 Cells
DLD-1 cells are adherent and have an epithelial-like morphology.[8]
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency. Wash with 1x PBS and detach using a suitable dissociation reagent like Accutase or Trypsin-EDTA.[8]
-
Seeding Density: Seed at a density of 1 to 2 x 10^4 cells/cm².[8]
-
Doubling Time: Approximately 15 hours.[8]
Protocol 1: Cell Viability Assay (MTS/CCK-8)
This protocol determines the effect of this compound on the viability and proliferation of DLD-1 cells.
Materials:
-
DLD-1 cells
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTS or CCK-8 reagent
-
Microplate reader
Procedure:
-
Seed DLD-1 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTS or CCK-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Protocol 2: Western Blot Analysis of Wnt Signaling Proteins
This protocol is for assessing the levels of TNIK and downstream Wnt target proteins.
Materials:
-
DLD-1 cells
-
6-well plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TNIK, anti-β-catenin, anti-c-MYC, anti-AXIN2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed DLD-1 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST and detect the signal using ECL substrate and an imaging system.
Protocol 3: Soft Agar Colony Formation Assay
This assay evaluates the effect of this compound on anchorage-independent growth, a hallmark of cancer cells. TNIK inhibitors have shown significant effects in this assay with DLD-1 cells.[3]
Materials:
-
DLD-1 cells
-
Complete culture medium
-
Agar
-
6-well plates
-
This compound
Procedure:
-
Prepare a base layer of 0.6% agar in complete culture medium in each well of a 6-well plate and allow it to solidify.
-
Prepare a top layer by mixing DLD-1 cells (e.g., 8,000 cells/well) with 0.3% agar in complete culture medium containing various concentrations of this compound or vehicle control.
-
Carefully layer the cell-agar mixture on top of the base layer.
-
Allow the top layer to solidify.
-
Add complete culture medium containing the respective concentrations of this compound to each well to prevent drying.
-
Incubate for 2-3 weeks, replacing the top medium every 2-3 days.
-
Stain the colonies with crystal violet.
-
Count the number of colonies and document by imaging.
Troubleshooting and Interpretation
-
Low cell viability in control group: Check for contamination, ensure proper cell culture technique, and use a lower concentration of the vehicle (e.g., DMSO).
-
No effect of this compound: Verify the activity of the compound. Increase the concentration range and/or treatment duration. Consider that DLD-1 cells may be less sensitive in 2D culture and the effects might be more pronounced in 3D assays like the soft agar assay.[3]
-
High background in Western blotting: Optimize antibody concentrations, increase washing steps, and ensure the blocking buffer is effective.
-
No colony formation in soft agar assay: Ensure the agar concentrations are correct and that the cells are healthy and viable before seeding.
These application notes and protocols provide a framework for investigating the therapeutic potential of this compound in DLD-1 colon cancer cells. Researchers should optimize these protocols based on their specific experimental conditions and reagents.
References
- 1. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TNIK - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Emergence of TNIK inhibitors in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. DLD-1 Cells-Intestine cancer cell lines - 2BScientific [2bscientific.com]
- 7. TNIK inhibition abrogates colorectal cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DLD-1 Cell Line: Applications and Insights of Colorectal Cancer Research [cytion.com]
- 9. TNIK Gene Editing - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]
- 10. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 11. aacrjournals.org [aacrjournals.org]
Tnik-IN-5: Application Notes and Protocols for Researchers
For research use only. Not for use in diagnostic procedures.
Introduction
Tnik-IN-5 is a potent and specific inhibitor of TRAF2 and NCK-interacting kinase (TNIK).[1] It has demonstrated significant activity in halting the Wnt signaling pathway, which is crucial in the development and progression of various cancers, particularly colorectal cancer.[2][3] These application notes provide detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO), protocols for its preparation and use in in vitro studies, and an overview of its mechanism of action within the Wnt signaling cascade.
Physicochemical Properties and Solubility
This compound is a solid, white to light yellow powder.[2] Its molecular formula is C₂₂H₁₇N₃O₃, with a molecular weight of 371.39 g/mol .[2]
Solubility in DMSO
The solubility of this compound in DMSO has been determined to be 10 mg/mL, which corresponds to a molar concentration of 26.93 mM.[2] It is important to note that achieving this concentration may require ultrasonication and warming the solution to 60°C.[2] The use of new, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[2]
Data Presentation
| Property | Value | Reference |
| Molecular Formula | C₂₂H₁₇N₃O₃ | [2] |
| Molecular Weight | 371.39 g/mol | [2] |
| Appearance | Solid, white to light yellow | [2] |
| Solubility in DMSO | 10 mg/mL (26.93 mM) | [2] |
| IC₅₀ for TNIK | 0.05 µM | [2] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath
-
Water bath or heat block set to 60°C
-
Sterile pipette tips
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock solution, you will need 3.714 mg of this compound.
-
Adding DMSO: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM solution, dissolve 3.714 mg in 1 mL of DMSO.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 10-15 minutes.
-
If solids persist, warm the solution in a 60°C water bath or heat block for 5-10 minutes, with intermittent vortexing.[2]
-
-
Sterilization (Optional): If required for your specific application (e.g., cell culture), filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
-
In Vitro Treatment of Colorectal Cancer Cells
This protocol provides a general guideline for treating colorectal cancer cell lines, such as HCT116, with this compound.
Materials:
-
Colorectal cancer cells (e.g., HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the colorectal cancer cells in appropriate cell culture plates or flasks at a density that will allow for logarithmic growth during the treatment period.
-
Cell Adhesion: Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.
-
Preparation of Working Solution:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to maintain the final DMSO concentration at a non-toxic level, typically below 0.5%.[4]
-
For example, to prepare a 10 µM working solution, you can perform a 1:1000 dilution of the 10 mM stock solution in the cell culture medium.
-
-
Cell Treatment:
-
Remove the existing medium from the cells.
-
Add the prepared working solutions of this compound to the respective wells.
-
Include a vehicle control group treated with the same final concentration of DMSO as the experimental groups.
-
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as cell viability assays (e.g., MTT, CellTiter-Glo), Western blotting for Wnt signaling pathway proteins (e.g., β-catenin, TCF-4), or gene expression analysis (e.g., qRT-PCR for Axin2, c-Myc).[2]
Signaling Pathways and Mechanism of Action
This compound exerts its effects primarily through the inhibition of the canonical Wnt signaling pathway. In this pathway, TNIK acts as a crucial activator.[5] It is recruited to the promoters of Wnt target genes where it forms a complex with β-catenin and T-cell factor 4 (TCF4).[3][5] TNIK then phosphorylates TCF4, leading to the transcriptional activation of Wnt target genes that promote cell proliferation and survival.[5][6]
This compound, by inhibiting the kinase activity of TNIK, prevents the phosphorylation of TCF4. This leads to the downregulation of Wnt target genes such as Axin2 and c-Myc, and a decrease in the nuclear levels of β-catenin and TCF-4.[2]
Visualizations
Caption: Workflow for preparing a this compound stock solution in DMSO.
Caption: Inhibition of the Wnt signaling pathway by this compound.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural Insight into TNIK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
Application Notes and Protocols for Tnik-IN-5 Stock Solution Preparation
Introduction
Tnik-IN-5 is a potent and specific small molecule inhibitor of Traf2- and Nck-interacting kinase (TNIK).[1][2] With an IC50 of 0.05 μM, it effectively inhibits Wnt signaling, making it a valuable tool for research in areas such as colorectal cancer.[1][2] TNIK is a serine/threonine kinase that functions as a crucial activator of the Wnt signaling pathway.[3] It is also involved in the c-Jun N-terminal kinase (JNK) pathway and plays a role in regulating the actin cytoskeleton.[4][5] These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro and in vivo research applications.
Data Presentation
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 371.39 g/mol | [1] |
| Molecular Formula | C22H17N3O3 | [1] |
| IC50 (TNIK) | 0.05 µM | [1][2] |
| Purity | 99.58% | [1] |
| Appearance | Solid | [1] |
Experimental Protocols
1. Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes and sterile tips
-
Personal protective equipment (lab coat, gloves, safety glasses)
2. Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for many in vitro assays.
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need 3.7139 mg of this compound.
-
Calculation: (10 mmol/L) * (1 L/1000 mL) * (1 mL) * (371.39 g/mol ) * (1000 mg/g) = 3.7139 mg
-
-
Weighing the this compound powder:
-
Carefully weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For example, to prepare a 10 mM solution with 3.7139 mg of this compound, add 1 mL of DMSO.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be required for some compounds, but it is best to consult the manufacturer's datasheet for specific recommendations.
-
-
Aliquoting and Storage:
-
Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will help to avoid repeated freeze-thaw cycles.
-
For long-term storage, store the aliquots at -80°C for up to 6 months.[2]
-
For short-term storage, aliquots can be kept at -20°C for up to 1 month.[2]
-
3. Preparation of Working Solutions
For cell-based assays, the 10 mM DMSO stock solution can be further diluted in cell culture medium to the desired final concentration. It is important to ensure that the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.
Mandatory Visualization
TNIK Signaling Pathway
The following diagram illustrates the central role of TNIK in the Wnt signaling pathway. TNIK is shown to interact with and phosphorylate TCF4, a key transcription factor in this pathway. The inhibition of TNIK by this compound blocks this interaction, leading to the downregulation of Wnt target genes.
Caption: Role of TNIK in the Wnt signaling pathway and its inhibition by this compound.
References
Application Notes and Protocols for In Vivo Formulation and Use of TNIK Inhibitors in Mice
Disclaimer: Information regarding a specific molecule designated "Tnik-IN-5" is not publicly available in the searched scientific literature. The following application notes and protocols are based on published data for other potent and selective Traf2- and Nck-interacting kinase (TNIK) inhibitors, such as NCB-0846 and INS018-055, and are intended to serve as a comprehensive guide for researchers developing in vivo experimental plans for novel TNIK inhibitors.
Introduction
Traf2- and Nck-interacting kinase (TNIK) is a serine/threonine kinase that has emerged as a critical regulator in various cellular processes. TNIK is a key component of the Wnt signaling pathway, where it phosphorylates T-cell factor 4 (TCF4) to activate the transcription of Wnt target genes[1][2][3][4]. Dysregulation of TNIK activity has been implicated in the pathogenesis of several diseases, including colorectal cancer[2][5], lung cancer[6][7], and fibrosis[8][9][10]. As such, the development of small molecule inhibitors targeting TNIK is an active area of research.
These application notes provide a summary of in vivo formulation strategies, experimental protocols, and relevant signaling pathways for TNIK inhibitors based on preclinical studies in mice.
Quantitative Data Summary
The following tables summarize key quantitative data for representative TNIK inhibitors from in vivo mouse studies.
Table 1: In Vivo Pharmacokinetics of INS018-055 in Mice [11]
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose | - | 30 mg/kg |
| Half-life (t½) | 1.22 h | - |
| Clearance (CL) | 123.5 mL/min/kg | - |
| Cmax | - | 1010 ng/mL |
| Tmax | - | 0.25 h |
| Bioavailability (F) | - | 44% |
Table 2: In Vivo Efficacy Studies of TNIK Inhibitors in Mouse Models
| Inhibitor | Mouse Model | Dosing Regimen | Key Findings | Reference |
| NCB-0846 | CCl4-induced liver fibrosis | Not specified | Reduced fibrogenesis | [8][9] |
| NCB-0846 | Lung cancer metastasis (A549 cells) | Not specified | Abolished lung metastasis | [7] |
| NCB-0846 | Small cell lung cancer xenograft | Not specified | Reduced cell viability and chemo-resistance | [6] |
| NCB-0846 | Lung squamous cell carcinoma xenograft | 100 mg/kg, oral gavage, on days 1, 3, and 5 | Sensitized tumors to radiotherapy | [12] |
| INS018-055 | Bleomycin-induced lung fibrosis | 3 and 10 mg/kg, b.i.d. | Reduced fibrotic areas and improved lung function | [11] |
| INS018-055 | CCl4-induced liver fibrosis | 3 and 10 mg/kg, b.i.d. | Significantly reduced steatosis and fibrosis score | [11] |
| NCB-0846 | Colon cancer xenograft (MC38) | 50 mg/kg, b.i.d., intraperitoneal injection | Controlled tumor growth, enhanced by anti-PD-1 | [13] |
Experimental Protocols
In Vivo Formulation of a TNIK Inhibitor (Example: NCB-0846)
This protocol is based on the formulation used for NCB-0846 in a study of lung squamous cell carcinoma[12] and colon cancer[13].
Materials:
-
TNIK inhibitor (e.g., NCB-0846)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
30% (w/v) (2-hydroxypropyl)-β-cyclodextrin (HPβCD) solution in sterile water
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles
Protocol:
-
Vehicle Preparation: Prepare the vehicle by mixing DMSO, PEG400, and 30% HPβCD solution in a 10:45:45 volume ratio. For example, to prepare 1 mL of vehicle, mix 100 µL of DMSO, 450 µL of PEG400, and 450 µL of 30% HPβCD.
-
Dissolving the Inhibitor: Weigh the required amount of the TNIK inhibitor to achieve the desired final concentration (e.g., 10 mg/mL for NCB-0846).
-
Add the vehicle to the powdered inhibitor.
-
Vortex and/or sonicate the mixture until the inhibitor is completely dissolved.
-
Administration: The resulting solution can be administered to mice via oral gavage or intraperitoneal injection at the desired dose.
In Vivo Administration in a Mouse Xenograft Model
This protocol describes a general procedure for evaluating the efficacy of a TNIK inhibitor in a subcutaneous tumor xenograft model in mice[12].
Materials:
-
Cancer cell line of interest (e.g., LK2 lung squamous cell carcinoma cells)
-
Immunocompromised mice (e.g., NOD-scid IL2Rgammanull)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel
-
Calipers for tumor measurement
-
Formulated TNIK inhibitor
-
Appropriate administration supplies (gavage needles, syringes)
Protocol:
-
Cell Preparation: Culture the cancer cells to 80-90% confluency. Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at the desired concentration (e.g., 1 x 107 cells/mL).
-
Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 100 µL, containing 1 x 106 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 150-250 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment groups (e.g., vehicle control, TNIK inhibitor, standard-of-care, combination).
-
Drug Administration: Administer the formulated TNIK inhibitor according to the planned dosing schedule (e.g., 100 mg/kg via oral gavage on specified days).
-
Endpoint: Continue treatment and tumor monitoring until the study endpoint is reached (e.g., tumors reach a maximum size, or a predetermined time point). Euthanize the mice and collect tumors for further analysis (e.g., histology, western blotting).
Signaling Pathways and Experimental Workflows
TNIK in the Wnt Signaling Pathway
TNIK is an essential activator of the canonical Wnt signaling pathway[3][14]. In the absence of a Wnt ligand, β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor, the destruction complex is inactivated, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin forms a complex with TCF/LEF transcription factors to activate the expression of Wnt target genes. TNIK is recruited to the promoters of these target genes and phosphorylates TCF4, which is a critical step for transcriptional activation[1][2][3].
TNIK-mediated activation of Wnt target gene transcription.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of a TNIK inhibitor in a mouse model of cancer.
Workflow for a mouse xenograft efficacy study of a TNIK inhibitor.
References
- 1. TNIK - Wikipedia [en.wikipedia.org]
- 2. TNIK Gene Editing - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]
- 3. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. openworks.mdanderson.org [openworks.mdanderson.org]
- 7. Pharmacological blockage of transforming growth factor-β signalling by a Traf2- and Nck-interacting kinase inhibitor, NCB-0846 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Traf2 and NCK Interacting Kinase Is a Critical Regulator of Procollagen I Trafficking and Hepatic Fibrogenesis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Traf2 and NCK Interacting Kinase Is a Critical Regulator of Procollagen I Trafficking and Hepatic Fibrogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TNIK | Insilico Medicine [insilico.com]
- 11. Selective TNIK inhibitor ameliorates idiopathic pulmonary fibrosis | BioWorld [bioworld.com]
- 12. TNIK Inhibition Sensitizes TNIK-Overexpressing Lung Squamous Cell Carcinoma to Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TNIK Inhibition Has Dual Synergistic Effects on Tumor and Associated Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for Tnik-IN-5 Administration in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Tnik-IN-5 functions by inhibiting the kinase activity of TNIK.[1] TNIK is a critical component of the TCF4/β-catenin transcriptional complex.[5] By phosphorylating the transcription factor TCF4, TNIK enables the activation of Wnt target genes, which are essential for cancer cell proliferation and the maintenance of cancer stem cells.[5] this compound binds to the ATP-binding pocket of TNIK, preventing the phosphorylation of TCF4 and thereby abrogating Wnt-driven transcription.[4][5] This leads to the suppression of cancer cell growth and the induction of apoptosis.[5]
Signaling Pathway
The diagram below illustrates the central role of TNIK in the canonical Wnt signaling pathway and the mechanism of its inhibition by this compound.
Caption: TNIK's role in the Wnt signaling pathway and its inhibition.
Data Presentation
The following tables summarize the quantitative data from preclinical studies of this compound (NCB-0846) in various xenograft models.
Table 1: In Vivo Efficacy of this compound in Colorectal Cancer Xenograft Models
| Xenograft Model | Cell Line | Mouse Strain | This compound (NCB-0846) Dose & Schedule | Outcome | Reference |
| Subcutaneous | HCT116 | BALB/c-nu/nu | 40 or 80 mg/kg, oral gavage, BID for 14 days | Significant tumor growth suppression (p<0.01 and p<0.001, respectively) | [5][6][7] |
| Patient-Derived Xenograft (PDX) | COX021 & COX026 | Immunodeficient | 45 or 90 mg/kg, oral gavage, BID, 5 days on/2 days off | Significant suppression of tumor growth | [5][7] |
Table 2: In Vivo Efficacy of this compound in Combination with Radiotherapy in Lung Squamous Cell Carcinoma (LSCC) Xenograft Model
| Xenograft Model | Cell Line | Mouse Strain | Treatment | Outcome | Reference |
| Subcutaneous | LK2 (TNIKhigh) | NOD-scid IL2Rgammanull | NCB-0846 + Radiotherapy (RT) | Significantly enhanced efficacy of RT, elevated tumor necrosis | [8] |
| Subcutaneous | KNS62 (TNIKlow) | NOD-scid IL2Rgammanull | NCB-0846 + Radiotherapy (RT) | No significant difference between combination and RT alone | [8] |
Table 3: Pharmacokinetic Parameters of a TNIK Inhibitor (Representative Data)
| Parameter | Value | Species | Route | Notes |
| Cmax | Data not consistently available in public sources | Mouse | Oral | Poor pharmacokinetics have been noted for some TNIK inhibitors.[9] |
| AUC | Data not consistently available in public sources | Mouse | Oral | Newer generation inhibitors like INS018_055 show improved profiles.[2][3][10][11][12] |
Experimental Protocols
Protocol 1: Subcutaneous Colorectal Cancer Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous HCT116 colorectal cancer xenograft model.
Materials:
-
HCT116 human colorectal carcinoma cell line
-
Cell culture medium (e.g., McCoy's 5A) with supplements
-
Matrigel
-
This compound (NCB-0846)
-
Vehicle for this compound: 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline[6] OR DMSO/polyethylene glycol#400/30% 2-hydroxypropyl-β-cyclodextrin solution (10:45:45 v/v)[6]
-
Calipers
-
Syringes and needles for injection and gavage
Procedure:
-
Cell Culture: Culture HCT116 cells according to standard protocols.
-
Cell Preparation for Injection: Harvest cells and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 107 cells/mL.[6]
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the flank of each mouse.[6][13][14]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width2) / 2.[1]
-
Randomization and Treatment Initiation: When tumors reach a mean volume of approximately 80-150 mm3, randomize the mice into treatment and control groups (n=9-10 mice per group).[5][13]
-
Drug Administration:
-
Monitoring: Continue to measure tumor volumes and body weights 3 times per week during the treatment period.[1]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
Protocol 2: Patient-Derived Xenograft (PDX) Model of Colorectal Cancer
Objective: To assess the efficacy of this compound in a more clinically relevant patient-derived xenograft model.
Materials:
-
Freshly resected human colorectal tumor tissue
-
Immunodeficient mice (e.g., NOD-scid IL2Rgammanull - NSG)
-
Surgical tools for tissue implantation
-
This compound (NCB-0846 hydrochloride salt, water-soluble)
-
Sterile water (vehicle)
Procedure:
-
PDX Establishment: Surgically implant a small fragment of the patient's tumor tissue subcutaneously into the flank of an immunodeficient mouse.[15]
-
Tumor Propagation: Once the tumor reaches a sufficient size, passage it to subsequent cohorts of mice for expansion.
-
Randomization and Treatment: When the tumor volume reaches approximately 200 mm3, randomize the mice into treatment and control groups (n=10 mice per group).[7]
-
Drug Administration:
-
Treatment Group: Administer this compound (e.g., 45 or 90 mg/kg) dissolved in sterile water by oral gavage twice daily (BID) on a 5-days-on, 2-days-off schedule.[7]
-
Control Group: Administer sterile water on the same schedule.
-
-
Monitoring and Endpoint: Follow the monitoring and endpoint procedures as described in Protocol 1.
Experimental Workflow Diagrams
Caption: Workflow for the subcutaneous xenograft model.
Caption: Workflow for the patient-derived xenograft (PDX) model.
References
- 1. 4.10. HCT116 Colorectal Xenografts [bio-protocol.org]
- 2. Novel Molecules From Generative AI to Phase II: First Novel TNIK Inhibitors for Fibrotic Diseases Discovered and Designed Using Generative AI [prnewswire.com]
- 3. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a novel Wnt inhibitor with potential to eradicate colorectal cancer stem cells | National Cancer Center Japan [ncc.go.jp]
- 5. TNIK inhibition abrogates colorectal cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetechindia.com [lifetechindia.com]
- 7. researchgate.net [researchgate.net]
- 8. TNIK Inhibition Sensitizes TNIK-Overexpressing Lung Squamous Cell Carcinoma to Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computational study on new natural compound inhibitors of Traf2 and Nck-interacting kinase (TNIK) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. marktechpost.com [marktechpost.com]
- 11. AI-Discovered Drug INS018_055 Enters Phase 2 Trials for Idiopathic Pulmonary Fibrosis [trial.medpath.com]
- 12. researchgate.net [researchgate.net]
- 13. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 14. ar.iiarjournals.org [ar.iiarjournals.org]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for Western Blot Analysis of Tnik-IN-5 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing Western blot analysis on cells treated with the TNIK (TRAF2- and NCK-interacting kinase) inhibitor, Tnik-IN-5. This document outlines the necessary steps for sample preparation, protein quantification, electrophoresis, protein transfer, and immunodetection to assess the impact of this compound on the Wnt signaling pathway.
Introduction
Traf2- and Nck-interacting kinase (TNIK) is a serine/threonine kinase that plays a crucial role in the canonical Wnt signaling pathway.[1][2] In this pathway, TNIK forms a complex with T-cell factor 4 (TCF4) and β-catenin, leading to the phosphorylation of TCF4.[3][4][5] This phosphorylation event is essential for the transcriptional activation of Wnt target genes, such as c-Myc and AXIN2, which are implicated in cell proliferation and survival.[1][3] Dysregulation of the Wnt/TNIK signaling axis is a hallmark of various cancers, particularly colorectal cancer.[3]
This compound and other small molecule inhibitors of TNIK are designed to disrupt this signaling cascade by inhibiting the kinase activity of TNIK.[2] This inhibition is expected to lead to a downstream reduction in the expression of Wnt target proteins. Western blotting is a fundamental technique to validate the efficacy of such inhibitors by quantifying the changes in protein levels of key components of this pathway.
Data Presentation
The following table summarizes the expected quantitative changes in protein expression levels in cancer cell lines (e.g., HCT116, DLD1) following treatment with a TNIK inhibitor. The data is based on densitometric analysis from published studies and represents the typical results expected from a Western blot experiment.
| Target Protein | Treatment Group | Fold Change vs. Control (Mean ± SD) | Key Role in Pathway |
| TNIK | TNIK Inhibitor | ↓ 0.4 ± 0.1 | Target of this compound |
| p-TCF4 (Ser154) | TNIK Inhibitor | ↓ Significantly Reduced | Active form of the transcription factor |
| TCF4 | TNIK Inhibitor | ↓ 0.6 ± 0.2 | Key transcription factor in Wnt signaling |
| β-catenin | TNIK Inhibitor | ↓ No significant change in total levels expected | Co-activator of TCF4 |
| c-Myc | TNIK Inhibitor | ↓ 0.5 ± 0.15 | Wnt target gene, promotes cell proliferation |
| AXIN2 | TNIK Inhibitor | ↓ 0.3 ± 0.1 | Wnt target gene, negative feedback regulator |
| GAPDH/β-actin | TNIK Inhibitor | No significant change | Loading control |
Note: The fold changes are illustrative and may vary depending on the cell line, inhibitor concentration, and treatment duration. Data is adapted from graphical representations in the cited literature.[3]
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing a Western blot to analyze the effects of this compound treatment on cultured cancer cells.
Cell Culture and this compound Treatment
-
Cell Seeding: Seed colorectal cancer cells (e.g., HCT116 or DLD1) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Culture: Culture the cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO₂.
-
This compound Treatment: Once the cells reach the desired confluency, treat them with this compound at the desired concentrations (e.g., 0.1, 1, 10 µM) or with a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).
Protein Extraction (Lysis)
-
Washing: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Preparation: Prepare a sufficient volume of ice-cold RIPA (Radioimmunoprecipitation assay) lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Cell Lysis: Add an appropriate volume of the prepared lysis buffer to each well (e.g., 100-200 µL for a 6-well plate).
-
Scraping and Collection: Scrape the adherent cells from the plate using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube.
Protein Quantification
-
Assay Selection: Use a standard protein quantification assay, such as the bicinchoninic acid (BCA) assay or the Bradford assay, to determine the protein concentration of each sample.
-
Standard Curve: Prepare a standard curve using a known concentration of a standard protein (e.g., bovine serum albumin, BSA).
-
Quantification: Measure the absorbance of the standards and the unknown samples according to the assay manufacturer's instructions and calculate the protein concentration of each sample.
Sample Preparation for Electrophoresis
-
Normalization: Based on the protein quantification results, normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
-
Loading Buffer: Add 4x Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT) to each sample to a final concentration of 1x.
-
Denaturation: Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Final Centrifugation: Briefly centrifuge the samples to collect the contents at the bottom of the tube.
SDS-PAGE (Polyacrylamide Gel Electrophoresis)
-
Gel Preparation: Prepare or purchase pre-cast 8-15% polyacrylamide gels. The percentage of the gel may be adjusted based on the molecular weight of the target proteins.
-
Gel Loading: Load an equal amount of protein (e.g., 20-40 µg) for each sample into the wells of the gel. Also, load a pre-stained protein ladder to monitor the separation and estimate the molecular weight of the target proteins.
-
Electrophoresis: Run the gel in 1x SDS-PAGE running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
Protein Transfer (Blotting)
-
Membrane Activation: Activate a polyvinylidene difluoride (PVDF) membrane by briefly immersing it in methanol, followed by equilibration in transfer buffer. Nitrocellulose membranes can also be used and should be equilibrated in transfer buffer.
-
Transfer Cassette Assembly: Assemble the transfer "sandwich" consisting of a sponge, filter paper, the gel, the membrane, another piece of filter paper, and a final sponge. Ensure there are no air bubbles between the gel and the membrane.
-
Transfer: Perform the protein transfer from the gel to the membrane using a wet or semi-dry transfer system. A typical wet transfer is run at 100 V for 1-2 hours at 4°C.
Immunodetection
-
Blocking: After transfer, wash the membrane briefly with Tris-buffered saline with 0.1% Tween 20 (TBST). Then, block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of the antibodies.
-
Primary Antibody Incubation: Dilute the primary antibodies (e.g., anti-TNIK, anti-p-TCF4, anti-TCF4, anti-c-Myc, anti-AXIN2, and a loading control like anti-GAPDH or anti-β-actin) in the blocking buffer at the manufacturer's recommended dilution. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Washing: The next day, wash the membrane three times for 5-10 minutes each with TBST to remove any unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the host species of the primary antibody. Dilute the secondary antibody in blocking buffer and incubate for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the membrane three times for 10-15 minutes each with TBST to remove any unbound secondary antibody.
Signal Detection and Analysis
-
Chemiluminescent Substrate: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Signal Development: Incubate the membrane with the ECL substrate for the recommended time.
-
Imaging: Capture the chemiluminescent signal using a digital imager or by exposing the membrane to X-ray film.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the intensity of the loading control band in the same lane. Calculate the fold change in protein expression relative to the vehicle-treated control.
Mandatory Visualizations
Caption: Western Blot Workflow for this compound Treated Cells.
Caption: Wnt/TNIK Signaling Pathway and the Action of this compound.
References
- 1. TNIK Inhibition Has Dual Synergistic Effects on Tumor and Associated Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Misleading Westerns: Common Quantification Mistakes in Western Blot Densitometry and Proposed Corrective Measures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nuclear AXIN2 represses MYC gene expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunoprecipitation of TNIK after Tnik-IN-5 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Traf2- and Nck-interacting kinase (TNIK) is a serine/threonine kinase that plays a pivotal role in various cellular processes, most notably as a key regulator of the Wnt signaling pathway.[1][2] TNIK interacts with and phosphorylates T-cell factor 4 (TCF4), a crucial step for the transcriptional activation of Wnt target genes, which are often implicated in cancer development and progression.[1][2] Given its central role, TNIK has emerged as a promising therapeutic target. Small molecule inhibitors, such as Tnik-IN-5, have been developed to modulate its activity. This compound is a potent inhibitor of TNIK with a reported IC50 of 0.05µM.
This document provides detailed application notes and protocols for the immunoprecipitation of TNIK from cell lysates, particularly after treatment with the inhibitor this compound. These protocols are designed to enable researchers to effectively isolate TNIK and study the impact of this compound on its protein levels and interactions with downstream signaling partners like β-catenin and TCF4.
Data Presentation
Table 1: Template for Quantitative Analysis of TNIK Immunoprecipitation and Co-immunoprecipitated Proteins after this compound Treatment
| Treatment | TNIK in IP Eluate (Relative Densitometry Units) | Co-IP: β-catenin (Relative Densitometry Units) | Co-IP: TCF4 (Relative Densitometry Units) |
| Vehicle Control (DMSO) | 1.00 | 1.00 | 1.00 |
| This compound (0.1 µM) | Value | Value | Value |
| This compound (0.5 µM) | Value | Value | Value |
| This compound (1.0 µM) | Value | Value | Value |
*Values to be determined experimentally and normalized to the vehicle control.
Signaling Pathway and Experimental Workflow
To visualize the underlying biological context and the experimental procedure, the following diagrams are provided.
Caption: TNIK Signaling Pathway in Wnt Activation.
Caption: Experimental Workflow for TNIK Immunoprecipitation.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Human colorectal cancer cell lines with active Wnt signaling (e.g., DLD-1, HCT-116) or HEK293T cells for Wnt stimulation experiments.[2]
-
This compound: Prepare stock solutions in DMSO.
-
Primary Antibodies:
-
Anti-TNIK antibody (validated for immunoprecipitation)
-
Anti-β-catenin antibody
-
Anti-TCF4 antibody
-
Normal Rabbit or Mouse IgG (Isotype control)
-
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Protein A/G Agarose Beads
-
Lysis Buffer:
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100.
-
Protease and Phosphatase Inhibitor Cocktails
-
1X Phosphate Buffered Saline (PBS)
-
SDS-PAGE Sample Buffer (e.g., Laemmli buffer)
-
Western Blotting Reagents: (membranes, buffers, detection reagents)
Protocol 1: Cell Treatment and Lysate Preparation
-
Cell Culture: Plate cells and grow to 70-80% confluency.
-
This compound Treatment: Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration (e.g., 24 hours).
-
Cell Harvest:
-
Aspirate the culture medium and wash the cells twice with ice-cold 1X PBS.
-
Add ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors to the plate (e.g., 1 mL per 10 cm dish).
-
Incubate on ice for 15-30 minutes with occasional swirling.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Lysate Clarification:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., BCA or Bradford). Adjust the concentration to 1-2 mg/mL with Lysis Buffer.
Protocol 2: Immunoprecipitation of TNIK
-
Pre-clearing the Lysate (Optional but Recommended):
-
To 500 µg - 1 mg of total protein lysate, add 20 µL of a 50% slurry of Protein A/G agarose beads.
-
Incubate on a rotator for 30-60 minutes at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube, avoiding the bead pellet.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add the appropriate amount of anti-TNIK primary antibody (typically 1-5 µg, but should be optimized).
-
As a negative control, add an equivalent amount of isotype control IgG to a separate tube of pre-cleared lysate.
-
Incubate on a rotator overnight at 4°C.
-
-
Immune Complex Capture:
-
Add 30 µL of a 50% slurry of Protein A/G agarose beads to each tube.
-
Incubate on a rotator for 1-3 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully aspirate and discard the supernatant.
-
Add 1 mL of ice-cold Wash Buffer and gently resuspend the beads.
-
Repeat the centrifugation and washing steps for a total of 3-5 washes.
-
-
Elution:
-
After the final wash, carefully remove all of the supernatant.
-
Add 30-50 µL of 2X SDS-PAGE sample buffer directly to the beads.
-
Vortex briefly and heat the samples at 95-100°C for 5-10 minutes to elute the immunoprecipitated proteins and denature them.
-
Centrifuge at 14,000 x g for 1 minute and carefully transfer the supernatant (eluate) to a new tube.
-
Protocol 3: Western Blot Analysis
-
SDS-PAGE: Load the eluates onto an SDS-polyacrylamide gel, along with a sample of the input lysate (20-30 µg) to verify the presence of the target proteins.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against TNIK, β-catenin, or TCF4 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Perform densitometric analysis of the protein bands to quantify the relative amounts of immunoprecipitated TNIK and co-immunoprecipitated β-catenin and TCF4 in the different treatment groups.
Troubleshooting
-
High Background:
-
Increase the number of washes.
-
Increase the detergent concentration in the Wash Buffer.
-
Always perform the pre-clearing step.
-
-
Low or No Signal:
-
Ensure the antibody is validated for immunoprecipitation.
-
Increase the amount of starting lysate or antibody.
-
Check the lysis buffer composition; some harsh detergents can disrupt antibody-antigen interactions.
-
Ensure complete cell lysis.
-
-
Non-specific Bands:
-
Use an isotype control to differentiate non-specific binding.
-
Optimize the antibody concentration.
-
Ensure the pre-clearing step is effective.
-
By following these detailed protocols and application notes, researchers can effectively perform the immunoprecipitation of TNIK and investigate the functional consequences of its inhibition by this compound, thereby advancing our understanding of Wnt signaling and the development of novel cancer therapeutics.
References
- 1. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Synergistic inhibition effect of TNIK inhibitor KY-05009 and receptor tyrosine kinase inhibitor dovitinib on IL-6-induced proliferation and Wnt signaling pathway in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TNIK drives castration-resistant prostate cancer via phosphorylating EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. usbio.net [usbio.net]
Tnik-IN-5: A Potent Inhibitor for Studying Wnt-Dependent Gene Expression
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Wnt signaling pathway is a crucial regulator of cell proliferation, differentiation, and migration. Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer. Traf2- and Nck-interacting kinase (TNIK) is a key downstream component of the canonical Wnt pathway. In the nucleus, TNIK forms a complex with T-cell factor 4 (TCF4) and β-catenin, where its kinase activity is essential for the phosphorylation of TCF4, leading to the transcriptional activation of Wnt target genes. Tnik-IN-5 is a potent and specific small molecule inhibitor of TNIK, offering a valuable tool for investigating the role of Wnt-dependent gene expression in cancer and other diseases. This document provides detailed application notes and protocols for utilizing this compound in your research.
Mechanism of Action
This compound exerts its inhibitory effect on the Wnt signaling pathway by directly targeting the kinase activity of TNIK. By binding to TNIK, this compound prevents the phosphorylation of TCF4. This lack of phosphorylation inhibits the recruitment of transcriptional co-activators, thereby suppressing the expression of Wnt target genes such as AXIN2 and c-MYC. This targeted inhibition allows for the precise dissection of TNIK's role in Wnt-mediated cellular processes.
Data Presentation
In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| TNIK Inhibition (IC50) | - | 0.05 µM | [1] |
| Cell Proliferation Inhibition | HCT116 | Dose-dependent | [1] |
| Effect on Protein Levels | HCT116 | Concentration-dependent decrease in nuclear β-catenin and TCF-4 | [1] |
| Effect on Wnt Target Genes | HCT116 | Significant decrease in Axin2 and c-Myc expression | [1] |
Signaling Pathway Diagram
Caption: Wnt signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
References
Application Notes and Protocols for Tnik-IN-5 in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for utilizing Tnik-IN-5, a potent inhibitor of Traf2- and Nck-interacting kinase (TNIK), in biochemical and cell-based kinase assays.
Introduction
Traf2- and Nck-interacting kinase (TNIK) is a serine/threonine kinase that plays a crucial role in various cellular processes, most notably as a key activator of the Wnt signaling pathway.[1][2] In the canonical Wnt pathway, TNIK is recruited to the promoters of Wnt target genes where it interacts with a complex of β-catenin and T-cell factor 4 (TCF4).[3][4] TNIK then phosphorylates TCF4, which is an essential step for the transcriptional activation of Wnt target genes that drive cell proliferation.[3][5] Dysregulation of the Wnt signaling pathway is implicated in the progression of several cancers, particularly colorectal cancer.[6]
This compound is a potent and specific inhibitor of TNIK with a reported IC50 of 0.05 µM.[7] By inhibiting the kinase activity of TNIK, this compound effectively downregulates Wnt signaling, making it a valuable tool for studying the biological functions of TNIK and for investigating its therapeutic potential. These application notes provide detailed methodologies for assessing the inhibitory activity of this compound in both biochemical and cell-based assays.
Data Presentation
The following tables summarize the inhibitory activity of a TNIK inhibitor with a potency similar to this compound. This data is representative and serves to illustrate the expected outcomes when using this compound in the described assays.
Table 1: In Vitro TNIK Kinase Inhibition
| Compound | TNIK IC50 (µM) |
| This compound (reported) | 0.05 |
| Similar Potency Compound (e.g., Compound 35b)[8] | 0.006 |
Table 2: Cellular Activity against HCT116 Colorectal Cancer Cells
| Compound | HCT116 Cell Proliferation IC50 (µM) |
| Similar Potency Compound (e.g., Compound 35b)[8] | 2.11 |
Signaling Pathway
The diagram below illustrates the central role of TNIK in the canonical Wnt signaling pathway and the mechanism of action for TNIK inhibitors like this compound.
Experimental Protocols
Biochemical TNIK Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from a general TNIK kinase assay and is suitable for determining the IC50 of this compound.[9] The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.
Experimental Workflow:
Materials:
-
Recombinant human TNIK enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM MnCl₂, 50 µM DTT)[9]
-
384-well white plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in kinase buffer to achieve the desired final concentrations for the assay. The final DMSO concentration should not exceed 1%.
-
Dilute the TNIK enzyme in kinase buffer to the desired concentration (e.g., 30 ng per reaction).[9]
-
Prepare a substrate/ATP mixture in kinase buffer containing MBP and ATP (e.g., 25 µM ATP).[9]
-
-
Assay Plate Setup:
-
Add 1 µL of the diluted this compound or DMSO (for control wells) to the wells of a 384-well plate.
-
Add 2 µL of the diluted TNIK enzyme to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for 60 minutes.[9]
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[9]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.[9]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Cell-Based Assay for TNIK Inhibition in HCT116 Cells
This protocol describes how to assess the effect of this compound on the proliferation of HCT116 human colorectal carcinoma cells and to analyze the downstream effects on Wnt signaling by Western blot.
Experimental Workflow:
a) Cell Proliferation Assay (MTT Assay)
Materials:
-
HCT116 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed HCT116 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound or DMSO as a vehicle control.
-
-
Incubation:
-
Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 3-4 hours at 37°C.
-
Add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the this compound concentration.
-
b) Western Blot Analysis
Materials:
-
HCT116 cells
-
Complete growth medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-β-catenin, anti-TCF4, anti-Actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed HCT116 cells in 6-well plates.
-
Treat the cells with this compound at various concentrations for 24-48 hours.
-
Lyse the cells with RIPA buffer and collect the lysates.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against β-catenin, TCF4, and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the protein levels of β-catenin and TCF4 to the loading control.
-
Conclusion
This compound is a valuable research tool for investigating the role of TNIK in the Wnt signaling pathway and its implications in cancer biology. The protocols provided here offer a framework for characterizing the biochemical and cellular effects of this inhibitor. Researchers can adapt these methods to suit their specific experimental needs and further explore the therapeutic potential of targeting TNIK.
References
- 1. Synergistic inhibition effect of TNIK inhibitor KY-05009 and receptor tyrosine kinase inhibitor dovitinib on IL-6-induced proliferation and Wnt signaling pathway in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Computational study on new natural compound inhibitors of Traf2 and Nck-interacting kinase (TNIK) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tcf4 can specifically recognize beta-catenin using alternative conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fragment growth-based discovery of novel TNIK inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Tnik-IN-5 in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Traf2- and Nck-interacting kinase (TNIK) has emerged as a promising target in oncology due to its critical role in various oncogenic signaling pathways, most notably the Wnt/β-catenin pathway.[1][2][3][4] Tnik-IN-5, a representative TNIK inhibitor, and other similar small molecules that inhibit TNIK, have demonstrated potential in preclinical studies not only as monotherapies but also in combination with existing cancer treatments. These combinations aim to enhance therapeutic efficacy, overcome resistance, and broaden the clinical applicability of TNIK inhibitors. This document provides a detailed overview of the preclinical data on TNIK inhibitors in combination with other anti-cancer agents, along with protocols for key experimental assays.
Mechanism of Action: TNIK in Cancer
TNIK is a serine-threonine kinase that functions as a crucial activator of the Wnt signaling pathway by phosphorylating T-cell factor 4 (TCF4), a key transcription factor in this cascade.[4] The Wnt pathway is frequently dysregulated in various cancers, including colorectal, lung, and breast cancer, leading to uncontrolled cell proliferation and survival.[2][3] By inhibiting TNIK, compounds like this compound can effectively suppress Wnt target gene expression, thereby inhibiting cancer cell growth.[5][6] Beyond the Wnt pathway, TNIK is also implicated in regulating the NF-κB, JNK, and AKT signaling pathways, all of which are critical for cancer cell survival and resistance to therapy.[7]
Preclinical Combination Studies with TNIK Inhibitors
Several preclinical studies have highlighted the potential of combining TNIK inhibitors with chemotherapy, radiotherapy, and immunotherapy to achieve synergistic or additive anti-tumor effects. The following sections summarize the key findings from these studies.
Combination with Chemotherapy
The combination of the TNIK inhibitor NCB-0846 with conventional chemotherapeutic agents has been investigated in lung squamous cell carcinoma (LSCC). Studies have shown that the interaction is at best additive.[2][7][8][9]
Table 1: In Vitro Efficacy of TNIK Inhibitor NCB-0846 in Combination with Chemotherapy in Lung Squamous Cell Carcinoma (LSCC) Cell Lines
| Cell Line | Combination Agent | Interaction | Synergy Score (ZIP model) |
| LK2 | Cisplatin | Additive | 2.8 |
| LK2 | Etoposide | Additive | 1.5 |
| KNS62 | Cisplatin | Additive | 3.2 |
| KNS62 | Etoposide | Additive | -1.2 |
Synergy scores between -10 and 10 are considered additive.[8]
A study on small cell lung cancer (SCLC) suggests that TNIK inhibition can reinforce sensitivity to cisplatin in resistant cells.[10] Further in vivo studies are warranted to explore the full potential of this combination.
In multiple myeloma, the TNIK inhibitor KY-05009 demonstrated a synergistic anti-proliferative effect when combined with the receptor tyrosine kinase inhibitor dovitinib.[11][12] This combination was shown to inhibit interleukin-6 (IL-6)-stimulated proliferation and induce apoptosis.[11][12]
Table 2: Synergistic Effect of KY-05009 and Dovitinib on Cell Viability in RPMI8226 Multiple Myeloma Cells
| Treatment | Concentration (µM) | Cell Viability (%) | Combination Index (CI) |
| KY-05009 | 1 | ~80 | - |
| Dovitinib | 1 | ~85 | - |
| KY-05009 + Dovitinib | 1 + 1 | ~60 | < 1 (Synergistic) |
| KY-05009 | 3 | ~65 | - |
| Dovitinib | 3 | ~70 | - |
| KY-05009 + Dovitinib | 3 + 3 | ~40 | < 1 (Synergistic) |
(Data are estimated from graphical representations in the source publication)[11]
Combination with Radiotherapy
In TNIK-overexpressing LSCC models, pretreatment with the TNIK inhibitor NCB-0846 has been shown to sensitize cancer cells to ionizing radiation (IR).[2][7][9][13] This suggests that TNIK inhibition may impair the DNA damage response in cancer cells, leading to increased efficacy of radiotherapy.[7][13]
Table 3: In Vivo Efficacy of NCB-0846 in Combination with Ionizing Radiation (IR) in LSCC Xenograft Models
| Tumor Model | Treatment | Mean Tumor Volume Reduction (%) |
| LK2 (TNIK-high) | Vehicle | 0 |
| LK2 (TNIK-high) | NCB-0846 | ~25 |
| LK2 (TNIK-high) | IR (10 Gy) | ~50 |
| LK2 (TNIK-high) | NCB-0846 + IR (10 Gy) | ~80 |
| KNS62 (TNIK-low) | NCB-0846 + IR (10 Gy) | ~55 |
(Data are estimated from graphical representations in the source publication)[7]
Combination with Immunotherapy
The combination of TNIK inhibitors with immune checkpoint inhibitors has shown significant promise in preclinical models of colorectal cancer (CRC).[1][14] Treatment with a TNIK inhibitor was found to increase the infiltration of PD-1+ CD8+ T cells into the tumor microenvironment.[1][14] When combined with an anti-PD-1 antibody, TNIK inhibitors led to complete tumor regression in a substantial percentage of mice.[1][14]
Table 4: In Vivo Efficacy of TNIK Inhibitors in Combination with Anti-PD-1 Therapy in Colorectal Cancer Mouse Models
| TNIK Inhibitor | Mouse Model | Complete Tumor Regression (%) |
| Mebendazole (MBZ) | MC38 | 50 |
| NCB-0846 | MC38 | 16.7 |
(Data from a study where treatment was synergistic with anti-PD-1 therapy)[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by TNIK inhibitors and the general workflows for preclinical combination studies.
References
- 1. TNIK Inhibition Has Dual Synergistic Effects on Tumor and Associated Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. TNIK antibody (67948-1-Ig) | Proteintech [ptglab.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. TNIK inhibition abrogates colorectal cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. TNIK Inhibition Sensitizes TNIK-Overexpressing Lung Squamous Cell Carcinoma to Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TNIK inhibition sensitizes TNIK-overexpressing lung squamous cell carcinoma to radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. openworks.mdanderson.org [openworks.mdanderson.org]
- 11. Synergistic inhibition effect of TNIK inhibitor KY-05009 and receptor tyrosine kinase inhibitor dovitinib on IL-6-induced proliferation and Wnt signaling pathway in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic inhibition effect of TNIK inhibitor KY-05009 and receptor tyrosine kinase inhibitor dovitinib on IL-6-induced proliferation and Wnt signaling pathway in human multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. TNIK Inhibition Has Dual Synergistic Effects on Tumor and Associated Immune Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Tnik-IN-5: Application Notes and Protocols for Migration Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Tnik-IN-5, a potent inhibitor of TRAF2- and NCK-interacting kinase (TNIK), in cell migration assays. The following protocols and data are intended to facilitate the experimental design and execution for researchers investigating the role of TNIK in cancer cell motility and related processes.
Introduction
Traf2- and NCK-interacting kinase (TNIK) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, cytoskeletal organization, and signal transduction. Notably, TNIK is a key component of the Wnt signaling pathway and is implicated in the regulation of actin dynamics, making it a significant target in cancer research, particularly in the context of tumor progression and metastasis. This compound is a small molecule inhibitor of TNIK with a reported IC50 of 0.05 µM[1][2]. It has been shown to effectively inhibit Wnt signaling and exhibits anti-proliferative activity in cancer cells[1]. Furthermore, this compound has demonstrated the ability to strongly inhibit the migration of cancer cells, such as the HCT116 colorectal cancer cell line, at a concentration of 1 µM[1].
This document provides detailed protocols for commonly used migration assays—the wound healing (scratch) assay and the Transwell (Boyden chamber) assay—as well as a method to assess the activity of downstream effectors of TNIK, the Rho GTPases.
Data Presentation
The inhibitory effect of TNIK inhibitors on cell migration varies across different cell lines and with the specific inhibitor used. The following table summarizes the available quantitative data for this compound and other notable TNIK inhibitors.
| Inhibitor | Cell Line | Assay Type | IC50 / Effective Concentration for Migration Inhibition | Reference |
| This compound | HCT116 (Colon Cancer) | Not Specified | 1 µM (Strongly prevents migration) | [1] |
| NCB-0846 | HCT116 (Colon Cancer) | Not Specified | 0.1 - 0.3 µM (Induces faster migration of phosphorylated TCF4) | [3][4] |
| KY-05009 | A549 (Lung Cancer) | Wound Healing & Transwell | 3 - 10 µM (Significantly inhibited TGF-β1-induced migration and invasion) | [2][5] |
| TNIK Knockdown | SW480 (Colon Cancer) | Not Specified | N/A (Decreased expression of CD44, a cell adhesion molecule) | [6][7] |
| TNIK Knockdown | MDA-MB-231 (Breast Cancer) | Not Specified | N/A (Inhibition of migration and invasion) | [8][9] |
Note: Data for inhibitors other than this compound are provided for comparative purposes due to the limited availability of specific migration IC50 values for this compound across multiple cell lines.
Signaling Pathways and Experimental Workflow
TNIK Signaling Pathway in Cell Migration
TNIK influences cell migration primarily through two interconnected pathways: the canonical Wnt signaling pathway and the regulation of the actin cytoskeleton. Inhibition of TNIK by this compound is expected to disrupt these pathways, leading to a reduction in cell motility.
Caption: TNIK signaling pathways leading to cell migration and the point of inhibition by this compound.
Experimental Workflow for Assessing this compound in Migration Assays
The following diagram outlines the general workflow for investigating the effect of this compound on cell migration.
Caption: General experimental workflow for studying the effect of this compound on cell migration.
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is suitable for assessing collective cell migration in a two-dimensional context.
Materials:
-
Cancer cell line of interest (e.g., HCT116, A549)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well or 12-well tissue culture plates
-
Sterile p200 or p1000 pipette tips
-
Phosphate-buffered saline (PBS)
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells into a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Monolayer Formation: Incubate the cells at 37°C and 5% CO2 until they reach 90-100% confluency.
-
Serum Starvation (Optional): To minimize the effects of cell proliferation, replace the complete medium with serum-free medium and incubate for 2-4 hours before creating the scratch.
-
Creating the Scratch: Using a sterile p200 or p1000 pipette tip, make a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells twice with PBS to remove detached cells.
-
Treatment: Add fresh serum-free or low-serum medium containing different concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) to the respective wells.
-
Image Acquisition (Time 0): Immediately after adding the treatment, acquire images of the scratch in each well using a microscope at 4x or 10x magnification. Mark the position of each image to ensure the same field is captured at later time points.
-
Incubation: Incubate the plate at 37°C and 5% CO2.
-
Image Acquisition (Time X): Acquire images of the same marked fields at regular intervals (e.g., 6, 12, 24 hours) until the scratch in the control well is nearly closed.
-
Data Analysis: Measure the width of the scratch at different points for each image. Calculate the percentage of wound closure at each time point relative to the initial scratch width at Time 0.
Transwell (Boyden Chamber) Migration Assay
This assay measures the chemotactic migration of individual cells through a porous membrane.
Materials:
-
Cancer cell line of interest
-
Transwell inserts (e.g., 8 µm pore size for most cancer cells)
-
24-well companion plates
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
PBS
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
-
Microscope
Protocol:
-
Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, replace the medium with serum-free medium and incubate overnight.
-
Cell Harvesting: Detach the cells using a non-enzymatic cell dissociation solution or trypsin, and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
Treatment: Add the desired concentrations of this compound or vehicle control to the cell suspension and incubate for 30-60 minutes at 37°C.
-
Assay Setup:
-
Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add 100-200 µL of the treated cell suspension to the upper chamber of each insert.
-
-
Incubation: Incubate the plate at 37°C and 5% CO2 for a duration appropriate for the cell line (typically 6-24 hours).
-
Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the wells. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation: Fix the migrated cells on the underside of the membrane by immersing the insert in a fixation solution for 15-20 minutes.
-
Staining: Stain the fixed cells by immersing the insert in a staining solution for 10-15 minutes.
-
Washing: Gently wash the inserts in water to remove excess stain.
-
Image Acquisition and Quantification: Allow the inserts to air dry. Using a microscope, count the number of stained, migrated cells on the underside of the membrane in several random fields of view. Calculate the average number of migrated cells per field.
Rho GTPase Activation Assay (Pull-down Assay)
This assay is used to determine the levels of active (GTP-bound) Rho GTPases (e.g., RhoA, Rac1, Cdc42), which are key downstream effectors of TNIK in regulating the actin cytoskeleton.
Materials:
-
Cancer cell line of interest
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Rho Activation Assay Kit (containing Rhotekin-RBD or PAK-PBD beads for pull-down of active Rho or Rac/Cdc42, respectively)
-
GTPγS (non-hydrolyzable GTP analog, positive control)
-
GDP (negative control)
-
SDS-PAGE and Western blotting reagents
-
Antibodies against total and active forms of RhoA, Rac1, or Cdc42
Protocol:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with this compound or vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Clarification of Lysates: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatants.
-
Positive and Negative Controls: In separate tubes, load a small aliquot of lysate with GTPγS (positive control) or GDP (negative control) according to the kit manufacturer's instructions.
-
Pull-down of Active GTPases:
-
Incubate an equal amount of protein from each sample with the appropriate affinity beads (e.g., Rhotekin-RBD for RhoA) for 1 hour at 4°C with gentle rotation.
-
The affinity beads will specifically bind to the active, GTP-bound form of the Rho GTPase.
-
-
Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in SDS-PAGE sample buffer and boil to elute the bound proteins.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the Rho GTPase of interest (e.g., anti-RhoA).
-
Also, run a parallel Western blot with a small fraction of the total cell lysate to determine the total levels of the Rho GTPase as a loading control.
-
-
Detection and Analysis: Detect the protein bands using a suitable secondary antibody and chemiluminescence. Quantify the band intensities to determine the ratio of active to total Rho GTPase in each sample. A decrease in this ratio in this compound treated cells compared to the control would indicate inhibition of Rho GTPase activation.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel Aminothiazole KY-05009 with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Novel Aminothiazole KY-05009 with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells | PLOS One [journals.plos.org]
- 6. Enormous influence of TNIK knockdown on intracellular signals and cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The enormous influence of TNIK knockdown on intracellular signals and cell survival | Semantic Scholar [semanticscholar.org]
- 8. Inhibition of MDA-MB-231 breast cancer cell migration and invasion activity by andrographolide via suppression of nuclear factor-κB-dependent matrix metalloproteinase-9 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of MDA-MB-231 breast cancer cell migration and invasion activity by andrographolide via suppression of nuclear factor-κB-dependent matrix metalloproteinase-9 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis with Tnik-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tnik-IN-5 is a potent and specific inhibitor of Traf2- and NCK-interacting kinase (TNIK).[1] TNIK is a serine/threonine kinase that plays a crucial role in various cellular processes, most notably as a key regulator of the Wnt signaling pathway.[2] By phosphorylating TCF4, TNIK enables the transcriptional activation of Wnt target genes, which are critical for cell proliferation and stem cell maintenance.[2] Dysregulation of the Wnt pathway is a hallmark of numerous cancers, including colorectal cancer.[3][4] this compound, by inhibiting TNIK, effectively halts Wnt signaling, making it a valuable tool for cancer research and a potential therapeutic agent.[1]
These application notes provide detailed protocols for utilizing this compound in flow cytometry to analyze its effects on cancer cells and immune cells. The provided methodologies cover the analysis of apoptosis, cell cycle progression, and the expression of key cell surface markers.
Quantitative Data
The following tables summarize the quantitative data regarding the inhibitory activity of this compound and other relevant TNIK inhibitors.
| Compound | Target | IC50 Value | Cell Line/System | Reference |
| This compound | TNIK | 0.05 µM | In vitro | [1] |
| INS018-055 | TNIK | 7.8 nM | In vitro | [5] |
| INS018-055 | COL1 expression | 63 nM | LX-2 cells | [5] |
| INS018-055 | α-SMA expression | 123 nM | LX-2 cells | [5] |
| INS018-055 | TGF-β-mediated α-SMA expression | 27 nM | MRC-5 cells | [5] |
| INS018-055 | TGF-β-mediated α-SMA expression | 50 nM | IPF patient fibroblasts | [5] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by TNIK and a general experimental workflow for analyzing the effects of this compound using flow cytometry.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. TNIK - Wikipedia [en.wikipedia.org]
- 3. Structural Insight into TNIK Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic targets in the Wnt signaling pathway: Feasibility of targeting TNIK in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective TNIK inhibitor ameliorates idiopathic pulmonary fibrosis | BioWorld [bioworld.com]
Tnik-IN-5: A Potent Inhibitor of TNIK for Inducing Apoptosis in Cancer Cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tnik-IN-5 is a highly potent and selective small molecule inhibitor of TRAF2 and NCK-Interacting Kinase (TNIK). TNIK, a member of the germinal center kinase (GCK) family, is a critical regulator of the Wnt signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer.[1][2] By inhibiting the kinase activity of TNIK, this compound effectively disrupts the Wnt/β-catenin signaling cascade, leading to the suppression of cancer cell proliferation, migration, and the induction of apoptosis. These characteristics make this compound a valuable tool for cancer research and a promising candidate for therapeutic development.
This compound, also identified as compound 8g in the work by Luo et al. (2022), is a benzo[d]oxazol-2(3H)-one derivative.[1] It has demonstrated significant anti-proliferative and anti-migration effects in colorectal cancer cell lines.[1] The mechanism of action involves the inhibition of TCF4 phosphorylation, a key downstream event in the Wnt pathway, which in turn downregulates the expression of Wnt target genes such as c-Myc and Axin2.
These application notes provide detailed protocols for utilizing this compound to study its effects on cancer cells, including methods for assessing cell viability, apoptosis, cell migration, and the modulation of the Wnt signaling pathway.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the in vitro activity of this compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (μM) |
| This compound | TNIK | 0.050 |
Table 2: Anti-proliferative Activity against HCT116 Cells
| Compound | Treatment Condition | Effect |
| This compound | 1.25 - 5 μM, 48 hours | Significant dose-dependent inhibition of cell proliferation |
Table 3: Effect on Wnt Signaling Pathway in HCT116 Cells
| Compound | Treatment Condition | Effect |
| This compound | 10 - 40 μM, 48 hours | Concentration-dependent inhibition of nuclear β-catenin and TCF-4 protein levels. Decreased expression of Wnt target genes Axin2 and c-Myc. |
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits the Wnt signaling pathway by targeting TNIK.
Caption: General workflow for evaluating this compound's effects on cancer cells.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of cancer cells.
Materials:
-
This compound
-
Human colorectal cancer cell line (e.g., HCT116)
-
DMEM or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed HCT116 cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in cancer cells treated with this compound using flow cytometry.
Materials:
-
This compound
-
HCT116 cells
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed HCT116 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 48 hours.
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
3. Cell Migration Assay (Transwell Assay)
This protocol is to assess the effect of this compound on cancer cell migration.
Materials:
-
This compound
-
HCT116 cells
-
24-well Transwell inserts (8 µm pore size)
-
Serum-free medium
-
Medium with 10% FBS (chemoattractant)
-
Cotton swabs
-
Methanol
-
Crystal Violet stain
Procedure:
-
Pre-coat the Transwell inserts with an appropriate extracellular matrix protein if necessary.
-
Resuspend HCT116 cells in serum-free medium.
-
Add 500 µL of medium containing 10% FBS to the lower chamber of the 24-well plate.
-
Add 200 µL of the cell suspension (e.g., 1 x 10^5 cells) with or without this compound to the upper chamber of the Transwell insert.
-
Incubate for 24-48 hours at 37°C.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.1% Crystal Violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the migrated cells in several random fields under a microscope.
4. Western Blot Analysis of Wnt Signaling Proteins
This protocol is for detecting changes in the expression of key Wnt signaling proteins following treatment with this compound.
Materials:
-
This compound
-
HCT116 cells
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-β-catenin, anti-TCF-4, anti-c-Myc, anti-Axin2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed HCT116 cells in 6-well plates and treat with this compound for 48 hours.
-
Lyse the cells with RIPA buffer and collect the lysates.
-
Determine the protein concentration using the BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL detection reagent and an imaging system.
-
Use a loading control like GAPDH to normalize the protein expression levels.
References
Troubleshooting & Optimization
Technical Support Center: Tnik-IN-5
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the dissolution of Tnik-IN-5.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing stock solutions of this compound for in vitro use is dimethyl sulfoxide (DMSO).[1][2]
Q2: I am having difficulty dissolving this compound in DMSO. What should I do?
A2: this compound can be challenging to dissolve and may require specific conditions. It is recommended to use ultrasonication, gentle warming, and heating to 60°C to facilitate dissolution in DMSO.[1][2] It is also crucial to use a fresh, anhydrous grade of DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[1][2][3][4]
Q3: What is the maximum concentration at which this compound can be dissolved in DMSO?
A3: this compound can be dissolved in DMSO at a concentration of up to 10 mg/mL.[1][2] For higher concentrations, complete dissolution may be difficult to achieve.
Q4: Can I use other solvents to dissolve this compound?
A4: While DMSO is the primary recommended solvent, the suitability of other solvents would need to be determined empirically. For most in vitro applications, DMSO is the standard.
Q5: How should I store the this compound stock solution after preparation?
A5: Prepared stock solutions of this compound in DMSO should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1][2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Troubleshooting Guide
Issue: this compound powder is not fully dissolving in DMSO, or a precipitate has formed in the stock solution.
This guide provides a systematic approach to troubleshoot and resolve solubility issues with this compound.
Data Presentation: this compound Solubility
| Parameter | Value | Reference |
| Solvent | Dimethyl Sulfoxide (DMSO) | [1][2] |
| Solubility in DMSO | 10 mg/mL (26.93 mM) | [1][2] |
| Appearance | Solid (White to light yellow) | [1][2] |
| Molecular Weight | 371.39 g/mol | [1][5] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous, newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Pipettors and sterile tips
-
Vortex mixer
-
Water bath or heat block set to 60°C
-
Ultrasonic bath
Methodology:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.371 mg of this compound.
-
Adding Solvent: Add the calculated volume of fresh, anhydrous DMSO to the this compound powder. For a 10 mM solution with 0.371 mg of this compound, you would add 100 µL of DMSO.
-
Initial Mixing: Briefly vortex the mixture to suspend the powder in the DMSO.
-
Heating: Place the tube in a water bath or on a heat block set to 60°C. Intermittently vortex the solution during heating to aid dissolution.
-
Sonication: Transfer the tube to an ultrasonic bath and sonicate for 10-15 minutes. The combination of warming and sonication is crucial for dissolving this compound.[1][2]
-
Visual Inspection: After sonication, visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1][2]
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound dissolution.
This compound is an inhibitor of Traf2 and Nck-interacting kinase (TNIK), which plays a crucial role in the Wnt signaling pathway.[1][6] Dysregulation of the Wnt pathway is implicated in various diseases, including colorectal cancer.[6][7] this compound exerts its effect by inhibiting the kinase activity of TNIK, which is essential for the transcription of Wnt target genes.[6]
Caption: this compound inhibits the Wnt signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 7. Inhibition of Wnt Signaling in Colon Cancer Cells via an Oral Drug that Facilitates TNIK Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tnik-IN-5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tnik-IN-5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of the Traf2- and Nck-interacting kinase (TNIK).[1][2] TNIK is a serine/threonine kinase that plays a crucial role in the Wnt signaling pathway by phosphorylating T-cell factor 4 (TCF4), a key transcription factor.[3][4] By inhibiting TNIK, this compound effectively halts Wnt signaling, which is often aberrantly activated in various cancers, particularly colorectal cancer.[3][4][5]
Q2: What are the main applications of this compound in research?
This compound is primarily used in cancer research to study the effects of Wnt signaling inhibition on tumor growth and proliferation.[5][6][7] It is particularly relevant for investigating cancers with mutations in the Wnt pathway, such as those with adenomatous polyposis coli (APC) gene mutations.[3][4] Additionally, TNIK is involved in other cellular processes like cytoskeletal organization and JNK signaling, making this compound a valuable tool for studying these pathways.[8]
Q3: What is the reported IC50 of this compound?
This compound is a strong TNIK inhibitor with a reported IC50 of 0.05µM.[1][2]
Troubleshooting Guide: this compound Precipitation in Media
One of the most common issues encountered when working with small molecule inhibitors is their precipitation in aqueous solutions like cell culture media. This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation.
Problem: Precipitate observed in cell culture media after adding this compound.
This is a common issue with hydrophobic small molecules. The following steps can help identify the cause and find a solution.
Step 1: Review Stock Solution Preparation and Storage
Proper preparation and storage of the stock solution are critical to prevent precipitation.
-
Issue: Improper solvent or concentration.
-
Recommendation: Most TNIK inhibitors are soluble in dimethyl sulfoxide (DMSO).[9][10][11] Ensure you are using a high-purity, anhydrous grade of DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of DMSO added to your aqueous media.
-
Issue: Improper storage.
-
Recommendation: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[9][10] Before use, allow the aliquot to completely thaw at room temperature and vortex gently to ensure it is fully dissolved.
Step 2: Optimize Working Concentration and Dilution Method
The final concentration and how it is achieved can significantly impact solubility.
-
Issue: Final concentration exceeds the solubility limit in the media.
-
Recommendation: Perform a dose-response curve to determine the lowest effective concentration of this compound for your specific cell line and assay.
-
Issue: Direct addition of concentrated stock to media.
-
Recommendation: Avoid adding the concentrated DMSO stock directly to the full volume of media. Instead, perform a serial dilution. First, dilute the stock solution in a small volume of serum-free media, vortex gently, and then add this intermediate dilution to your final volume of complete media.
Step 3: Evaluate Media Components
Components in the cell culture media can affect the solubility of small molecules.
-
Issue: High concentrations of salts or proteins.
-
Recommendation: The presence of serum (FBS) can sometimes help to solubilize hydrophobic compounds. If you are using serum-free media, consider whether a low percentage of serum could be tolerated in your experiment. Alternatively, specialized solubilizing agents or formulations may be required, though these should be tested for effects on your experimental system.
-
Issue: pH of the media.
-
Recommendation: Ensure the pH of your cell culture media is within the optimal range for both your cells and the compound's stability.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of various TNIK inhibitors.
| Inhibitor | IC50 (nM) | Target | Reference |
| This compound | 50 | TNIK | [1][2] |
| Tnik-IN-1 | 65 | TNIK | [9] |
| Tnik-IN-3 | 26 | TNIK | [10] |
| TNIK-IN-6 | 930 | TNIK | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm the vial of this compound to room temperature before opening.
-
Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve a 10 mM stock solution. For example, for 1 mg of this compound (MW: 371.39 g/mol ), add 269.26 µL of DMSO.
-
Vortex the solution gently until the compound is completely dissolved. A brief sonication in a water bath may be necessary if dissolution is slow.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Dilutions in Cell Culture Media
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Vortex the stock solution gently.
-
Prepare an intermediate dilution by adding the required volume of the stock solution to a small volume of serum-free media. For example, to achieve a final concentration of 10 µM in 10 mL of media, add 10 µL of the 10 mM stock to 990 µL of serum-free media to make a 100 µM intermediate solution.
-
Vortex the intermediate dilution gently.
-
Add the appropriate volume of the intermediate dilution to your final volume of complete cell culture media. Following the example, add 1 mL of the 100 µM intermediate solution to 9 mL of complete media.
-
Swirl the plate or flask gently to ensure even distribution of the compound.
-
Visually inspect the media under a microscope for any signs of precipitation immediately after addition and before placing it in the incubator.
Visualizations
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Structural Insight into TNIK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emergence of TNIK inhibitors in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openworks.mdanderson.org [openworks.mdanderson.org]
- 7. Fragment growth-based discovery of novel TNIK inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. glpbio.com [glpbio.com]
Optimizing Tnik-IN-5 concentration for experiments
This guide provides researchers, scientists, and drug development professionals with essential information for effectively using Tnik-IN-5 in experiments. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and key technical data to ensure successful optimization of the inhibitor's concentration.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound? A1: this compound is a potent inhibitor of TRAF2 and NCK-interacting kinase (TNIK)[1]. TNIK is a serine/threonine kinase that functions as a critical activator of the canonical Wnt signaling pathway[2][3].
Q2: What is the mechanism of action of TNIK in the Wnt signaling pathway? A2: In the presence of a Wnt signal, TNIK is recruited to the promoters of Wnt target genes. It forms a complex with β-catenin and T-cell factor 4 (TCF4). TNIK then directly phosphorylates TCF4, which leads to the transcriptional activation of Wnt target genes, promoting cell proliferation[2][4]. This compound blocks this kinase activity, thereby inhibiting the Wnt signaling cascade[3][5].
Q3: What is a good starting concentration for my cell-based experiments? A3: A good starting point is to perform a dose-response experiment centered around the reported IC50 value. The in-vitro IC50 for this compound is 0.05 µM (or 50 nM)[1]. We recommend an initial broad-range dose-response curve from 1 nM to 10 µM to determine the sensitivity of your specific cell line.
Q4: How should I prepare and store this compound stock solutions? A4: this compound is typically supplied as a solid. We recommend dissolving it in a suitable solvent like DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the stock solutions at -20°C or -80°C as recommended by the supplier.
Q5: What are the downstream effects I can measure to confirm TNIK inhibition? A5: To confirm TNIK inhibition, you can measure the expression levels of Wnt target genes. Commonly assessed downstream targets include c-Myc, Cyclin D1, and Axin2. A reduction in the protein or mRNA levels of these targets following this compound treatment indicates successful pathway inhibition. Additionally, assessing the phosphorylation status of TCF4 can provide a direct measure of target engagement[2].
Troubleshooting Guide
Problem: I am not observing any effect at the recommended concentrations.
-
Solution 1: Check Compound Viability: Ensure your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare a fresh stock solution from powder if necessary.
-
Solution 2: Verify Cell Line Sensitivity: The effect of TNIK inhibition can be cell-type dependent. Some cell lines may have low endogenous Wnt signaling activity or possess mutations downstream of TNIK, rendering them insensitive. Confirm that your cell model has an active Wnt pathway.
-
Solution 3: Increase Incubation Time: The downstream effects of inhibiting a signaling pathway, such as changes in protein expression, can take time. Consider extending the treatment duration (e.g., 24, 48, or 72 hours) to allow for measurable changes to occur.
-
Solution 4: Assess Target Engagement: Perform a Western blot to directly measure the phosphorylation of TCF4 or the protein levels of a sensitive Wnt target gene like Axin2 to confirm that the inhibitor is engaging its target in your cells, even if a functional phenotype is not yet apparent.
Problem: I am observing significant cell toxicity or off-target effects.
-
Solution 1: Lower the Concentration: High concentrations of any small molecule inhibitor can lead to off-target effects and general toxicity. Perform a dose-response curve and use the lowest concentration that gives you the desired biological effect (e.g., the EC50 or EC90 from your functional assay).
-
Solution 2: Reduce Incubation Time: Shorten the exposure time to the inhibitor. A shorter treatment may be sufficient to inhibit the pathway without causing widespread cell death.
-
Solution 3: Use a More Sensitive Assay: Switch to a more sensitive readout for your biological effect. This may allow you to use a lower, less toxic concentration of the inhibitor and still obtain a measurable signal.
Quantitative Data Summary
The following table summarizes key quantitative values for TNIK inhibitors from various studies. Note that the cellular potency of an inhibitor can vary significantly from its enzymatic potency and between different cell lines.
| Compound | Assay Type | Value | Cell Line / Conditions | Reference |
| This compound | Enzymatic IC50 | 0.05 µM (50 nM) | In vitro kinase assay | [1] |
| NCB-0846 | Cellular Assay | 300 nM | Lung Squamous Cell Carcinoma Cells | [6] |
| KY-05009 | Cellular Assay | 10 µM | Human Umbilical Vein Endothelial Cells (HUVEC) | [7] |
| Compound 35b | Enzymatic IC50 | 6 nM | In vitro kinase assay | [8] |
| Compound 35b | Cellular IC50 | 2.11 µM | HCT116 Colorectal Cancer Cells | [8] |
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the Wnt signaling pathway targeted by this compound and a standard experimental workflow for optimizing its concentration.
Caption: Wnt signaling pathway showing TNIK's role and its inhibition by this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Experimental Protocols
Protocol 1: Determining Optimal Concentration using a Cell Viability Assay
This protocol describes how to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.
Materials:
-
Your cell line of interest
-
Complete cell culture medium[9]
-
96-well clear-bottom cell culture plates
-
This compound
-
DMSO (vehicle control)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Multichannel pipette
-
Plate reader (Luminometer or Spectrophotometer)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate overnight at 37°C and 5% CO2 to allow cells to attach[9].
-
-
Compound Preparation and Treatment:
-
Prepare a 2X working stock of your highest this compound concentration (e.g., 20 µM for a final concentration of 10 µM) in complete medium.
-
Perform serial dilutions (e.g., 1:3 or 1:5) in complete medium to create a range of 2X concentrations. Include a medium-only and a DMSO vehicle control (at the same final concentration as the highest this compound dose).
-
Carefully remove the medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. This will result in a 1X final concentration.
-
-
Incubation:
-
Return the plate to the incubator for your desired time point (e.g., 48 or 72 hours).
-
-
Cell Viability Measurement (Example using CellTiter-Glo®):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add the viability reagent to each well according to the manufacturer's protocol (e.g., 100 µL).
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background (medium-only wells).
-
Normalize the data by setting the vehicle control (DMSO) as 100% viability.
-
Plot the normalized viability (%) against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism or R to calculate the IC50 value.
-
Protocol 2: Confirming Target Engagement via Western Blot
This protocol is used to verify that this compound is inhibiting the Wnt pathway by measuring the protein levels of a downstream target, such as c-Myc or Cyclin D1.
Materials:
-
6-well cell culture plates
-
This compound at optimal concentrations (determined from Protocol 1)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-Myc, anti-Cyclin D1, anti-β-Actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with vehicle (DMSO) and 2-3 concentrations of this compound around the determined IC50 for 24 hours.
-
Wash cells with ice-cold PBS and lyse them by adding 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells, collect the lysate, and centrifuge at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for each sample (e.g., load 20-30 µg of protein per lane) and run on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody (e.g., anti-c-Myc) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Re-probe the membrane with a loading control antibody (e.g., β-Actin) to ensure equal protein loading.
-
Quantify the band intensities using software like ImageJ. A decrease in the target protein band intensity relative to the loading control in this compound treated samples confirms target engagement.
-
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 4. TNIK - Wikipedia [en.wikipedia.org]
- 5. Therapeutic targets in the Wnt signaling pathway: Feasibility of targeting TNIK in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TNIK Inhibition Sensitizes TNIK-Overexpressing Lung Squamous Cell Carcinoma to Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TNIK: A redox sensor in endothelial cell permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fragment growth-based discovery of novel TNIK inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Tnik-IN-5 off-target effects to consider
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Tnik-IN-5, a potent inhibitor of TRAF2 and NCK-Interacting Kinase (TNIK). The following information is designed to help users anticipate and address potential issues related to off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor of TRAF2 and NCK-Interacting Kinase (TNIK) with an IC50 of 0.05μM.[1] TNIK is a serine/threonine kinase that plays a crucial role in various signaling pathways, most notably the Wnt signaling pathway, where it acts as an essential activator of Wnt target genes.[2]
Q2: What are the known off-target effects of TNIK inhibitors?
Other reported off-targets for NCB-0846 include FLT3, JAK3, PDGFRα, TRKA, CDK2/CycA2, and HGK.[7][8][9] Therefore, it is crucial to consider these potential off-target effects when interpreting experimental results with any potent TNIK inhibitor.
Q3: How can I assess the off-target effects of this compound in my experiments?
Several methods can be employed to determine the selectivity of this compound. These include:
-
Kinase Profiling Panels: Services like KINOMEscan offer broad, in vitro binding assays to screen a compound against a large panel of kinases.[10][11][12][13]
-
Chemical Proteomics: These methods use affinity chromatography with immobilized inhibitors or competitive binding with broad-specificity probes to identify protein targets in cell lysates.[14][15][16][17]
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in intact cells or cell lysates by measuring changes in protein thermal stability upon ligand binding.[18]
-
Western Blotting: To confirm off-target effects on specific pathways, you can perform western blots for key downstream effectors of suspected off-target kinases. For example, to investigate potential CDK9 inhibition, you could assess the phosphorylation status of its substrates.
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected changes in cell cycle progression or apoptosis not fully explained by TNIK inhibition. | Inhibition of other kinases involved in cell cycle control, such as CDK2 or CDK9.[7][8][9] | Perform cell cycle analysis (e.g., by flow cytometry) and apoptosis assays (e.g., Annexin V staining). Correlate these findings with western blot analysis of key cell cycle regulators (e.g., Cyclin A2, phospho-Rb) and apoptosis markers (e.g., cleaved PARP). |
| Alterations in transcriptional profiles that extend beyond known Wnt target genes. | Inhibition of global transcription regulators like CDK9.[3][4][5][6] | Perform RNA-sequencing or qPCR arrays to analyze global gene expression changes. Compare the results with known signatures of CDK9 inhibition. Use a more selective TNIK inhibitor as a control if available. |
| Phenotypes observed in cell lines that are not dependent on Wnt signaling. | Off-target effects on other signaling pathways regulated by kinases such as JAK/STAT or receptor tyrosine kinases (RTKs) like PDGFRα.[7][8][9] | Test the effect of this compound in a panel of cell lines with known dependencies on different signaling pathways. Use specific inhibitors for suspected off-target pathways as controls to see if they phenocopy the effects of this compound. |
| Discrepancy between in vitro kinase inhibition data and cellular activity. | The cellular phenotype may be a result of the combined inhibition of TNIK and one or more off-target kinases. | Employ orthogonal methods to confirm target engagement in cells, such as CETSA.[18] Use genetic approaches like siRNA or CRISPR to knock down TNIK and suspected off-targets individually and in combination to dissect the contribution of each to the observed phenotype. |
Quantitative Data on Off-Target Effects of a Structurally Related TNIK Inhibitor
The following table summarizes the known off-target profile for NCB-0846, a potent TNIK inhibitor. This data can serve as a guide for potential off-targets to consider when working with this compound.
| Target | IC50 (nM) | Percent Inhibition @ 0.1 µM | Reference |
| TNIK | 21 | >80% | [8][9] |
| CDK9 | Not explicitly stated, but identified as a key off-target | Not explicitly stated | [3][4][5][6] |
| FLT3 | Not explicitly stated | >80% | [7][8][9] |
| JAK3 | Not explicitly stated | >80% | [8] |
| PDGFRα | Not explicitly stated | >80% | [7][8] |
| TRKA | Not explicitly stated | >80% | [8] |
| CDK2/CycA2 | Not explicitly stated | >80% | [7][8] |
| HGK | Not explicitly stated | >80% | [8] |
Experimental Protocols
Protocol 1: KINOMEscan Profiling
This protocol provides a general workflow for assessing the selectivity of this compound using a competitive binding assay like KINOMEscan.
Objective: To identify the kinase interaction profile of this compound.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Provide the exact concentration and volume required by the service provider.
-
Assay Principle: The assay measures the ability of the test compound (this compound) to compete with an immobilized, active-site directed ligand for binding to a large panel of DNA-tagged kinases. The amount of kinase bound to the solid support is measured by qPCR of the DNA tag.
-
Experimental Steps (as performed by service provider): a. Kinases are individually expressed as fusions with a DNA tag. b. The kinases are mixed with the immobilized ligand and the test compound at a single concentration (e.g., 1 µM). c. After equilibration, the amount of kinase bound to the solid support is quantified using qPCR. d. The results are typically reported as the percentage of the DMSO control. A lower percentage indicates stronger binding of the test compound.
-
Data Analysis: The output is often visualized as a "tree spot" diagram, showing the interaction strength across the human kinome. Hits are typically defined as interactions that result in a certain percentage of control (e.g., <10% or <35%). For the most significant hits, a Kd can be determined by running a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target (TNIK) and potential off-targets in a cellular context.
Methodology:
-
Cell Culture and Treatment: a. Culture cells of interest to ~80% confluency. b. Treat cells with this compound at the desired concentration (and a DMSO vehicle control) for a specified time (e.g., 1-2 hours).
-
Heat Shock: a. Harvest the cells and resuspend them in a suitable buffer. b. Aliquot the cell suspension into PCR tubes. c. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.
-
Lysis and Protein Separation: a. Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer. b. Separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated fraction by centrifugation.
-
Protein Analysis: a. Collect the supernatant (soluble fraction). b. Analyze the amount of the target protein (TNIK) and suspected off-target proteins in the soluble fraction by western blotting.
-
Data Analysis: Plot the band intensity of the protein of interest against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement. An isothermal dose-response curve can be generated by treating cells with varying concentrations of the inhibitor at a fixed temperature to determine the EC50 of target engagement.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways in which TNIK is involved. Understanding these pathways is crucial for interpreting the on- and off-target effects of this compound.
Caption: Wnt Signaling Pathway and the Role of TNIK.
Caption: JNK Signaling Pathway and the Role of TNIK.
Caption: Troubleshooting Workflow for Off-Target Effects.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. NCB-0846 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Identification of a TNIK-CDK9 Axis as a Targetable Strategy for Platinum-Resistant Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TNIK Inhibition Has Dual Synergistic Effects on Tumor and Associated Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TNIK inhibition abrogates colorectal cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. In vitro kinome profiling measuring drug binding [bio-protocol.org]
- 11. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 12. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 13. vghtc.gov.tw [vghtc.gov.tw]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 16. Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
Tnik-IN-5 cytotoxicity in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TNIK inhibitor, Tnik-IN-5. The information is designed to address specific issues that may be encountered during in vitro experiments, with a focus on assessing cytotoxicity in normal cells.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxicity of this compound in normal (non-cancerous) cell lines?
A1: Direct cytotoxicity data for this compound in normal cell lines is not extensively available in current literature. However, data from other potent TNIK inhibitors can provide some insight into the expected safety profile. For instance, the TNIK inhibitor INS018_055 has demonstrated low cytotoxicity in several normal human cell lines.[1][2] Similarly, osimertinib, which also exhibits TNIK inhibitory activity, has an acceptable cytotoxicity profile in human lung fibroblasts.[3][4]
It is crucial to empirically determine the cytotoxic profile of this compound in your specific normal cell line of interest. We recommend performing a dose-response experiment to determine the 50% cytotoxic concentration (CC50).
Q2: How does the cytotoxicity of TNIK inhibitors in normal cells compare to their efficacy in cancer cells?
A2: Generally, TNIK inhibitors are designed to be more potent against cancer cells that have a dysregulated Wnt signaling pathway.[5][6] For example, the TNIK inhibitor INS018-055 exhibited a high CC50/IC50 safety window, indicating significantly lower toxicity in normal cells compared to its inhibitory concentration in cancer cells.[1] This selectivity is a key aspect of their therapeutic potential. However, some TNIK inhibitors have shown cytotoxicity in normal human cells, so careful evaluation is necessary.[3]
Q3: What are the potential off-target effects of this compound that could contribute to cytotoxicity in normal cells?
A3: While this compound is designed to be a potent TNIK inhibitor, like many kinase inhibitors, it may have off-target effects.[7] For example, the related compound TNIK-IN-3 has been shown to inhibit other kinases such as Flt4, Flt1, and DRAK1 at concentrations close to its TNIK IC50.[8] Off-target kinase inhibition could lead to unexpected cytotoxic effects in normal cells. It is advisable to perform kinome profiling to assess the selectivity of this compound and to investigate potential off-target-driven cytotoxicity.
Q4: What is the mechanism of action of this compound that might lead to cytotoxicity?
A4: this compound is a potent inhibitor of TRAF2 and NCK-interacting kinase (TNIK), a key regulator of the Wnt signaling pathway.[5][9] By inhibiting TNIK, this compound disrupts the phosphorylation of downstream targets like TCF4, which is essential for the transcription of Wnt target genes involved in cell proliferation and survival.[5] While this is the intended mechanism against cancer cells, the Wnt pathway also plays a role in the homeostasis of normal tissues, and its inhibition could potentially lead to cytotoxicity in certain normal cell types.[3][5]
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Normal Cells at Expected Therapeutic Concentrations
-
Possible Cause 1: Off-target effects.
-
Troubleshooting:
-
Perform a kinase selectivity panel to identify other kinases inhibited by this compound at the tested concentrations.
-
If significant off-target activity is identified, consider if the affected pathways are critical for the survival of your normal cell line.
-
Compare the cytotoxic profile with a structurally different TNIK inhibitor to see if the effect is compound-specific.
-
-
-
Possible Cause 2: Dependence of the normal cell line on the Wnt signaling pathway.
-
Troubleshooting:
-
Review the literature to determine the importance of Wnt signaling for your specific cell line.
-
Use a positive control Wnt pathway inhibitor (e.g., a Tankyrase inhibitor) to confirm sensitivity.
-
Assess the expression levels of TNIK and other Wnt pathway components in your normal cell line.
-
-
-
Possible Cause 3: Experimental artifact.
-
Troubleshooting:
-
Verify the concentration and purity of your this compound stock solution.
-
Ensure the health and viability of your normal cells before starting the experiment.
-
Check for any interference of the compound with the cytotoxicity assay itself (e.g., colorimetric or fluorescent signal quenching).
-
-
Issue 2: Inconsistent Cytotoxicity Results Between Experiments
-
Possible Cause 1: Variation in cell culture conditions.
-
Troubleshooting:
-
Standardize cell seeding density, passage number, and growth phase.
-
Ensure consistent media composition and incubation conditions (temperature, CO2, humidity).
-
-
-
Possible Cause 2: Instability of this compound.
-
Troubleshooting:
-
Prepare fresh dilutions of this compound for each experiment from a frozen stock.
-
Avoid repeated freeze-thaw cycles of the stock solution.
-
Consult the manufacturer's data sheet for storage and handling recommendations.
-
-
-
Possible Cause 3: Assay variability.
-
Troubleshooting:
-
Include positive and negative controls in every assay plate.
-
Ensure proper mixing and incubation times.
-
Calibrate and maintain laboratory equipment (e.g., plate readers, pipettes).
-
-
Quantitative Data Summary
| TNIK Inhibitor | Normal Cell Line | Assay | Endpoint | Value |
| INS018_055 | LX-2 (Human hepatic stellate) | Cytotoxicity | CC50 | 748.08 µM[1] |
| INS018_055 | Primary Human Lung Fibroblasts (Healthy Donor) | Cytotoxicity | - | Low cytotoxicity observed[2] |
| Osimertinib | MRC-5 (Human lung fibroblast) | Cytotoxicity | CC50 | 4366.01 nM[3][4] |
Note: This table presents data for other TNIK inhibitors and should be used for reference only. The cytotoxicity of this compound must be determined experimentally.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol provides a method for determining the cytotoxicity of this compound by measuring the metabolic activity of cells.
Materials:
-
Normal cell line of interest
-
This compound
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are formed.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the CC50 value.
Protocol 2: Flow Cytometry-Based Apoptosis Assay
This protocol allows for the quantification of apoptotic cells following treatment with this compound using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Normal cell line of interest
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time. Include a vehicle control.
-
Harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
References
- 1. Selective TNIK inhibitor ameliorates idiopathic pulmonary fibrosis | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 6. Emergence of TNIK inhibitors in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TNIK-IN-3 | 2754265-25-1 | MOLNOVA [molnova.com]
- 9. cymitquimica.com [cymitquimica.com]
Technical Support Center: Tnik-IN-5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies researchers may encounter when using Tnik-IN-5, a potent inhibitor of TRAF2 and NCK-interacting kinase (TNIK).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of TNIK, a serine/threonine kinase. It has been shown to have an IC50 of 0.05 μM.[1][2] The primary mechanism of this compound is the disruption of the Wnt signaling pathway.[1][3] TNIK is a crucial component of the TCF4/β-catenin transcriptional complex, and by inhibiting TNIK's kinase activity, this compound prevents the phosphorylation of TCF4, leading to the downregulation of Wnt target genes.[4][5]
Q2: What are the common applications of this compound in research?
This compound is primarily used in cancer research, particularly for colorectal cancer, where the Wnt signaling pathway is often dysregulated.[1][2][3] It has been shown to inhibit the proliferation and migration of colorectal cancer cells.[1] Given TNIK's role in other cellular processes, this compound may also be used to study fibrosis and other diseases where TNIK is implicated.[6]
Q3: What is the recommended solvent and storage condition for this compound?
Based on information for similar compounds like Tnik-IN-1, it is recommended to dissolve this compound in DMSO.[7] For long-term storage, stock solutions should be kept at -80°C (for up to 6 months) or -20°C (for up to 1 month).[7] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: What is the expected outcome of this compound treatment on Wnt signaling?
Treatment with this compound is expected to decrease the activity of the Wnt signaling pathway. This can be observed through several key indicators:
-
Reduced phosphorylation of TCF4: As a direct substrate of TNIK, TCF4 phosphorylation should be inhibited.[4][5]
-
Decreased nuclear β-catenin and TCF-4 levels: this compound has been shown to reduce the protein levels of β-catenin and TCF-4 in the nucleus.[1]
-
Downregulation of Wnt target genes: The expression of Wnt target genes such as AXIN2 and c-Myc should be significantly decreased.[1]
Troubleshooting Inconsistent Results
Problem 1: Little to No Inhibition of Wnt Signaling Observed
| Possible Cause | Troubleshooting Step |
| Compound Degradation | - Ensure this compound has been stored correctly at -20°C or -80°C. - Prepare fresh stock solutions in anhydrous DMSO. - Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Suboptimal Concentration | - Perform a dose-response experiment to determine the optimal concentration for your cell line. Effective concentrations in HCT116 cells range from 1.25-5 μM for proliferation inhibition and 10-40 μM for reducing nuclear β-catenin.[1] |
| Cell Line Insensitivity | - Confirm that your cell line has an active Wnt signaling pathway. Cell lines with mutations in Wnt pathway components (e.g., APC or β-catenin) are generally more sensitive. - Consider using a different cell line with known sensitivity to TNIK inhibition as a positive control. |
| Issues with Wnt Pathway Readout | - If using a luciferase reporter assay (e.g., TOP-flash), ensure the reporter construct is functioning correctly and use a FOP-flash (mutant TCF binding site) as a negative control. - When assessing Wnt target gene expression by qPCR, use validated primers and appropriate housekeeping genes for normalization.[8] - For Western blotting of β-catenin, ensure efficient extraction of nuclear proteins. |
Problem 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | - Ensure a homogenous single-cell suspension before seeding. - Use a consistent cell number and volume for each well. - Allow cells to adhere and distribute evenly before adding the compound. |
| Compound Precipitation | - Visually inspect the media for any signs of precipitation after adding this compound. - The final concentration of DMSO in the culture media should typically be kept below 0.5% to avoid solubility issues and cytotoxicity. |
| Edge Effects in Multi-well Plates | - To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media instead. |
Problem 3: Unexpected Off-Target Effects or Cellular Toxicity
| Possible Cause | Troubleshooting Step |
| High Compound Concentration | - High concentrations of kinase inhibitors can lead to off-target effects and cytotoxicity.[9] Reduce the concentration of this compound and perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic threshold in your cell line. |
| Off-Target Kinase Inhibition | - While this compound is a potent TNIK inhibitor, like many kinase inhibitors, it may have off-target effects at higher concentrations. The related inhibitor NCB-0846 has been shown to inhibit other kinases such as FLT3 and PDGFRα.[10] - If off-target effects are suspected, consider using a structurally different TNIK inhibitor as a comparison or using siRNA/shRNA to knockdown TNIK for a more specific validation of the phenotype. |
| Solvent (DMSO) Toxicity | - Ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and is at a non-toxic level (typically <0.5%). |
Quantitative Data Summary
| Compound | Target | IC50 | Cell Line | Effect | Reference |
| This compound | TNIK | 0.05 µM | - | Potent TNIK inhibitor | [1][2] |
| This compound | - | - | HCT116 | Inhibits cell proliferation (1.25-5 µM) | [1] |
| This compound | - | - | HCT116 | Reduces nuclear β-catenin and TCF-4 (10-40 µM) | [1] |
| NCB-0846 | TNIK | 21 nM | - | Orally available TNIK inhibitor | [11] |
| INS018-055 | TNIK | 7.8 nM | - | TNIK inhibitor for fibrosis models | [6] |
Experimental Protocols
Western Blot for Wnt Pathway Components
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. For nuclear protein analysis, use a nuclear extraction kit.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-β-catenin, anti-TCF4, anti-Axin2, anti-c-Myc) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin for whole-cell lysates, Lamin B1 for nuclear extracts).
TCF/LEF Luciferase Reporter Assay
-
Transfection: Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOP-flash) and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
Treatment: After 24 hours, treat the cells with this compound at various concentrations. A positive control (e.g., Wnt3a conditioned media) and a vehicle control should be included.
-
Lysis and Measurement: After the desired treatment duration (e.g., 24 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the normalized luciferase activity of treated samples to the vehicle control.
Visualizations
Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for inconsistent results with this compound.
Caption: General experimental workflow for studying the effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 4. TNIK inhibition abrogates colorectal cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective TNIK inhibitor ameliorates idiopathic pulmonary fibrosis | BioWorld [bioworld.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emergence of TNIK inhibitors in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Tnik-IN-5 degradation and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and stability issues associated with Tnik-IN-5. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and efficient inhibitor of TRAF2 and NCK-interacting kinase (TNIK), with an IC50 of 0.05 μM.[1][2] TNIK is a serine/threonine kinase that plays a crucial role in the Wnt signaling pathway, which is essential for cell division, differentiation, and growth.[3][4] By inhibiting TNIK, this compound effectively halts Wnt signaling in cells, demonstrating significant potential in in vitro anti-colorectal cancer studies.[1][2]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound stock solutions should be stored under the following conditions:
| Storage Temperature | Shelf Life |
| -80°C | 6 months |
| -20°C | 1 month |
Data sourced from MedChemExpress.[1][5]
To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q3: In what solvents is this compound soluble?
This compound is soluble in Dimethyl Sulfoxide (DMSO). For in vivo experiments, a stock solution in DMSO can be further diluted in corn oil.[1]
II. Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in experimental settings.
Q1: I am observing a decrease in the activity of my this compound solution over time. What could be the cause?
A decrease in activity is likely due to the chemical degradation of this compound. Several factors can contribute to this:
-
Improper Storage: Storing the compound at room temperature or for extended periods at -20°C can lead to degradation. Ensure you are following the recommended storage conditions (-80°C for long-term storage).[1][5]
-
Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can compromise its stability. It is best practice to prepare single-use aliquots.
-
Hydrolysis: this compound contains functional groups, such as an amide and a urea moiety, that are susceptible to hydrolysis, especially in aqueous solutions at non-neutral pH.
-
Oxidation: The presence of oxidizing agents or exposure to air and light over time can lead to oxidative degradation. The TNIK protein itself is known to be regulated by redox mechanisms, suggesting that molecules interacting with it might also be sensitive to oxidative stress.[6]
-
Photodegradation: Exposure to light, particularly UV light, can cause degradation of the compound. Store solutions in amber vials or protect them from light.
Q2: My experimental results are inconsistent. Could this be related to this compound stability?
Yes, inconsistent results are a common symptom of compound instability. If you are observing variability between experiments, consider the following:
-
Age of the Stock Solution: Ensure that your stock solution has not exceeded its recommended shelf life (6 months at -80°C or 1 month at -20°C).[1][5]
-
Preparation of Working Solutions: Prepare fresh working solutions from a frozen stock for each experiment. Avoid using working solutions that have been stored for extended periods, especially at room temperature.
-
pH of Experimental Media: The pH of your cell culture media or buffer systems can influence the rate of hydrolysis. While cell culture media is buffered, prolonged incubation times could still lead to some degradation.
Q3: I suspect my this compound has degraded. How can I confirm this?
To confirm degradation, you can perform a stability-indicating analysis using High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method is designed to separate the intact drug from its degradation products. A decrease in the peak area of the intact this compound and the appearance of new peaks would indicate degradation.
Q4: What are the likely degradation pathways for this compound?
While specific degradation products for this compound have not been detailed in the public domain, based on its chemical structure which contains a benzoxazolone and a phenylamino-thiazole carboxamide scaffold, the following degradation pathways are plausible:
-
Hydrolysis: The amide and urea linkages are susceptible to hydrolysis, which would lead to the cleavage of the molecule.
-
Oxidation: The electron-rich aromatic rings and the sulfur atom in the thiazole ring could be susceptible to oxidation.
-
Photodegradation: Aromatic systems can be sensitive to light, leading to various degradation products.
Below is a diagram illustrating a general troubleshooting workflow for this compound stability issues.
Troubleshooting workflow for this compound stability.
III. Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development (General Protocol)
This protocol provides a general framework for developing a stability-indicating HPLC method for this compound. Method optimization and validation are crucial for accurate results.
1. Materials and Equipment:
-
This compound standard
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
HPLC-grade formic acid or other suitable buffer components
-
HPLC system with a UV or photodiode array (PDA) detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
2. Method Development:
-
Solvent Preparation: Prepare a stock solution of this compound in DMSO.
-
Mobile Phase Selection: A common starting point for small molecules is a gradient elution with:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Gradient Program: Start with a shallow gradient (e.g., 5% to 95% B over 30 minutes) to separate the parent compound from potential degradation products.
-
Detection Wavelength: Determine the optimal detection wavelength by scanning the UV spectrum of this compound.
-
Flow Rate and Column Temperature: A typical flow rate is 1.0 mL/min, and the column temperature can be maintained at 30°C.
-
Optimization: Adjust the gradient, mobile phase composition, and other parameters to achieve good separation between the this compound peak and any impurity peaks.
3. Forced Degradation Study: To ensure the method is "stability-indicating," perform a forced degradation study. Expose this compound solutions to various stress conditions to generate degradation products. Analyze the stressed samples using the developed HPLC method. The goal is to demonstrate that the degradation product peaks are well-resolved from the parent this compound peak.
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80°C) for 48 hours.
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
4. Data Analysis:
-
Monitor the decrease in the peak area of this compound and the appearance of new peaks in the chromatograms of the stressed samples.
-
Calculate the percentage of degradation.
Below is a diagram illustrating a general workflow for a forced degradation study.
Forced degradation study workflow.
IV. Signaling Pathway
This compound primarily targets the Wnt signaling pathway. The following diagram illustrates the canonical Wnt signaling pathway and the point of inhibition by this compound.
Canonical Wnt signaling pathway and this compound inhibition.
References
- 1. saudijournals.com [saudijournals.com]
- 2. Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Insight into TNIK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 5. Computational study on new natural compound inhibitors of Traf2 and Nck-interacting kinase (TNIK) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gjpb.de [gjpb.de]
Technical Support Center: Tnik-IN-5
This technical support center provides guidance on the long-term storage, handling, and troubleshooting for the potent and selective TNIK inhibitor, Tnik-IN-5. As a key modulator of Wnt signaling, proper management of this compound is critical for reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term storage of this compound?
For long-term stability, this compound should be stored as a solid (lyophilized powder) at -20°C or lower.[1][2] When stored under these conditions, the compound is expected to be stable for months to years.[1]
Q2: How should I store this compound after reconstitution in a solvent?
Once dissolved, it is recommended to store this compound solutions at -20°C.[3] For extended long-term storage of solutions, -80°C is preferable. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot the stock solution into single-use volumes.[1][3]
Q3: What is the best solvent for reconstituting this compound?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for reconstituting small molecule inhibitors like this compound.[4] It is crucial to use anhydrous, high-purity DMSO to ensure optimal solubility and stability.
Q4: How can I ensure the stability of my this compound stock solution?
To maximize the stability of your stock solution, store it in tightly sealed vials at -20°C or -80°C.[1][5] Protect the solution from light and moisture.[1][2] It is also advisable to periodically check the quality of the compound, especially for long-term studies.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in stock solution | The solution may be supersaturated, or the storage temperature may have fluctuated. | Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound. If precipitation persists, consider preparing a fresh, lower-concentration stock solution. |
| Inconsistent experimental results | The compound may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution from the lyophilized powder. Always aliquot stock solutions to minimize freeze-thaw cycles. Ensure consistent storage conditions.[1] |
| Difficulty dissolving the compound | The compound may have absorbed moisture, or the solvent quality may be poor. | Use fresh, anhydrous DMSO. Ensure the compound is at room temperature before opening the vial to prevent condensation. Gentle warming and vortexing can aid dissolution. |
Long-Term Storage Recommendations
The following table summarizes the recommended long-term storage conditions for this compound.
| Form | Storage Temperature | Expected Stability | Notes |
| Solid (Lyophilized Powder) | -20°C or colder | ≥ 1 year | Protect from moisture and light.[1][2] |
| In DMSO | -20°C | Several months | Aliquot to avoid freeze-thaw cycles.[3] |
| In DMSO | -80°C | Up to 1 year | Preferred for longer-term solution storage. Aliquot to avoid freeze-thaw cycles. |
Experimental Workflow and Signaling Pathway
This compound Storage and Handling Workflow
The following diagram outlines the recommended workflow for the long-term storage and handling of this compound to ensure its integrity and performance in your experiments.
References
Technical Support Center: Tnik-IN-5 Western Blot
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues with Western blotting for the protein Tnik (TRAF2- and NCK-interacting kinase), particularly after treatment with the inhibitor Tnik-IN-5.
Frequently Asked Questions (FAQs)
Q1: I treated my cells with this compound and now I don't see any band for Tnik on my Western blot. What could be the reason?
A lack of a Tnik band after this compound treatment could be due to several factors. One possibility is that the inhibitor is causing the degradation of the Tnik protein. Some small molecule inhibitors have been shown to induce the autophagic degradation of Tnik.[1] Therefore, a decrease in signal or a complete loss of the band might indicate the intended effect of the inhibitor. It is also important to consider other common Western blot issues such as problems with the primary antibody, insufficient protein load, or transfer issues.
Q2: What is the expected molecular weight of Tnik? I am seeing a band at a different size.
Tnik is a large protein, and its apparent molecular weight on a Western blot can be between 150-180 kDa.[2] If you observe a band at a significantly different size, it could be due to post-translational modifications, splice variants of the protein, or protein degradation.[3] Always include a positive control, such as a lysate from a cell line known to express Tnik (e.g., K-562 or human peripheral blood platelets), to confirm the correct band size.[2]
Q3: My Western blot for Tnik shows multiple bands. How can I resolve this?
The presence of multiple bands can be due to non-specific antibody binding, protein degradation, or the presence of different Tnik isoforms. To reduce non-specific binding, try optimizing your primary antibody concentration and blocking conditions. Using a different blocking buffer, such as 5% BSA instead of milk, may also help.[4] Including protease inhibitors in your lysis buffer is crucial to prevent protein degradation, which can result in smaller, non-specific bands.[4][5]
Q4: I am getting a very high background on my Tnik Western blot. What can I do to improve it?
High background can obscure your results and can be caused by several factors.[6] Ensure that your blocking step is sufficient; you can try extending the blocking time or using a different blocking agent. Insufficient washing can also lead to high background, so make sure to perform thorough washes between antibody incubation steps.[7] The concentration of your primary or secondary antibody might be too high, so titrating these to the optimal concentration is recommended.[6]
Troubleshooting Guide for Failed this compound Western Blot
This guide addresses common problems encountered when performing a Western blot for Tnik after treating cells with this compound.
Problem 1: No Tnik Band or Very Weak Signal
| Potential Cause | Recommended Solution |
| Tnik protein degradation induced by this compound | This may be the expected outcome of the experiment. To confirm, you can perform a time-course or dose-response experiment with this compound. You can also use a proteasome or lysosome inhibitor to see if the Tnik band is rescued.[1] |
| Low abundance of Tnik protein | Increase the amount of protein loaded onto the gel. A protein load of at least 20-30 µg of whole-cell extract is recommended.[4] Consider using a cell line known to have high Tnik expression as a positive control.[2] |
| Inefficient protein transfer | Verify successful transfer by staining the membrane with Ponceau S after transfer. For a large protein like Tnik (~150-180 kDa), ensure adequate transfer time and consider using a wet transfer system.[5] |
| Primary antibody issues | Ensure the primary antibody is validated for Western blot and is used at the recommended dilution. Store the antibody correctly and avoid repeated freeze-thaw cycles.[6] Run a positive control to confirm antibody activity.[5] |
| Inactive secondary antibody or substrate | Use a fresh dilution of the secondary antibody. Ensure the HRP substrate has not expired and is active.[7] |
Problem 2: High Background
| Potential Cause | Recommended Solution |
| Insufficient blocking | Increase blocking time to 1-2 hours at room temperature or overnight at 4°C. Try different blocking agents (e.g., 5% non-fat dry milk or 5% BSA in TBST).[4][6] |
| Antibody concentration too high | Optimize the concentration of both primary and secondary antibodies by performing a titration.[6] |
| Inadequate washing | Increase the number and duration of washes after primary and secondary antibody incubations. Use a wash buffer containing a detergent like Tween-20 (e.g., TBST).[7] |
| Membrane dried out | Ensure the membrane remains hydrated throughout the entire process.[7] |
Problem 3: Non-Specific Bands
| Potential Cause | Recommended Solution |
| Non-specific antibody binding | Increase the stringency of your washes. Optimize the primary antibody concentration. Try a different blocking buffer.[4] |
| Protein degradation | Always add a protease inhibitor cocktail to your lysis buffer and keep samples on ice.[4][5] |
| Splice variants or post-translational modifications | Consult the literature to see if different isoforms or modified forms of Tnik have been reported in your cell model. |
| Too much protein loaded | Reducing the amount of protein loaded per lane can sometimes decrease non-specific bands. |
Experimental Protocols
Detailed Western Blot Protocol for Tnik
This protocol is a general guideline and may require optimization for your specific experimental conditions.
-
Sample Preparation (Cell Lysis):
-
After treating cells with this compound or vehicle control, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load samples onto a 6-8% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane. For a large protein like Tnik, a wet transfer at 100V for 90-120 minutes at 4°C is recommended.
-
After transfer, check for transfer efficiency by staining the membrane with Ponceau S.
-
-
Blocking and Antibody Incubation:
-
Destain the membrane with TBST.
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Tnik (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) at the recommended dilution in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Mandatory Visualizations
Tnik in the Wnt Signaling Pathway
Tnik is a key component of the canonical Wnt signaling pathway. It interacts with and phosphorylates TCF4, a transcription factor, which, in complex with β-catenin, activates the transcription of Wnt target genes involved in cell proliferation and survival.[8]
Caption: Tnik's role in the canonical Wnt signaling pathway.
Western Blot Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve common issues with a failed Tnik Western blot.
Caption: A logical workflow for troubleshooting a failed Tnik Western blot.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. TNIK antibody (67948-1-Ig) | Proteintech [ptglab.com]
- 3. TNIK - Wikipedia [en.wikipedia.org]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Western blot troubleshooting guide! [jacksonimmuno.com]
- 8. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tnik-IN-5 Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Tnik-IN-5 in various assays. Our goal is to help you optimize your experiments, improve signal-to-noise ratios, and confidently interpret your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and efficient inhibitor of TRAF2 and NCK-interacting kinase (TNIK).[1][2][3] TNIK is a serine/threonine kinase that plays a crucial role as an activator in the Wnt signaling pathway.[4] this compound exerts its inhibitory effect on TNIK, thereby disrupting Wnt signaling in cells. This makes it a valuable tool for studying the role of TNIK in various cellular processes, including cancer cell proliferation and migration.[1]
Q2: What is the reported IC50 value for this compound?
The half-maximal inhibitory concentration (IC50) for this compound against TNIK is reported to be 0.05 µM.[1][2][3]
Q3: In what types of assays can this compound be used?
This compound is suitable for a variety of in vitro assays, including:
-
Biochemical Kinase Assays: To directly measure the inhibitory effect of this compound on TNIK enzymatic activity.
-
Cell-Based Assays: To investigate the downstream cellular effects of TNIK inhibition, such as inhibition of cell proliferation, migration, and alterations in Wnt signaling pathways.[1]
Q4: What is a typical concentration range for this compound in cellular assays?
Based on available data, effective concentrations in cellular assays, such as for the inhibition of HCT116 cell proliferation, range from 1.25 µM to 5 µM over a 48-hour period.[1] For cell migration assays, a concentration of 1 µM has been shown to be effective over 24 to 48 hours.[1] To investigate the effects on Wnt target gene expression, concentrations between 10 µM and 40 µM for 48 hours have been used.[1] Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, focusing on improving the signal-to-noise ratio.
| Problem | Potential Cause | Recommended Solution |
| Low Signal-to-Noise Ratio | Suboptimal reagent concentrations (ATP, substrate, enzyme). | Titrate ATP, substrate, and TNIK enzyme concentrations to find the optimal balance for a robust signal. |
| Inappropriate assay buffer composition. | Ensure the kinase assay buffer is correctly prepared (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5mM MnCl2; 50μM DTT).[5] | |
| Insufficient incubation times. | Optimize incubation times for the kinase reaction and the detection steps. | |
| High background signal. | Include appropriate controls (no enzyme, no substrate) to identify sources of background. Consider using alternative detection reagents or plate types. | |
| High Variability Between Replicates | Inaccurate pipetting. | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
| Edge effects in microplates. | Avoid using the outer wells of the plate or incubate plates in a humidified chamber to minimize evaporation. | |
| Cell seeding inconsistency. | Ensure a homogenous cell suspension before seeding and use a consistent seeding technique. | |
| Unexpected or Inconsistent Results | This compound degradation. | Store this compound stock solutions at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1] Avoid repeated freeze-thaw cycles. |
| Off-target effects. | While this compound is a potent TNIK inhibitor, consider performing counter-screens against other kinases to confirm specificity, especially if observing unexpected phenotypes. | |
| Cell line-specific responses. | The effect of TNIK inhibition can vary between cell lines. Confirm TNIK expression levels in your cell line of interest. |
Quantitative Data Summary
Optimizing the signal-to-noise ratio is critical for obtaining reliable data. The following table provides a hypothetical example of how different ATP concentrations might affect the signal-to-noise ratio in a luminescence-based TNIK kinase assay.
| ATP Concentration (µM) | Signal (RLU) | Background (RLU) | Signal-to-Noise Ratio (Signal/Background) |
| 1 | 50,000 | 1,000 | 50 |
| 10 | 250,000 | 5,000 | 50 |
| 25 | 500,000 | 15,000 | 33 |
| 50 | 800,000 | 40,000 | 20 |
| 100 | 1,000,000 | 80,000 | 12.5 |
Note: This is illustrative data. Optimal conditions should be determined empirically for each specific assay.
Experimental Protocols
Biochemical Luminescence-Based TNIK Kinase Assay (ADP-Glo™ Principle)
This protocol is adapted from general TNIK kinase assay procedures and is suitable for determining the IC50 of this compound.[5][6]
Materials:
-
Recombinant human TNIK enzyme
-
Myelin basic protein (MBP) as a substrate
-
This compound
-
ATP
-
Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5mM MnCl2; 50μM DTT)[5]
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare this compound dilutions: Create a serial dilution of this compound in kinase buffer at 10X the final desired concentrations.
-
Prepare Assay Plate:
-
Add 5 µL of diluted this compound or vehicle control (e.g., DMSO, final concentration ≤1%) to the appropriate wells.
-
Add 25 µL of a master mix containing kinase buffer, ATP (at the determined optimal concentration), and MBP substrate to all wells.
-
-
Initiate Kinase Reaction: Add 20 µL of diluted TNIK enzyme to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.[5][6]
-
Stop Reaction and Detect Signal:
-
Add 50 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 100 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Read Luminescence: Measure the luminescence using a plate reader.
Cellular Proliferation Assay
This protocol is based on the reported effects of this compound on HCT116 cells.[1]
Materials:
-
HCT116 cells (or other colorectal cancer cell line)
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)
-
96-well clear-bottom plates
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 1.25 µM to 40 µM). Include a vehicle-only control.
-
Incubation: Incubate the cells for 48 hours.
-
Measure Cell Viability: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control to determine the effect of this compound on cell proliferation and calculate the IC50 value.
Visualizations
Caption: Simplified Wnt/β-catenin signaling pathway and the inhibitory action of this compound on TNIK.
References
Preventing Tnik-IN-5 resistance in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and overcoming resistance to Tnik-IN-5, a hypothetical inhibitor of the Traf2- and Nck-interacting kinase (TNIK). The information provided is based on established principles of kinase inhibitor resistance.
Frequently Asked Questions (FAQs)
Q1: What is TNIK and why is it a therapeutic target?
Traf2- and Nck-interacting kinase (TNIK) is a serine/threonine kinase that is a key component of the Wnt signaling pathway.[1][2][3] It plays a crucial role in cell proliferation, differentiation, and survival.[2][4] Aberrant activation of the Wnt pathway is a hallmark of several cancers, including colorectal cancer.[2][5] TNIK interacts with β-catenin and TCF4 to activate the transcription of Wnt target genes.[1][4] Therefore, inhibiting TNIK is a promising therapeutic strategy to suppress the growth of cancer cells dependent on Wnt signaling.[5][6][7]
Q2: What is the proposed mechanism of action for this compound?
This compound is a hypothetical ATP-competitive kinase inhibitor.[8] It is designed to bind to the ATP-binding pocket of TNIK, preventing the phosphorylation of its downstream targets, such as TCF4.[2] This inhibition is expected to block the transcription of Wnt target genes, leading to reduced cancer cell proliferation and survival.[2][6]
Q3: What are the common mechanisms of resistance to kinase inhibitors like this compound?
Resistance to kinase inhibitors can be either primary (pre-existing) or acquired (develops during treatment).[9] Common mechanisms include:
-
On-target mutations: Mutations in the TNIK kinase domain can prevent this compound from binding effectively while preserving the kinase's activity.[10]
-
Bypass pathway activation: Cancer cells can activate alternative signaling pathways to circumvent their dependency on TNIK and the Wnt pathway.[9][11]
-
Drug efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (P-gp), can actively remove this compound from the cell, reducing its intracellular concentration.[11]
-
Target amplification: Increased expression of the TNIK protein can overwhelm the inhibitory capacity of this compound.[9]
Q4: How can I generate a this compound resistant cell line for my studies?
A common method is to culture cancer cells in the presence of gradually increasing concentrations of this compound over a prolonged period (weeks to months).[12][13][14] This process selects for cells that develop resistance mechanisms and can survive and proliferate at higher drug concentrations.[13]
Q5: How do I confirm that my cell line has developed resistance to this compound?
Resistance is typically confirmed by comparing the half-maximal inhibitory concentration (IC50) of this compound in the parental (sensitive) and the developed resistant cell lines.[13] A significant increase in the IC50 value for the resistant line indicates the successful generation of a resistant model.
Troubleshooting Guides
Issue 1: My cells are not developing resistance to this compound.
| Possible Cause | Troubleshooting Step |
| This compound concentration is too high. | Start with a concentration at or below the IC50 of the parental cell line to allow for gradual adaptation. |
| Treatment duration is too short. | The development of resistance is a slow process; continue treatment for several weeks to months.[12] |
| Cell line is not dependent on the TNIK pathway. | Confirm that the parental cell line's growth is inhibited by this compound and that the Wnt pathway is active. |
| Incorrect passaging technique. | Ensure that a sufficient number of viable cells are passaged at each step to allow for the selection of resistant clones. |
Issue 2: My this compound resistant cell line loses its resistance over time.
| Possible Cause | Troubleshooting Step |
| Absence of selective pressure. | Culture the resistant cell line in a medium containing a maintenance dose of this compound to preserve the resistant phenotype. |
| Heterogeneous population. | The resistant population may contain a mix of sensitive and resistant cells. Re-select the population by treating with a high concentration of this compound. |
| Genetic instability. | Regularly check the resistance profile of your cell line by performing IC50 assays. It is also recommended to freeze down early-passage resistant cells.[12] |
Issue 3: I am observing inconsistent results in my experiments with this compound.
| Possible Cause | Troubleshooting Step |
| This compound instability. | Prepare fresh stock solutions of this compound regularly and store them under the recommended conditions. |
| Variability in cell culture conditions. | Maintain consistent cell culture practices, including cell density, passage number, and media composition. |
| Mycoplasma contamination. | Regularly test your cell lines for mycoplasma contamination, as it can affect cellular responses to drugs. |
Experimental Protocols
1. Protocol for Generating this compound Resistant Cell Lines
This protocol describes a general method for developing drug-resistant cell lines by continuous exposure to escalating drug concentrations.[13][15]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of this compound in the parental cell line.[16][17]
-
Initial treatment: Begin by treating the parental cells with this compound at a concentration equal to the IC50.
-
Monitor cell growth: Observe the cells daily. Initially, a significant number of cells will die.
-
Allow recovery: When the surviving cells reach 70-80% confluency, passage them and continue to culture them in the presence of the same concentration of this compound.
-
Increase concentration: Once the cells are growing steadily at the initial concentration, increase the this compound concentration by 1.5 to 2-fold.[13]
-
Repeat and select: Repeat steps 3-5 for several cycles, gradually increasing the this compound concentration.
-
Characterize resistant cells: After several months, the resulting cell population should be able to proliferate in the presence of a significantly higher concentration of this compound compared to the parental line. Confirm resistance by determining the new IC50.
-
Cryopreservation: Freeze vials of the resistant cells at different stages of the selection process.[12]
2. Protocol for IC50 Determination using MTT Assay
This protocol outlines the steps for determining the concentration of this compound that inhibits cell growth by 50%.[16]
Materials:
-
Parental and resistant cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Drug treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM). Include a vehicle-only control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the log of the drug concentration versus cell viability and use non-linear regression to determine the IC50 value.
3. Western Blot Protocol for Analyzing Wnt Pathway Activation
This protocol can be used to assess the phosphorylation status of downstream targets of TNIK.
Materials:
-
Cell lysates from parental and resistant cells (treated and untreated with this compound)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-TCF4, anti-TCF4, anti-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[18][19]
-
Primary antibody incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[20][21]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary antibody incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Data Summary Tables
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental (Sensitive) | 10 | 1 |
| Resistant Clone 1 | 150 | 15 |
| Resistant Clone 2 | 320 | 32 |
Table 2: Hypothetical Western Blot Quantification of Wnt Pathway Proteins
| Cell Line | Treatment | p-TCF4 / Total TCF4 (Relative to Parental Control) | β-catenin / GAPDH (Relative to Parental Control) |
| Parental | Vehicle | 1.0 | 1.0 |
| Parental | This compound (10 nM) | 0.2 | 1.1 |
| Resistant | Vehicle | 1.2 | 1.5 |
| Resistant | This compound (150 nM) | 0.9 | 1.4 |
Diagrams
Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound.
Caption: Workflow for generating a this compound resistant cell line.
References
- 1. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 3. TNIK - Wikipedia [en.wikipedia.org]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. Therapeutic targets in the Wnt signaling pathway: Feasibility of targeting TNIK in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. TNIK TRAF2 and NCK interacting kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. Traf2- and Nck-interacting kinase (TNIK) is involved in the anti-cancer mechanism of dovitinib in human multiple myeloma IM-9 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. annexpublishers.com [annexpublishers.com]
- 12. researchgate.net [researchgate.net]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to establish drug-resistant cell lines? - Tissue and Cell Culture [protocol-online.org]
- 15. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. IC50 determination and cell viability assay [bio-protocol.org]
- 18. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. 4.4. Western Blot Analysis [bio-protocol.org]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Tnik-IN-5 batch-to-batch variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TNIK inhibitor, TNIK-IN-5. The following information is designed to help address common issues, particularly those related to potential batch-to-batch variability, to ensure the generation of reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent IC50 values for this compound in our cellular assays compared to published data. What could be the cause?
A1: Inconsistent IC50 values can arise from several factors, often related to compound handling, assay conditions, or potential batch-to-batch variability of the inhibitor. Here are some common causes and troubleshooting steps:
-
Compound Solubility and Stability: this compound, like many small molecule inhibitors, may have limited aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent, such as DMSO, before preparing further dilutions in aqueous media. Precipitation of the compound can significantly reduce its effective concentration. It is also crucial to use freshly prepared dilutions for each experiment, as the stability of this compound in aqueous solutions over time may not be guaranteed.
-
Storage Conditions: Improper storage of the stock solution can lead to degradation of the compound. This compound stock solutions in DMSO should be stored at -80°C for long-term stability (up to 6 months) and at -20°C for shorter periods (up to 1 month). Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
-
Assay-Specific Variables: Differences in cell density, serum concentration in the media, and incubation times can all influence the apparent IC50 value. It is important to standardize these parameters across experiments.
-
Batch-to-Batch Variability: Although vendors strive for consistency, there can be variations in the purity and activity of different batches of a chemical compound. If you have ruled out other factors, it is advisable to validate each new batch of this compound.
Q2: How can we validate a new batch of this compound to ensure its quality and activity?
A2: Validating a new batch of this compound is a critical step to ensure the reliability of your experimental results. We recommend a multi-tiered approach to confirm the inhibitor's identity, purity, and biological activity.
-
Biochemical Validation: Perform an in vitro kinase assay to determine the IC50 of the new batch against recombinant TNIK protein. This will confirm its direct inhibitory activity on the target enzyme.
-
Cellular Activity Confirmation: Use a cell-based assay to confirm that the new batch inhibits the TNIK signaling pathway in a cellular context. A TCF/LEF reporter assay is a robust method to measure the inhibition of Wnt signaling, a key pathway regulated by TNIK.
-
Downstream Target Modulation: Analyze the effect of the new batch on the expression of downstream targets of the Wnt pathway, such as β-catenin and c-Myc, using Western blotting. A dose-dependent decrease in the levels of these proteins will confirm the on-target effect of the inhibitor.
-
Functional Outcome Assessment: Conduct a cell viability or proliferation assay with a sensitive cancer cell line (e.g., HCT116) to ensure the new batch produces the expected anti-proliferative effect.
Q3: My this compound solution in DMSO appears to have precipitated after storage. Can I still use it?
A3: Precipitation of the compound from the stock solution indicates that it is no longer fully dissolved and the concentration is not accurate. We do not recommend using a stock solution with visible precipitate. To resolve this, you can try to redissolve the compound by gently warming the vial to 37°C and vortexing. If the precipitate does not dissolve, it is best to discard the solution and prepare a fresh stock from the solid compound. To prevent precipitation, ensure you are using high-quality, anhydrous DMSO and that the stock concentration is not exceeding the solubility limit.
Troubleshooting Guides
Inconsistent Results with this compound: A Troubleshooting Workflow
If you are experiencing inconsistent or unexpected results with this compound, follow this systematic troubleshooting workflow to identify the potential source of the problem.
Caption: Troubleshooting workflow for inconsistent this compound results.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | Traf2- and Nck-interacting kinase (TNIK) | N/A |
| IC50 | 0.05 µM | [Vendor Data] |
| Mechanism of Action | ATP-competitive inhibitor | N/A |
| Primary Signaling Pathway | Wnt/β-catenin | N/A |
| Molecular Formula | C22H17N3O3 | [Vendor Data] |
| Molecular Weight | 371.39 g/mol | [Vendor Data] |
| Appearance | Solid | [Vendor Data] |
Table 2: Recommended Storage and Handling of this compound
| Condition | Recommendation |
| Solid Form | Store at -20°C for up to 2 years. |
| Stock Solution (in DMSO) | Store at -80°C for up to 6 months. Store at -20°C for up to 1 month. |
| Handling | Prepare stock solutions in high-quality, anhydrous DMSO. Aliquot stock solutions to avoid repeated freeze-thaw cycles. For cellular assays, dilute the DMSO stock in pre-warmed culture medium immediately before use. Do not store this compound in aqueous solutions. |
Experimental Protocols
Protocol 1: In Vitro TNIK Kinase Assay (Luminescence-based)
This protocol is for determining the IC50 of this compound against recombinant TNIK using a luminescence-based assay that measures ATP consumption.
-
Reagents and Materials:
-
Recombinant human TNIK protein
-
Myelin basic protein (MBP) as a substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 2.5 mM MnCl2, 50 µM DTT)
-
This compound (serial dilutions in DMSO)
-
ADP-Glo™ Kinase Assay kit
-
White, opaque 96-well or 384-well plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
In a white-walled assay plate, add 1 µl of the this compound dilution or DMSO (for control).
-
Add 2 µl of a solution containing the TNIK enzyme diluted in kinase buffer.
-
Add 2 µl of a solution containing the MBP substrate and ATP in kinase buffer.
-
Incubate the reaction at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software.
-
Protocol 2: TCF/LEF Reporter Assay for Wnt Signaling
This protocol measures the activity of the Wnt/β-catenin signaling pathway in cells treated with this compound.
-
Reagents and Materials:
-
HEK293T or other suitable cell line
-
TCF/LEF luciferase reporter vector and a control Renilla luciferase vector
-
Transfection reagent
-
This compound
-
Wnt3a conditioned media or a Wnt pathway activator (e.g., LiCl)
-
Dual-Luciferase® Reporter Assay System
-
96-well cell culture plates
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Co-transfect the cells with the TCF/LEF firefly luciferase reporter and the Renilla luciferase control vector using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing a Wnt pathway activator (e.g., Wnt3a conditioned media).
-
Treat the cells with a serial dilution of this compound or DMSO control and incubate for an additional 16-24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Calculate the percent inhibition of Wnt signaling for each this compound concentration and determine the IC50 value.
-
Protocol 3: Western Blot for β-catenin and c-Myc
This protocol is for assessing the protein levels of downstream targets of the Wnt signaling pathway.
-
Reagents and Materials:
-
HCT116 or other colorectal cancer cell line
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against β-catenin, c-Myc, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western blotting detection reagents
-
Chemiluminescence imaging system
-
-
Procedure:
-
Seed cells and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or DMSO control for 24-48 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
-
Visualizations
TNIK-Wnt Signaling Pathway
Caption: The role of TNIK in the canonical Wnt signaling pathway.
Experimental Workflow for New Batch Validation
Caption: Recommended workflow for validating a new batch of this compound.
Interpreting unexpected Tnik-IN-5 results
Welcome to the technical support center for Tnik-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting experimental results and troubleshooting common issues that may arise when working with this potent TNIK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of Traf2- and NCK-interacting kinase (TNIK).[1] TNIK is a serine/threonine kinase that is an essential activator of the Wnt signaling pathway.[2][3][4] It functions by being recruited to the promoters of Wnt target genes and phosphorylating the transcription factor TCF4, which is part of the β-catenin/TCF4 transcriptional complex.[3][4][5] By inhibiting the kinase activity of TNIK, this compound effectively halts Wnt signaling, which is crucial for the proliferation of certain cancer cells, particularly in colorectal cancer.[1][2][5]
Q2: I'm observing a weaker-than-expected inhibition of Wnt signaling. What could be the cause?
A2: Several factors could contribute to a weaker-than-expected effect. First, ensure the stability and proper storage of the this compound compound, as degradation can lead to reduced potency. Second, verify the optimal concentration and incubation time for your specific cell line, as these can vary. It is also possible that the specific clone of your cell line has developed resistance or relies on alternative signaling pathways for survival. Finally, consider the possibility that in your experimental system, TNIK may have a less dominant role in Wnt pathway activation than anticipated.
A3: Yes, this is a plausible, though often unexpected, result. TNIK is known to play a role in regulating the actin cytoskeleton and cell spreading.[6] Therefore, inhibiting TNIK can lead to changes in cell morphology, adhesion, and migration that are independent of its role in Wnt signaling. These effects may be more pronounced in certain cell types.
Q4: I'm seeing an unexpected increase in apoptosis or inflammation markers. Is this related to this compound?
A4: This is a potential on-target effect of TNIK inhibition. TNIK is involved in multiple signaling pathways beyond Wnt, including the JNK and NF-κB pathways, which are critical regulators of inflammation and apoptosis.[6][7] For example, TNIK silencing has been shown to prevent the activation of NF-κB and JNK in some contexts.[6][7] Therefore, inhibiting TNIK with this compound could disrupt these pathways, leading to increased apoptosis or an altered inflammatory response.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Symptoms: You observe significant variability in the half-maximal inhibitory concentration (IC50) of this compound across replicate experiments in your cancer cell line.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Cell Health & Passage Number | Ensure cells are healthy, free of contamination, and within a consistent, low passage number range for all experiments. |
| Compound Solubility | This compound is a small molecule that may have limited aqueous solubility. Ensure it is fully dissolved in the recommended solvent (e.g., DMSO) before diluting in culture medium. Visually inspect for any precipitation. |
| Assay Timing | The duration of the viability assay (e.g., 24, 48, 72 hours) can significantly impact the IC50 value. Optimize the assay endpoint to capture the desired biological effect (e.g., cytostatic vs. cytotoxic). |
| Seeding Density | Inconsistent initial cell seeding density can lead to variable results. Optimize and maintain a consistent seeding density for all experiments. |
Issue 2: Discrepancy Between Wnt Reporter Assay and Target Gene Expression
Symptoms: Your Wnt/TCF luciferase reporter assay shows strong inhibition with this compound, but downstream target genes (e.g., c-MYC, Cyclin D1) measured by qPCR show only modest downregulation.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Transcriptional Regulation Complexity | The expression of genes like c-MYC is regulated by multiple pathways, not just Wnt/β-catenin. This compound may be effectively inhibiting Wnt, but other pathways could be compensating to maintain target gene expression. |
| Timing of Measurement | The kinetics of reporter protein activity and endogenous mRNA/protein expression can differ. Perform a time-course experiment to identify the optimal time points for observing changes in both reporter activity and target gene expression. |
| Off-Target Effects | While this compound is a potent TNIK inhibitor, the possibility of off-target effects on other kinases influencing gene expression cannot be entirely ruled out. Consider using a secondary, structurally different TNIK inhibitor as a control. |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for TNIK Activity
This protocol is designed to directly measure the inhibitory effect of this compound on TNIK's kinase activity.
-
Reagents: Recombinant human TNIK protein, Myelin Basic Protein (MBP) as a substrate, ATP, kinase assay buffer, and a detection reagent such as ADP-Glo™.[8]
-
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
In a 96-well plate, add recombinant TNIK enzyme to each well.
-
Add the this compound dilutions (and a vehicle control, e.g., DMSO) to the wells and incubate briefly.
-
Initiate the kinase reaction by adding a mixture of MBP substrate and ATP.
-
Incubate at 30°C for a predetermined optimal time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which correlates with kinase activity.
-
-
Data Analysis: Plot the kinase activity against the log of this compound concentration to determine the IC50 value.
Protocol 2: Western Blot for Phospho-TCF4
This protocol assesses the direct downstream effect of TNIK inhibition in a cellular context.
-
Cell Treatment: Culture your cells of interest (e.g., a colorectal cancer cell line) and treat with varying concentrations of this compound (and a vehicle control) for an optimized time period (e.g., 24 hours).
-
Lysate Preparation: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate with a primary antibody specific for phosphorylated TCF4 (pTCF4).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Normalize the pTCF4 signal to total TCF4 or a loading control (e.g., GAPDH) to determine the extent of inhibition.
Signaling Pathways and Workflows
Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound on TNIK.
Caption: Logical workflow for troubleshooting unexpected results with this compound.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 3. TNIK - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emergence of TNIK inhibitors in cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TNIK depletion induces inflammation and apoptosis in injured renal proximal tubule epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enormous influence of TNIK knockdown on intracellular signals and cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Tnik-IN-5 Vehicle Control Recommendations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Tnik-IN-5, a potent inhibitor of the TRAF2- and NCK-interacting kinase (TNIK). This guide addresses common issues that may be encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule inhibitor of TNIK, a serine/threonine kinase. Its primary mechanism of action is the inhibition of the Wnt signaling pathway, which is crucial for cell proliferation, differentiation, and survival.[1][2] TNIK is an essential activator of Wnt target genes.[3] By inhibiting TNIK, this compound disrupts the downstream signaling cascade that is often aberrantly activated in various cancers, particularly colorectal cancer.[2]
Q2: What is the IC50 of this compound?
A2: this compound is a strong TNIK inhibitor with a reported IC50 of 0.05µM.[1]
Q3: What is the recommended solvent for dissolving this compound?
A3: While specific solubility data for this compound is not widely available, similar TNIK inhibitors are typically soluble in dimethyl sulfoxide (DMSO).[4][5][6] It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it in aqueous buffers or cell culture media for working concentrations. The final DMSO concentration in the assay should be kept low (ideally ≤ 0.1%) to avoid solvent-induced cellular toxicity.[7]
Q4: How should this compound stock solutions be stored?
A4: Based on general guidelines for similar small molecule inhibitors, stock solutions of this compound in DMSO should be stored at -20°C or -80°C to ensure stability.[4][5] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q5: What are the key signaling pathways affected by this compound?
A5: The primary pathway affected by this compound is the canonical Wnt signaling pathway.[1] TNIK interacts with β-catenin and TCF4 to promote the transcription of Wnt target genes.[3] this compound also has the potential to impact other pathways where TNIK is involved, such as the JNK pathway and pathways related to cytoskeletal regulation.[7][8]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
In Vitro Experiment Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low or no inhibitory effect observed | Compound precipitation: this compound may have limited solubility in aqueous media. | - Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells.- Visually inspect the media for any signs of precipitation after adding the compound.- Consider using a vehicle with better solubilizing properties, such as a formulation with PEG300 and Tween-80 for specific applications.[9] |
| Incorrect concentration: Calculation error or degradation of the compound. | - Verify the calculations for dilutions.- Use a freshly prepared stock solution or one that has been stored properly.- Confirm the compound's activity with a positive control. | |
| Cell line resistance: The cell line used may not have an active Wnt pathway or may have other mutations that bypass the need for TNIK. | - Use a cell line known to be sensitive to Wnt pathway inhibition (e.g., some colorectal cancer cell lines).- Confirm TNIK expression in your cell line of choice. | |
| High background in kinase assays | Non-specific binding or assay interference. | - Optimize the concentration of the kinase and substrate.- Include appropriate controls, such as a no-enzyme control and a no-substrate control. |
| Inconsistent results between experiments | Variability in experimental conditions. | - Ensure consistent cell passage numbers and confluency.- Standardize incubation times and reagent concentrations.- Maintain a consistent, low percentage of DMSO in all wells, including the vehicle control. |
In Vivo Experiment Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Poor in vivo efficacy | Suboptimal vehicle/formulation: Poor solubility or stability of this compound in the chosen vehicle can lead to low bioavailability. | - For oral administration, consider formulations with PEG400, or suspension in 0.2% Carboxymethyl cellulose.[9]- For injections (IP/IV/IM/SC), a common formulation is a mixture of DMSO, PEG300, Tween 80, and saline.[9] Always perform a small-scale solubility test first. |
| Rapid metabolism or clearance: The compound may be quickly cleared from the system. | - Refer to any available pharmacokinetic data for this compound or similar compounds to optimize the dosing schedule (e.g., twice daily administration).[5] | |
| Toxicity in animal models | Vehicle toxicity: High concentrations of solvents like DMSO can be toxic. | - Keep the percentage of DMSO and other organic solvents in the final formulation as low as possible.[10]- Include a vehicle-only control group to assess the toxicity of the vehicle itself. |
| Off-target effects of the compound. | - Perform dose-response studies to find the maximum tolerated dose (MTD).- Monitor the animals closely for any signs of toxicity. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of various TNIK inhibitors.
| Inhibitor | IC50 (nM) | Target |
| This compound | 50[1] | TNIK |
| TINK-IN-1 | 8[9] | TNIK |
| TNIK-IN-3 | 26[11] | TNIK |
| TNIK-IN-8 | 6[12] | TNIK |
| NCB-0846 | 21[13] | TNIK |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound from a DMSO stock solution in cell culture medium. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with the medium containing different concentrations of this compound or vehicle control (medium with the same percentage of DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups.
-
Vehicle Preparation: Prepare the vehicle for this compound. A common vehicle for oral gavage is 0.5% carboxymethylcellulose (CMC) with 0.25% Tween 80 in water. For intraperitoneal injection, a vehicle of DMSO, PEG300, Tween 80, and saline can be used.[9]
-
Drug Administration: Administer this compound or the vehicle control to the mice according to the predetermined dosing schedule (e.g., daily or twice daily oral gavage).
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Visualizations
Caption: Simplified Wnt signaling pathway showing the role of TNIK and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting common issues in experiments involving this compound.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 3. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.glpbio.cn [file.glpbio.cn]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. TNIK - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. TINK-IN-1 | Others 12 | 1417795-25-5 | Invivochem [invivochem.com]
- 10. Effect of dimethyl sulfoxide on N-(3,5-dichlorophenyl)succinimide (NDPS) and NDPS metabolite nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TNIK-IN-3 | Wnt/beta-catenin | TargetMol [targetmol.com]
- 12. TNIK-IN-8 | Wnt | | Invivochem [invivochem.com]
- 13. TNIK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
Technical Support Center: Tnik-IN-5 In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Tnik-IN-5 and other potent TNIK inhibitors in in vivo experiments. The information is compiled from preclinical studies of well-characterized TNIK inhibitors and general best practices for in vivo kinase inhibitor research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of TRAF2- and NCK-interacting kinase (TNIK). TNIK is a serine/threonine kinase that plays a crucial role in the Wnt signaling pathway.[1] By binding to the active site of the TNIK enzyme, the inhibitor prevents the phosphorylation of its downstream targets, such as T-cell factor 4 (TCF4).[2][3] This disruption of the Wnt pathway can inhibit the proliferation and survival of cancer cells where this pathway is aberrantly activated.[1]
Q2: What are the potential therapeutic applications of this compound?
A2: Based on the function of TNIK, inhibitors like this compound have potential applications in diseases driven by abnormal Wnt signaling, including various cancers such as colorectal, gastric, and breast cancer.[1] Additionally, TNIK has been identified as a therapeutic target for idiopathic pulmonary fibrosis (IPF), suggesting a role for TNIK inhibitors in treating fibrotic diseases.[4][5][6]
Q3: What is a suitable vehicle for in vivo administration of TNIK inhibitors?
A3: The choice of vehicle depends on the specific physicochemical properties of the TNIK inhibitor. For the TNIK inhibitor NCB-0846, a suspension in a vehicle consisting of DMSO, polyethylene glycol 400, and a 30% 2-hydroxypropyl-β-cyclodextrin solution (in a 10:45:45 volume ratio) has been used for oral gavage in mice.[7][8] For water-soluble salts of the inhibitor, such as NCB-0846 HCl, sterile water can be used as a vehicle for oral administration.[2]
Q4: What are the known off-target effects of TNIK inhibitors?
A4: It is important to consider the potential for off-target effects with any kinase inhibitor. For example, the TNIK inhibitor NCB-0846 has been shown to inhibit other kinases, including FLT3, JAK3, PDGFRα, TRKA, CDK2/CycA2, and HGK.[2][9] When interpreting in vivo results, it is crucial to consider that the observed phenotype may be a result of inhibiting these other kinases in addition to TNIK.
Troubleshooting Guide
Issue 1: Poor Solubility and Bioavailability of this compound
-
Problem: You are observing low efficacy in your in vivo experiments, which you suspect is due to poor solubility and bioavailability of your TNIK inhibitor.
-
Possible Cause: Many small molecule kinase inhibitors have low aqueous solubility.
-
Troubleshooting Steps:
-
Formulation Optimization: Experiment with different vehicle compositions to improve solubility. For poorly soluble compounds, creating a solid dispersion with a polymer excipient like Soluplus® can significantly enhance solubility.[10][11][12]
-
Salt Forms: If not already using one, consider synthesizing a salt form of your inhibitor (e.g., hydrochloride salt), which may have improved water solubility.[2]
-
Route of Administration: If oral bioavailability is low, consider alternative routes of administration, such as intraperitoneal (IP) injection, if appropriate for your experimental design.
-
Issue 2: Unexpected In Vivo Toxicity
-
Problem: You are observing unexpected toxicity in your animal models, such as significant weight loss or signs of distress.
-
Possible Causes:
-
Troubleshooting Steps:
-
Dose Reduction: The simplest first step is to reduce the dose of the inhibitor. A dose-response study for toxicity should be performed.
-
Vehicle Control: Always include a vehicle-only control group to rule out toxicity from the formulation itself.
-
Monitor Animal Health: In a study with the TNIK inhibitor NCB-0846, transient body weight loss was observed at the beginning of administration, with the mice gradually recovering.[2][3] Implement a robust animal monitoring plan, including daily body weight measurements and clinical scoring, to track the onset and recovery from any toxicity.
-
Cardiovascular Monitoring: Some tyrosine kinase inhibitors are associated with cardiovascular toxicities, such as hypertension and QT prolongation.[13] For long-term studies, consider monitoring blood pressure and including electrocardiogram (ECG) analysis if cardiotoxicity is suspected.
-
Issue 3: Lack of Efficacy In Vivo
-
Problem: Your TNIK inhibitor shows potent activity in vitro but is not effective in your in vivo model.
-
Possible Causes:
-
Poor pharmacokinetic properties (e.g., rapid metabolism, poor absorption).
-
The in vivo model is not dependent on the TNIK signaling pathway.
-
-
Troubleshooting Steps:
-
Pharmacokinetic (PK) Studies: Conduct a PK study to determine the concentration of the inhibitor in the plasma and tumor tissue over time. This will help you understand if the compound is reaching its target at a sufficient concentration.
-
Pharmacodynamic (PD) Studies: Measure the inhibition of the TNIK pathway in your in vivo model. This can be done by analyzing the phosphorylation of downstream targets like TCF4 or the expression of Wnt target genes such as AXIN2 and MYC in tumor or tissue samples.[2][3]
-
Model Validation: Ensure that your chosen in vivo model is appropriate and that the targeted pathway is active and essential for the disease phenotype.
-
Issue 4: Unexpected Inflammatory Response
-
Problem: You observe an unexpected inflammatory response in your animals after administering the TNIK inhibitor.
-
Possible Causes:
-
The inhibitor itself may have pro-inflammatory off-target effects.
-
The vehicle or impurities in the compound preparation could be causing an immune reaction.
-
Inhibition of TNIK may modulate immune pathways in an unexpected manner. Some studies suggest TNIK inhibitors can have anti-inflammatory effects, but the context may be important.[4][5][6]
-
-
Troubleshooting Steps:
-
Purity Analysis: Ensure the purity of your compound stock is high and free of contaminants that could trigger an immune response.
-
Vehicle Control: A vehicle-only control group is essential to distinguish between a compound-specific and a vehicle-induced inflammatory response.
-
Assess Inflammatory Markers: Quantify inflammatory cytokines (e.g., IL-1β, TNF-α) in the plasma or tissue homogenates using ELISA or multiplex assays.[14]
-
Histological Analysis: Perform histological analysis of relevant tissues to look for signs of inflammation, such as immune cell infiltration.
-
Quantitative Data Summary
Table 1: In Vitro Potency of Select TNIK Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Assay Type |
| NCB-0846 | TNIK | 21 | - | Enzymatic Assay |
| NCB-0846 | - | 400 | HCT-116 | Cell Growth Inhibition |
| INS018-055 | TNIK | 7.8 | - | Enzymatic Assay |
Data sourced from multiple preclinical studies.[2][8][9][15]
Table 2: In Vivo Efficacy of NCB-0846 in a Xenograft Model
| Animal Model | Treatment | Dosing Regimen | Outcome |
| BALB/c nude mice with HCT116 xenografts | NCB-0846 | 40 or 80 mg/kg, oral gavage, twice daily for 14 days | Suppression of tumor growth |
This table summarizes data from a study investigating NCB-0846 in a colorectal cancer model.[8]
Experimental Protocols
Protocol 1: In Vivo Administration of a TNIK Inhibitor (Oral Gavage)
This protocol is adapted from studies using the TNIK inhibitor NCB-0846.[7][8]
-
Preparation of Dosing Solution:
-
For a water-insoluble inhibitor, prepare a suspension in a vehicle such as 10% DMSO, 45% polyethylene glycol 400 (PEG400), and 45% 30% 2-hydroxypropyl-β-cyclodextrin.
-
For a water-soluble salt, dissolve the compound in sterile water.
-
Prepare the formulation fresh daily.
-
-
Animal Dosing:
-
Use an appropriate gauge oral gavage needle for the size of the animal (e.g., 20-gauge for mice).
-
Administer the calculated volume of the dosing solution slowly to the back of the throat, allowing the animal to swallow.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Monitoring:
-
Record the body weight of each animal daily.
-
Observe the animals for any clinical signs of toxicity, such as changes in posture, activity, or grooming.
-
Protocol 2: Assessment of In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a general protocol to assess the anti-inflammatory potential of a compound.[16][17][18]
-
Animal Groups:
-
Group 1: Vehicle control
-
Group 2: Positive control (e.g., indomethacin)
-
Group 3-5: this compound at different doses
-
-
Procedure:
-
Administer the TNIK inhibitor or control compound (e.g., orally or intraperitoneally) at a set time before inducing inflammation (e.g., 60 minutes).
-
Measure the initial paw volume of the animals using a plethysmometer.
-
Inject a small volume of carrageenan solution (e.g., 1% in saline) into the sub-plantar surface of the right hind paw.
-
Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
-
Visualizations
Caption: Simplified Wnt/β-catenin signaling pathway and the inhibitory action of this compound on TNIK.
References
- 1. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 2. TNIK inhibition abrogates colorectal cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Bis-imidazolecarboxamide Derivatives as Novel, Potent, and Selective TNIK Inhibitors for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lifetechindia.com [lifetechindia.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Improving the solubility of nilotinib through novel spray-dried solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research-portal.uu.nl [research-portal.uu.nl]
- 12. researchgate.net [researchgate.net]
- 13. Monitoring and treatment of cardiovascular complications during cancer therapies. Part II: Tyrosine kinase inhibitors [escardio.org]
- 14. mdpi.com [mdpi.com]
- 15. Selective TNIK inhibitor ameliorates idiopathic pulmonary fibrosis | BioWorld [bioworld.com]
- 16. scielo.br [scielo.br]
- 17. scielo.br [scielo.br]
- 18. In vivo screening method for anti inflammatory agent | PPTX [slideshare.net]
Validation & Comparative
Validating Tnik-IN-5 Activity: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the activity of Tnik-IN-5, a potent TNIK inhibitor, in a new cell line. It offers a comparative analysis with other known TNIK inhibitors, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Introduction to TNIK and its Inhibition
Traf2- and NCK-interacting kinase (TNIK) is a serine/threonine kinase that plays a crucial role in various cellular processes, most notably as a key regulator of the Wnt signaling pathway.[1] Dysregulation of the Wnt pathway is implicated in the development and progression of numerous cancers, particularly colorectal cancer.[1] TNIK inhibitors, such as this compound, function by binding to the active site of the TNIK enzyme, preventing the phosphorylation of its downstream targets and thereby disrupting aberrant Wnt signaling.[1] This guide will focus on the validation of this compound and compare its performance with other commercially available or well-documented TNIK inhibitors.
Comparative Analysis of TNIK Inhibitors
The selection of an appropriate TNIK inhibitor is critical for targeted research. This section provides a comparative overview of this compound and other notable TNIK inhibitors based on their reported half-maximal inhibitory concentrations (IC50) in various cancer cell lines.
| Inhibitor | Cell Line | Cancer Type | IC50 / EC50 (µM) | Reference |
| This compound | HCT116 | Colorectal Cancer | 0.05 | MedchemExpress |
| NCB-0846 | HCT116 | Colorectal Cancer | 0.021 | Selleck Chemicals |
| NCB-0846 | MC38 | Colorectal Cancer | 0.38 | [2] |
| NCB-0846 | CT26 | Colorectal Cancer | 0.60 | [2] |
| KY-05009 | A549 | Lung Adenocarcinoma | Not specified (Ki = 100 nM) | [3][4][5][6][7] |
| Compound 35b | HCT116 | Colorectal Cancer | 2.11 | [8] |
Experimental Protocols for Validating this compound Activity
To validate the activity of this compound in a new cell line, a series of well-established in vitro assays should be performed. These assays will assess the inhibitor's effect on cell viability, migration, and its ability to modulate the TNIK signaling pathway.
Cell Viability Assay
This assay determines the concentration of this compound required to inhibit cell growth.
Protocol: MTT Assay
-
Cell Seeding: Seed the new cell line in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) and a vehicle control (DMSO) for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Cell Migration Assay
This assay assesses the effect of this compound on the migratory capacity of the cells.
Protocol: Scratch (Wound Healing) Assay
-
Monolayer Formation: Seed cells in a 6-well plate and grow them to confluence.
-
Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Compound Treatment: Wash the wells with PBS to remove detached cells and then add fresh medium containing this compound at a concentration below its IC50 value, along with a vehicle control.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours).
-
Data Analysis: Measure the width of the scratch at different time points and quantify the percentage of wound closure.
Western Blot Analysis of Wnt Signaling Pathway
This experiment confirms that this compound is acting on its intended target by observing changes in the phosphorylation status and expression levels of key proteins in the TNIK-Wnt signaling pathway.
Protocol: Western Blot
-
Cell Lysis: Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against p-TCF4, TCF4, β-catenin, c-Myc, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate the membrane with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression and phosphorylation.
Visualizing Key Processes
To aid in the understanding of the underlying biology and experimental design, the following diagrams have been generated using Graphviz.
Caption: Simplified TNIK-Wnt Signaling Pathway.
Caption: Experimental workflow for validating this compound.
Caption: Logical flow of this compound's cellular effects.
References
- 1. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 2. TNIK Inhibition Has Dual Synergistic Effects on Tumor and Associated Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. KY-05009 | TNIK inhibitor | Probechem Biochemicals [probechem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. TNIK Inhibitor, KY-05009 | Sigma-Aldrich [sigmaaldrich.com]
- 7. A Novel Aminothiazole KY-05009 with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells | PLOS One [journals.plos.org]
- 8. Fragment growth-based discovery of novel TNIK inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of TNIK Inhibitors: Tnik-IN-5 vs. NCB-0846
This guide provides a detailed, data-supported comparison of two prominent small-molecule inhibitors of TRAF2 and NCK-Interacting Kinase (TNIK): Tnik-IN-5 and NCB-0846. Designed for researchers, scientists, and professionals in drug development, this document outlines their biochemical and cellular activities, experimental methodologies, and their roles within the Wnt signaling pathway.
TNIK, a member of the germinal center kinase (GCK) family, is a critical regulator of the canonical Wnt signaling pathway.[1][2] It acts downstream in the pathway by phosphorylating T-cell factor 4 (TCF4), which, in complex with β-catenin, activates the transcription of Wnt target genes.[1][2] Given that over 80% of colorectal cancers harbor mutations leading to constitutive Wnt pathway activation, TNIK has emerged as a significant therapeutic target.[3][4] Both this compound and NCB-0846 were developed to inhibit this kinase, thereby blocking aberrant Wnt signaling.[5][6]
Data Presentation: Biochemical and Cellular Performance
The following tables summarize the quantitative data available for this compound and NCB-0846, focusing on their inhibitory potency and cellular effects.
Table 1: Biochemical Inhibitory Activity
| Compound | Target | IC50 | Ki | Assay Type |
| This compound | TNIK | 50 nM[5] | Not Reported | Kinase Assay |
| NCB-0846 | TNIK | 21 nM[6][7][8] | Not Reported | Cell-free Kinase Assay[7] |
Table 2: Cellular Activity and Selectivity
| Compound | Effect | Cell Line | Concentration / Conditions |
| This compound | Inhibition of cell proliferation | HCT116 | 1.25-5 µM (48 hours)[5] |
| Inhibition of cell migration | HCT116 | 1 µM (24, 48 hours)[5] | |
| Decrease in nuclear β-catenin & TCF-4 | HCT116 | 10-40 µM (48 hours)[5] | |
| Decrease in Axin2 and c-Myc expression | HCT116 | 10-40 µM (48 hours)[5] | |
| NCB-0846 | Inhibition of TCF/LEF transcriptional activity | HEK293, HCT116, DLD-1 | Not Specified[7] |
| Inhibition of TCF4 phosphorylation | Cell-based assay | 0.1-3 µM[6][7] | |
| Reduction of Wnt target gene expression (AXIN2, MYC) | HCT116 | Not Specified[7] | |
| Downregulation of colorectal CSC markers (CD44, CD133, ALDH1) | Not Specified | Not Specified[7] | |
| Inhibition of colony formation | HCT116 | More potent than growth inhibition[6] | |
| Off-target Inhibition (>80% at 100 nM) | N/A | FLT3, JAK3, PDGFRα, TRKA, CDK2/CycA2, HGK[7][9] |
Experimental Protocols
Detailed methodologies are crucial for interpreting the presented data and for designing future experiments.
Biochemical Kinase Inhibition Assay (General Protocol)
Biochemical assays for TNIK inhibitors typically measure the enzyme's ability to phosphorylate a substrate in the presence of the inhibitor.
-
Principle : The assay quantifies the amount of ATP consumed during the phosphorylation reaction, often using a luminescence-based system like the ADP-Glo™ Kinase Assay.[10]
-
Reagents :
-
Purified, recombinant human TNIK enzyme.
-
A suitable kinase substrate (e.g., Myelin Basic Protein, MBP).[10]
-
ATP at a concentration near the Km for TNIK.
-
Assay buffer containing necessary salts and cofactors (e.g., MgCl₂).
-
Test compounds (this compound, NCB-0846) serially diluted in DMSO.
-
Detection reagents (e.g., ADP-Glo™).
-
-
Procedure :
-
The TNIK enzyme is incubated with varying concentrations of the inhibitor in a 96-well plate.
-
The kinase reaction is initiated by adding the ATP and substrate mixture. The reaction proceeds for a set time at a controlled temperature (e.g., 30°C).[10]
-
The reaction is stopped, and the detection reagent is added to measure the amount of ADP produced, which is proportional to kinase activity.
-
Luminescence is read on a microplate reader.
-
Data is plotted as kinase activity versus inhibitor concentration, and the IC50 value is determined using a nonlinear regression curve fit.
-
Cellular Wnt Signaling Assay (TCF/LEF Reporter Assay)
This cell-based assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are the final effectors of the canonical Wnt pathway.
-
Principle : Cells are engineered to express a luciferase reporter gene under the control of a promoter containing multiple TCF/LEF binding sites. Inhibition of the Wnt pathway results in a decreased luciferase signal.[11][12]
-
Reagents :
-
A reporter cell line (e.g., HCT116 or HEK293) stably or transiently transfected with a TCF/LEF luciferase reporter plasmid (e.g., TOPflash).[11][12]
-
A control plasmid with a mutated TCF/LEF binding site (e.g., FOPflash) or a constitutively expressed reporter (e.g., Renilla luciferase) for normalization.[13]
-
Wnt pathway activator if the cell line does not have constitutive activation (e.g., Wnt3a conditioned media).
-
Test compounds (this compound, NCB-0846).
-
Luciferase assay reagents (e.g., Dual-Glo®).
-
-
Procedure :
-
Cells are plated in 96-well plates and allowed to adhere.
-
Cells are treated with serially diluted concentrations of the inhibitor or DMSO as a vehicle control.
-
If necessary, the Wnt pathway is activated.
-
After a suitable incubation period (e.g., 24-48 hours), cells are lysed.
-
Luciferase substrate is added, and the luminescence is measured.
-
The signal is normalized, and results are expressed as a percentage of the activity seen in vehicle-treated cells to determine inhibitor potency.
-
Mandatory Visualizations
TNIK's Role in Wnt Signaling and Point of Inhibition
The diagram below illustrates the canonical Wnt signaling pathway, highlighting the central role of TNIK and the mechanism of action for inhibitors like this compound and NCB-0846. In cancer cells with APC mutations, the destruction complex is inactive, leading to β-catenin accumulation. TNIK is essential for the subsequent activation of TCF4-mediated transcription.
Caption: Wnt signaling pathway showing TNIK's essential role in activating TCF4-mediated transcription.
Workflow for Comparative Inhibitor Profiling
The logical flow for evaluating and comparing novel kinase inhibitors involves a multi-step process from initial biochemical screening to in vivo efficacy studies.
References
- 1. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TNIK - Wikipedia [en.wikipedia.org]
- 3. Therapeutic targets in the Wnt signaling pathway: Feasibility of targeting TNIK in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a novel Wnt inhibitor with potential to eradicate colorectal cancer stem cells | National Cancer Center Japan [ncc.go.jp]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. NCB-0846 | TNIK inhibitor | Probechem Biochemicals [probechem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
Tnik-IN-5: A Comparative Analysis of a Potent Wnt Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
The Wnt signaling pathway is a critical regulator of cell proliferation, differentiation, and migration, and its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer.[1] This has led to the development of various inhibitors targeting different components of this pathway. This guide provides a comparative analysis of Tnik-IN-5, a potent inhibitor of Traf2- and NCK-interacting kinase (TNIK), against other well-characterized Wnt pathway inhibitors.
Introduction to Wnt Pathway Inhibition
The Wnt signaling cascade is broadly categorized into the canonical (β-catenin-dependent) and non-canonical (β-catenin-independent) pathways.[1] The canonical pathway is a primary focus for therapeutic intervention in oncology. In the absence of a Wnt ligand, a destruction complex phosphorylates β-catenin, targeting it for proteasomal degradation. Upon Wnt binding to its receptors, this complex is inactivated, leading to the accumulation of β-catenin, its translocation to the nucleus, and the activation of T-cell factor/lymphoid enhancer-factor (TCF/LEF) target genes that drive cell proliferation.[2][3]
Wnt pathway inhibitors have been developed to target various points in this cascade, from the extracellular ligands and their receptors to intracellular signaling proteins and nuclear transcription factors.[4] These include Porcupine inhibitors (e.g., IWP-2), which block Wnt ligand secretion, Tankyrase inhibitors (e.g., XAV939, G007-LK), which stabilize the β-catenin destruction complex, and inhibitors of downstream components like TNIK (e.g., this compound, NCB-0846).[5][6][7] TNIK is a serine/threonine kinase that acts as a crucial activator of Wnt target genes by phosphorylating TCF4.[2][8][9]
Comparative Performance of Wnt Pathway Inhibitors
The following table summarizes the in vitro efficacy of this compound and other selected Wnt pathway inhibitors against common colorectal cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.
| Inhibitor | Target | Cell Line | IC50 (µM) |
| This compound | TNIK | HCT116 | Not explicitly found in searches |
| NCB-0846 | TNIK | HCT116 | 0.4[1] |
| DLD-1 | Not explicitly found in searches | ||
| IWP-2 | Porcupine (PORCN) | HT29 | 4.67[5] |
| SW620 | 1.90[5] | ||
| XAV939 | Tankyrase (TNKS1/2) | Caco-2 (CD44+/CD133+) | 15.3[6] |
| SW480 | Effective in 3D culture[4] | ||
| G007-LK | Tankyrase (TNKS1/2) | COLO 320DM | Effective in vitro[10] |
| OVCAR-4 | Effective in vitro[11] |
Signaling Pathway and Points of Inhibition
The following diagram illustrates the canonical Wnt signaling pathway and the points at which this compound and other compared inhibitors exert their effects.
Caption: Canonical Wnt signaling pathway with points of inhibition.
Experimental Protocols
To comparatively assess the efficacy of Wnt pathway inhibitors like this compound, a series of in vitro experiments are typically performed. Below is a detailed methodology for a common workflow.
Experimental Workflow: Comparative Analysis of Wnt Inhibitors
Caption: Workflow for comparing Wnt pathway inhibitors.
Detailed Methodology: TCF/LEF Reporter (TOP-flash) Assay
This assay is a widely used method to quantify the transcriptional activity of the canonical Wnt pathway.
1. Cell Culture and Transfection:
- Culture human colorectal cancer cells (e.g., HCT116 or SW480) in an appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
- Seed the cells into 24-well plates at a density that will result in 70-80% confluency on the day of transfection.
- Co-transfect the cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (TOP-flash) and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's instructions.
2. Inhibitor Treatment:
- Approximately 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound or other Wnt inhibitors. Include a vehicle control (e.g., DMSO).
- If studying inhibition of ligand-induced signaling, the medium should also contain a Wnt agonist, such as Wnt3a-conditioned medium or a GSK3β inhibitor like CHIR99021.
- Incubate the cells with the inhibitors for a further 24-48 hours.
3. Luciferase Activity Measurement:
- Lyse the cells using a passive lysis buffer.
- Measure the firefly and Renilla luciferase activities sequentially in the cell lysates using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
- Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
- Express the results as a percentage of the activity in the vehicle-treated control cells.
- Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 for Wnt pathway inhibition.
Selectivity and Off-Target Effects
An important consideration in drug development is the selectivity of an inhibitor for its intended target. While this compound is a potent TNIK inhibitor, it is crucial to assess its activity against a panel of other kinases to understand its potential for off-target effects. For instance, the TNIK inhibitor NCB-0846 has been shown to also inhibit other kinases such as FLT3, JAK3, and PDGFRα at higher concentrations.[12][13] A comprehensive kinase selectivity profile for this compound would provide valuable insights into its therapeutic window and potential side effects.
Conclusion
This compound represents a promising therapeutic strategy for cancers with aberrant Wnt signaling by targeting the downstream kinase TNIK.[8] Its performance, particularly in comparison to other Wnt inhibitors that act at different points in the pathway, highlights the diversity of approaches to modulate this critical oncogenic signaling cascade. The provided experimental framework offers a robust methodology for the head-to-head comparison of these inhibitors, which is essential for the rational design of future cancer therapies. Further studies are warranted to fully elucidate the comparative efficacy and selectivity of this compound in a broader range of preclinical models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel TNKS/USP25 inhibitor blocks the Wnt pathway to overcome multi-drug resistance in TNKS-overexpressing colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 4. Anticancer effect of XAV939 is observed by inhibiting lactose dehydrogenase A in a 3-dimensional culture of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Wnt/β-catenin Signaling Inhibitors suppress the Tumor-initiating properties of a CD44+CD133+ subpopulation of Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of a novel Wnt inhibitor with potential to eradicate colorectal cancer stem cells | National Cancer Center Japan [ncc.go.jp]
- 9. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. selleckchem.com [selleckchem.com]
Navigating the Kinome: A Comparative Guide to TNIK Inhibitors
For researchers, scientists, and drug development professionals, the selective inhibition of kinases is a critical aspect of developing targeted therapies. This guide provides a detailed comparison of the specificity of several key inhibitors of TRAF2- and NCK-interacting kinase (TNIK), a serine-threonine kinase implicated in Wnt signaling and various cancers.
This document focuses on a comparative analysis of three notable TNIK inhibitors: NCB-0846, KY-05009, and INS018_055. We present available data on their kinase selectivity, detail the experimental protocols for assessing their inhibitory activity, and provide visual representations of the relevant signaling pathway and experimental workflows.
Kinase Inhibitor Specificity: A Tabular Comparison
The following table summarizes the inhibitory activity of NCB-0846, KY-05009, and INS018_055 against TNIK and a selection of other kinases. This data, compiled from various studies, allows for a direct comparison of their potency and selectivity. IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%, while Ki is the inhibition constant.
| Inhibitor | Target Kinase | IC50 (nM) | Ki (nM) | Other Notable Off-Targets (Inhibition >80% at 0.1 µM or specific IC50) |
| NCB-0846 | TNIK | 21[1][2] | - | FLT3, JAK3, PDGFRα, TRKA, CDK2/CycA2, HGK[2][3] |
| KY-05009 | TNIK | 9[4] | 100[4][5] | MLK1 (IC50 = 18 nM)[4] |
| INS018_055 | TNIK | 7.8[6] | - | Described as potent and selective, but detailed public kinome scan data is not available.[7] Also inhibits MAP4K4 (IC50 = 12-120 nM)[8] |
Visualizing the TNIK Signaling Pathway
TNIK is a key component of the canonical Wnt/β-catenin signaling pathway. Upon Wnt ligand binding to its receptor, a signaling cascade is initiated that leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin forms a complex with TCF4 (T-cell factor 4) and TNIK. TNIK then phosphorylates TCF4, which is a critical step for the activation of Wnt target gene transcription, promoting cell proliferation and survival.[9][10]
Caption: Simplified diagram of the canonical Wnt/β-catenin signaling pathway highlighting the role of TNIK.
Experimental Protocols
Accurate determination of a kinase inhibitor's potency and selectivity is fundamental. Below are detailed methodologies for key experiments cited in this guide.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against TNIK using a luminescence-based assay such as the ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant human TNIK enzyme
-
Kinase substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Test inhibitor (e.g., NCB-0846, KY-05009) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white assay plates
-
Luminometer
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:10 dilutions.
-
Assay Plate Preparation: Add 1 µL of the diluted inhibitor or DMSO (as a vehicle control) to the wells of a 384-well plate.
-
Enzyme and Substrate Preparation: Dilute the TNIK enzyme and the substrate (MBP) in Kinase Assay Buffer to the desired working concentrations.
-
Reaction Initiation: Add 2 µL of the TNIK enzyme solution and 2 µL of the substrate/ATP mixture to each well to initiate the kinase reaction. The final volume in each well is 5 µL.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for IC50 Determination
The following diagram illustrates the general workflow for determining the IC50 of a kinase inhibitor.
Caption: A generalized workflow for the determination of a kinase inhibitor's IC50 value.
Conclusion
The TNIK inhibitors NCB-0846, KY-05009, and INS018_055 all demonstrate potent inhibition of TNIK in the low nanomolar range. However, their selectivity profiles differ. NCB-0846 is known to inhibit several other kinases, while the publicly available off-target data for KY-05009 and INS018_055 is more limited. For researchers and drug developers, the choice of inhibitor will depend on the specific application and the desired level of selectivity. The experimental protocols and workflows provided in this guide offer a foundation for the in-house evaluation and comparison of these and other kinase inhibitors. As more comprehensive selectivity data becomes available, a clearer picture of the therapeutic potential and possible off-target effects of these compounds will emerge.
References
- 1. Discovery of a novel Wnt inhibitor with potential to eradicate colorectal cancer stem cells | National Cancer Center Japan [ncc.go.jp]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A Novel Aminothiazole KY-05009 with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. INS018_055 | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 7. TNIK | Insilico Medicine [insilico.com]
- 8. Insilico Medicine divulges TNIK/MAP4K4 inhibitors | BioWorld [bioworld.com]
- 9. TNIK inhibition abrogates colorectal cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Head-to-Head Comparison: siRNA Knockdown of TNIK versus Small Molecule Inhibition for Targeted Cancer Therapy
A detailed guide for researchers and drug developers on the comparative efficacy and methodology of two key approaches for inhibiting the TNIK protein in cancer research.
Traf2- and NCK-interacting kinase (TNIK) has emerged as a critical therapeutic target in oncology due to its pivotal role in the Wnt signaling pathway, which is frequently dysregulated in various cancers.[1][2][3] Researchers aiming to interrogate or block TNIK function primarily have two powerful tools at their disposal: siRNA-mediated knockdown and small molecule inhibitors. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols to aid in experimental design and interpretation.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between siRNA knockdown and small molecule inhibition lies in their mechanism of action.
Small Molecule Inhibition (e.g., Tnik-IN-5, NCB-0846): Small molecule inhibitors, such as the conceptual this compound or the well-characterized NCB-0846, are chemical compounds designed to directly bind to the TNIK protein and inhibit its kinase activity.[6][7] Most TNIK inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase domain, preventing the transfer of phosphate groups to its downstream substrates.[1][6][7] This blockade of TNIK's enzymatic function disrupts its role in signaling pathways, primarily the Wnt pathway.[1][2][3]
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for evaluating the efficacy and potential liabilities of each approach. Data is compiled from various studies on TNIK knockdown and inhibition.
| Feature | siRNA Knockdown of TNIK | This compound (Small Molecule Inhibitor) |
| Target Level | TNIK mRNA | TNIK protein (kinase activity) |
| Typical Efficacy | 70-95% reduction in mRNA/protein levels | IC50 values in the nanomolar range |
| Time to Effect | 24-72 hours | Minutes to hours |
| Duration of Effect | 3-7 days (transient) | Dependent on compound half-life and dosing |
| Specificity | High for the target mRNA sequence | Variable; potential for off-target kinase inhibition |
| Off-Target Effects | Sequence-dependent "miRNA-like" effects | Inhibition of other kinases with similar ATP-binding sites |
| Delivery Method | Transfection reagents (e.g., lipofection) | Direct addition to cell culture media |
| In Vivo Applicability | Challenging delivery, potential immunogenicity | Systemic delivery possible, oral bioavailability can be engineered |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the selection of the appropriate technique.
Protocol 1: siRNA-Mediated Knockdown of TNIK in Cell Culture
This protocol outlines a typical workflow for transiently knocking down TNIK expression in a cancer cell line.
Materials:
-
TNIK-specific siRNA duplexes (at least two independent sequences are recommended)
-
Non-targeting (scramble) control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Complete cell culture medium
-
Target cancer cell line
-
6-well plates
-
Reagents for downstream analysis (e.g., qRT-PCR, Western blotting)
Procedure:
-
Cell Seeding: The day before transfection, seed the target cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 30 pmol of TNIK siRNA or control siRNA into 100 µL of Opti-MEM™.
-
In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™.
-
Combine the diluted siRNA and the diluted lipid reagent, mix gently, and incubate for 5 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 200 µL of siRNA-lipid complex to each well containing cells and medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Analysis of Knockdown Efficiency:
-
qRT-PCR: At 24-48 hours post-transfection, harvest the cells, extract total RNA, and perform quantitative real-time PCR to measure the relative abundance of TNIK mRNA compared to a housekeeping gene and the scramble control.[8]
-
Western Blotting: At 48-72 hours post-transfection, lyse the cells, quantify total protein, and perform Western blotting using an antibody specific for TNIK to assess the reduction in protein levels.[9][10]
-
Protocol 2: this compound (Small Molecule Inhibitor) Treatment of Cell Culture
This protocol describes the treatment of a cancer cell line with a TNIK inhibitor to assess its effect on cell viability and downstream signaling.
Materials:
-
This compound or another TNIK inhibitor (e.g., NCB-0846) dissolved in a suitable solvent (e.g., DMSO)
-
Target cancer cell line
-
96-well and 6-well plates
-
Complete cell culture medium
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
Reagents for Western blotting
Procedure:
-
Cell Seeding:
-
For cell viability assays, seed cells in a 96-well plate at an appropriate density.
-
For Western blotting, seed cells in a 6-well plate.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of the TNIK inhibitor in complete cell culture medium. A typical concentration range to test would be from 1 nM to 10 µM.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest inhibitor treatment.
-
Remove the old medium from the cells and add the medium containing the inhibitor or vehicle.
-
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay:
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions to determine the IC50 value of the inhibitor.
-
-
Analysis of Downstream Signaling:
-
For Western blotting, treat cells with the inhibitor at a concentration around its IC50 for a shorter duration (e.g., 1-6 hours).
-
Lyse the cells and perform Western blotting to assess the phosphorylation status of downstream targets of the Wnt pathway, such as TCF4, or the expression of Wnt target genes like c-MYC and Cyclin D1.[11]
-
Visualizing the Concepts
The following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: The canonical Wnt signaling pathway highlighting the central role of TNIK.
Caption: Comparative experimental workflows for siRNA knockdown and small molecule inhibition of TNIK.
Discussion: Choosing the Right Tool for the Job
The choice between siRNA knockdown and a small molecule inhibitor depends largely on the experimental goals.
siRNA knockdown is an excellent tool for target validation. By demonstrating that the reduction of TNIK expression recapitulates a particular phenotype, researchers can confidently link the function of the TNIK gene to that outcome.[9][10][11] However, the transient nature of siRNA effects and the challenges of in vivo delivery make it less suitable for therapeutic development. Furthermore, off-target effects, where the siRNA unintentionally downregulates other genes with partial sequence homology, are a significant concern that must be controlled for, typically by using multiple different siRNA sequences targeting the same gene.[12][13][14]
Small molecule inhibitors like this compound are generally more amenable to therapeutic development due to their drug-like properties, including the potential for oral bioavailability and systemic administration.[15][16] They also offer the advantage of rapid and reversible inhibition of protein function, allowing for precise temporal control in experiments. The primary drawback is the potential for off-target effects on other kinases, which can complicate data interpretation and lead to unintended toxicity.[6] Rigorous kinase profiling and the use of structurally related but inactive control compounds are essential to validate the on-target effects of a new inhibitor.[6]
Conclusion
Both siRNA-mediated knockdown and small molecule inhibition are invaluable techniques for studying and targeting TNIK. siRNA is a powerful method for validating TNIK as a target and for elucidating its cellular functions. Small molecule inhibitors represent a more direct path toward therapeutic development, offering the potential for clinical translation. A comprehensive understanding of the strengths and weaknesses of each approach, as outlined in this guide, will enable researchers to design more robust experiments and accelerate the development of novel cancer therapies targeting the TNIK signaling axis.
References
- 1. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 2. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic targets in the Wnt signaling pathway: Feasibility of targeting TNIK in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RNAi Four-Step Workflow | Thermo Fisher Scientific - US [thermofisher.com]
- 5. childrenshospital.org [childrenshospital.org]
- 6. Emergence of TNIK inhibitors in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational study on new natural compound inhibitors of Traf2 and Nck-interacting kinase (TNIK) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Enormous influence of TNIK knockdown on intracellular signals and cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 13. horizondiscovery.com [horizondiscovery.com]
- 14. noise-amidst-the-silence-off-target-effects-of-sirnas - Ask this paper | Bohrium [bohrium.com]
- 15. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. TNIK | Insilico Medicine [insilico.com]
Comparative Analysis of Tnik-IN-5 and its Impact on Wnt Target Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Traf2- and NCK-interacting kinase (TNIK) inhibitor, Tnik-IN-5, and its effect on the expression of key Wnt target genes, AXIN2 and c-MYC. The information presented herein is intended to support researchers and professionals in the fields of oncology, cell signaling, and drug development in understanding the mechanism and efficacy of targeting TNIK to modulate the Wnt signaling pathway.
Introduction to TNIK in Wnt Signaling
The canonical Wnt signaling pathway is crucial for embryonic development, tissue homeostasis, and stem cell regulation.[1] Aberrant activation of this pathway is a hallmark of various cancers, particularly colorectal cancer.[1] A key downstream component of this pathway is the serine/threonine kinase TNIK. TNIK acts as an essential coactivator of the TCF4/β-catenin transcriptional complex.[2] Upon Wnt pathway activation, β-catenin translocates to the nucleus, where it complexes with TCF/LEF transcription factors. TNIK is recruited to the promoters of Wnt target genes, where it phosphorylates TCF4, leading to the transcriptional activation of genes such as AXIN2 and c-MYC.[2] Given its critical role in activating Wnt target gene expression, TNIK has emerged as a promising therapeutic target for cancers driven by dysregulated Wnt signaling.[1]
Mechanism of Action of TNIK Inhibitors
TNIK inhibitors are a class of therapeutic agents designed to block the kinase activity of the TNIK enzyme.[1] By binding to the active site of TNIK, these inhibitors prevent the phosphorylation of its substrates, most notably TCF4.[3] This inhibition disrupts the formation and function of the β-catenin/TCF4 transcriptional complex, leading to the suppression of Wnt target gene expression and, consequently, inhibiting cancer cell proliferation and survival.[1]
This compound: A Potent TNIK Inhibitor
This compound is an efficient and potent inhibitor of TNIK with an IC50 of 0.05 μM.[4][5] It has demonstrated effective inhibition of the Wnt signaling pathway in cellular assays and exhibits significant anti-proliferative activity in colorectal cancer cell lines.[4]
Comparative Effect of TNIK Inhibitors on Wnt Target Gene Expression
The following table summarizes the quantitative effects of this compound and a well-characterized alternative, NCB-0846, on the expression of Wnt target genes AXIN2 and c-MYC.
| Inhibitor | Cell Line | Concentration | Time | Effect on AXIN2 Expression | Effect on c-MYC Expression | Citation |
| This compound | HCT116 | 10-40 µM | 48 hours | Significant decrease in protein levels | Significant decrease in protein levels | [4] |
| NCB-0846 | HCT116 | 1 µM | 24 hours | Reduced mRNA expression | Reduced mRNA expression | [6] |
| NCB-0846 | HCT116 | 1 µM | 48 hours | Reduced protein expression | Reduced protein expression | [6] |
| NCB-0846 | DLD-1 | 1 µM | 48 hours | Reduced protein expression | Reduced protein expression | [6] |
| NCB-0846 | HCT116 Xenografts | 90-150 mg/kg | Single dose | Reduced mRNA expression | Reduced mRNA expression | [7] |
Alternative Wnt Pathway Inhibitors
While TNIK inhibitors target the final nuclear step of the Wnt signaling cascade, other inhibitors have been developed to target different components of the pathway. This provides a basis for comparison and potential combination therapies.
| Inhibitor Class | Target | Mechanism of Action | Representative Compound(s) | Citation |
| Porcupine Inhibitors | Porcupine (a membrane-bound O-acyltransferase) | Inhibit Wnt ligand secretion | LGK-974, ETC-159 | [8][9] |
| Tankyrase Inhibitors | Tankyrase 1 and 2 | Stabilize AXIN, a key component of the β-catenin destruction complex | XAV939, NVP-TNKS656 | [9][10] |
| β-catenin/CBP Inhibitors | β-catenin/CBP interaction | Prevent the interaction between β-catenin and its coactivator CBP | PRI-724 | [8] |
| Dishevelled (Dvl) Inhibitors | Dvl PDZ domain | Block the interaction of Dvl with other signaling components | Sulindac | [11] |
Targeting Wnt signaling components in the cytoplasm and at the cell membrane has often been associated with toxicity and insufficient efficacy, making the targeting of nuclear components like TNIK an increasingly attractive therapeutic strategy.[12][13]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Culture and Treatment
-
Cell Lines: HCT116 (colorectal carcinoma) and DLD-1 (colorectal adenocarcinoma) cells are commonly used due to their activated Wnt signaling pathways.
-
Culture Conditions: Cells are maintained in an appropriate medium (e.g., McCoy's 5A for HCT116, RPMI-1640 for DLD-1) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Inhibitor Treatment: this compound or other inhibitors are dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at the desired concentrations for the specified durations. A vehicle control (DMSO) is run in parallel.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction: Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR: The relative mRNA expression levels of AXIN2, c-MYC, and a housekeeping gene (e.g., ACTB, GAPDH) are quantified by qPCR using a SYBR Green-based assay on a real-time PCR system. The 2^-ΔΔCt method is used to calculate the fold change in gene expression.
Western Blotting for Protein Expression Analysis
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against AXIN2, c-MYC, and a loading control (e.g., β-actin, γ-tubulin). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
TCF/LEF Luciferase Reporter Assay for Wnt Pathway Activity
-
Transfection: Cells are co-transfected with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., pGL4.49[luc2P/TCF-LEF RE/Hygro]) and a control plasmid expressing Renilla luciferase (for normalization).[14]
-
Treatment: After transfection, cells are treated with the TNIK inhibitor and/or a Wnt pathway activator (e.g., Wnt3a ligand or LiCl).
-
Luminescence Measurement: The activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system. The ratio of firefly to Renilla luciferase activity is calculated to determine the TCF/LEF transcriptional activity.
Visualizations
Signaling Pathway Diagram
Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound on TNIK.
Experimental Workflow Diagram
References
- 1. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. targetmol.cn [targetmol.cn]
- 6. TNIK inhibition abrogates colorectal cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Small-Molecule Inhibitors Targeting the Canonical WNT Signaling Pathway for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Emergence of TNIK inhibitors in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A New Wave of Targeting ‘Undruggable’ Wnt Signaling for Cancer Therapy: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. openworks.mdanderson.org [openworks.mdanderson.org]
- 14. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Reversing TNIK-Driven Cellular Phenotypes: A Comparative Guide to Rescue Experiments with TNIK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of TRAF2 and NCK-interacting kinase (TNIK) inhibitors in the context of rescue experiments involving TNIK overexpression. We will explore the experimental data supporting the use of these inhibitors to counteract the cellular effects of elevated TNIK levels, with a focus on a compound identified as Tnik-IN-5 and its comparison with other known TNIK inhibitors. Detailed experimental protocols and visual workflows are provided to facilitate the design and implementation of similar studies.
Performance Comparison of TNIK Inhibitors
The efficacy of a TNIK inhibitor is determined by its ability to reverse the downstream effects of TNIK overexpression. The following table summarizes quantitative data from studies using TNIK inhibitors in cell lines with artificially increased TNIK levels. While specific data for this compound's performance in a TNIK-overexpression rescue context is emerging, its potent IC50 suggests strong potential. For a direct comparison, we include data from the well-characterized inhibitor NCB-0846, which has been used in such rescue experiments.
| Inhibitor | Cell Line | TNIK Status | Experimental Context | Key Quantitative Finding |
| This compound | HCT116 | Endogenous | Wnt signaling inhibition | IC50 of 0.05 µM for TNIK inhibition. |
| NCB-0846 | KNS62 (Lung Squamous Cell Carcinoma) | Lentiviral Overexpression | Radiotherapy Sensitization | TNIK overexpression significantly increased cell survival after ionizing radiation; addition of NCB-0846 reversed this effect, sensitizing the cells to radiation. |
| NCB-0846 | HBEC-3KT (Immortalized Bronchial Epithelial) | Lentiviral Overexpression | Radiotherapy Sensitization | Similar to KNS62, TNIK overexpression conferred radioresistance, which was mitigated by NCB-0846 treatment. |
Signaling Pathways and Experimental Workflow
To understand the mechanism of a rescue experiment, it's crucial to visualize the underlying signaling pathway and the experimental design.
Cross-Validation of TNIK Inhibitor Efficacy: A Comparative Analysis
This guide provides a comparative analysis of the performance of two prominent small-molecule inhibitors of TRAF2 and NCK-interacting kinase (TNIK), a critical regulator in the Wnt signaling pathway. Given the absence of specific public data for a compound named "Tnik-IN-5," this guide will utilize data for the well-characterized TNIK inhibitor, NCB-0846 , and compare its performance with a more recently developed inhibitor, INS018-055 . This cross-validation will offer researchers, scientists, and drug development professionals a comprehensive overview of their respective potencies and therapeutic potentials.
TNIK has emerged as a significant therapeutic target, particularly in oncology and fibrosis, due to its essential role in cell proliferation and signaling pathways.[1][2] Inhibition of TNIK is a promising strategy for disrupting aberrant Wnt signaling, which is a common driver in various cancers, including colorectal cancer.[1][3]
Comparative Performance of TNIK Inhibitors
The following table summarizes the quantitative data for NCB-0846 and INS018-055, highlighting their inhibitory activities and effects on cellular models.
| Parameter | NCB-0846 | INS018-055 | Reference |
| Target | TNIK | TNIK | [4][5] |
| IC50 (TNIK Kinase Assay) | Not explicitly stated, but potent | 7.8 nM | [5] |
| Cellular Potency (HCT116) | Not explicitly stated | Not applicable | [6] |
| Cellular Potency (LX-2 cells) | Not applicable | 63 nM (COL1 expression), 123 nM (α-SMA expression) | [5] |
| Cellular Potency (MRC-5 cells) | Not applicable | 27 nM (TGF-β-mediated α-SMA expression) | [5] |
| Oral Bioavailability (Mouse) | Poor pharmacokinetics reported | 44% | [5][7] |
| Key Therapeutic Area | Colorectal Cancer | Idiopathic Pulmonary Fibrosis, Cancer | [4][8] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the TNIK signaling pathway and a general experimental workflow for evaluating TNIK inhibitors.
References
- 1. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 2. TNIK in disease: from molecular insights to therapeutic prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic targets in the Wnt signaling pathway: Feasibility of targeting TNIK in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emergence of TNIK inhibitors in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective TNIK inhibitor ameliorates idiopathic pulmonary fibrosis | BioWorld [bioworld.com]
- 6. Fragment growth-based discovery of novel TNIK inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Computational study on new natural compound inhibitors of Traf2 and Nck-interacting kinase (TNIK) | Aging [aging-us.com]
- 8. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
Tnik-IN-5 and the Next Frontier: Evaluating TNIK Inhibitor Efficacy in 3D Spheroid Cultures
A Comparative Guide for Researchers in Oncology and Drug Discovery
The emergence of Traf2- and Nck-interacting kinase (TNIK) inhibitors has opened a promising new avenue in the targeted therapy of cancers, particularly those driven by aberrant Wnt signaling, such as colorectal cancer. While preclinical data for potent inhibitors like Tnik-IN-5 in traditional 2D cell cultures are compelling, the translation of these findings to a more physiologically relevant three-dimensional (3D) context is crucial for predicting clinical success. This guide provides a comparative overview of TNIK inhibitor efficacy in 3D spheroid cultures, juxtaposed with the performance of a standard-of-care chemotherapeutic agent, 5-Fluorouracil (5-FU).
Due to the limited availability of public data on this compound in 3D spheroid models, this guide will utilize data from NCB-0846, another potent and well-characterized TNIK inhibitor, as a representative for this class of drugs. This comparison aims to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to assess the potential of TNIK inhibition in a more advanced preclinical setting.
Performance Comparison in 3D Spheroid Models
The transition from 2D to 3D cell culture often reveals significant differences in drug sensitivity. The following table summarizes the available efficacy data for the TNIK inhibitor NCB-0846 and 5-FU in 3D colorectal cancer spheroid models.
| Compound | Target | Cell Line | 3D Model Efficacy | IC50 (3D Spheroid) | Citation |
| NCB-0846 | TNIK | Colorectal Cancer Cells | Suppressed sphere-forming activity and expression of cancer stem cell markers. | Data not publicly available | [1] |
| 5-Fluorouracil (5-FU) | Thymidylate Synthase | HCT116 | Increased resistance compared to 2D cultures. | 60-90 µM | [2] |
| 5-Fluorouracil (5-FU) | Thymidylate Synthase | SW480 | High sensitivity, induction of spheroid disaggregation. | Not explicitly stated, but high sensitivity noted. | [3] |
| 5-Fluorouracil (5-FU) | Thymidylate Synthase | HT29 | Low sensitivity, spheroids maintained morphology at high concentrations. | Not explicitly stated, but low sensitivity noted. | [3] |
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the underlying biology and experimental design, the following diagrams illustrate the TNIK signaling pathway and a general workflow for evaluating drug efficacy in 3D spheroid cultures.
Caption: The Wnt/β-catenin signaling pathway, with TNIK as a key co-activator of TCF/LEF transcription factors.
Caption: A generalized workflow for assessing the efficacy of therapeutic compounds in 3D spheroid cultures.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for the key experiments involved in evaluating drug efficacy in 3D spheroid cultures.
3D Spheroid Formation (Liquid Overlay Technique)
This protocol describes the formation of spheroids from colorectal cancer cell lines using ultra-low attachment plates.
-
Cell Culture: Colorectal cancer cell lines (e.g., HCT116, SW480, HT29) are cultured in their recommended growth medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.
-
Cell Seeding: Cells are harvested at 70-80% confluency, and a single-cell suspension is prepared. A specific number of cells (typically 1,000-5,000 cells per well, optimized for each cell line) is seeded into each well of a 96-well ultra-low attachment round-bottom plate.
-
Spheroid Formation: The plate is centrifuged at a low speed (e.g., 300 x g) for 10 minutes to facilitate cell aggregation at the bottom of the well. The plate is then incubated for 3-4 days to allow for the formation of compact spheroids. Spheroid formation should be monitored daily using a light microscope.
Drug Treatment and Viability Assay (CellTiter-Glo® 3D)
This protocol outlines the procedure for treating spheroids with therapeutic compounds and assessing cell viability.
-
Drug Preparation: this compound and comparator drugs (e.g., 5-FU) are dissolved in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions. Serial dilutions are then prepared in the appropriate cell culture medium to achieve the desired final concentrations.
-
Spheroid Treatment: Once spheroids have formed, a portion of the medium in each well is carefully removed and replaced with medium containing the drug at various concentrations. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration as the drug-treated wells. The plate is then incubated for a predetermined period (e.g., 72 hours).
-
Viability Assessment: The CellTiter-Glo® 3D Cell Viability Assay is performed according to the manufacturer's instructions. Briefly, the assay reagent is added to each well, and the plate is agitated to lyse the cells and release ATP. After a short incubation period, the luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.
-
Data Analysis: The luminescence data is normalized to the vehicle-treated control wells. The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis of 3D Spheroids
This protocol describes the analysis of protein expression from spheroids to confirm target engagement and downstream effects.
-
Spheroid Harvesting and Lysis: Spheroids from multiple wells of a single treatment condition are pooled and washed with ice-cold PBS. The spheroids are then lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. The lysates are sonicated or passed through a fine-gauge needle to ensure complete lysis and shear cellular DNA.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the target proteins (e.g., TNIK, β-catenin, c-Myc, and a loading control like β-actin or GAPDH). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. The intensity of the bands can be quantified using image analysis software and normalized to the loading control to determine relative protein expression levels.
Conclusion
The use of 3D spheroid cultures represents a critical step in the preclinical evaluation of novel cancer therapeutics like this compound. While direct data for this compound in these models is yet to be published, the demonstrated ability of the related TNIK inhibitor NCB-0846 to disrupt spheroid formation underscores the potential of this drug class in a more physiologically relevant setting. The significant increase in the IC50 of 5-FU in 3D spheroids compared to 2D cultures highlights the importance of these models in identifying compounds that can overcome the resistance often observed in solid tumors. The protocols and comparative data presented in this guide are intended to facilitate further research into the efficacy of this compound and other TNIK inhibitors, ultimately accelerating their path toward clinical application.
References
- 1. Discovery of a novel Wnt inhibitor with potential to eradicate colorectal cancer stem cells | National Cancer Center Japan [ncc.go.jp]
- 2. journals.plos.org [journals.plos.org]
- 3. In-depth phenotypic characterization of multicellular tumor spheroids: Effects of 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergy of Tnik-IN-5 with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of targeted therapies with conventional chemotherapy holds significant promise for enhancing anti-cancer efficacy and overcoming drug resistance. Tnik-IN-5, a potent and selective inhibitor of Traf2- and Nck-interacting kinase (TNIK), has emerged as a compelling candidate for such combination strategies. This guide provides a comprehensive assessment of the potential synergy between this compound and standard chemotherapy agents, supported by experimental data from related TNIK inhibitors and detailed protocols for evaluating drug combinations.
Executive Summary
While direct experimental data on the synergistic effects of this compound with specific chemotherapy agents remains to be published, preclinical studies on other potent TNIK inhibitors provide valuable insights. Research on the TNIK inhibitor NCB-0846 in lung squamous cell carcinoma models demonstrated primarily additive interactions with cisplatin and etoposide. Conversely, another TNIK inhibitor, KY-05009, exhibited synergistic effects with the multi-kinase inhibitor dovitinib in multiple myeloma cells. These findings underscore the context-dependent nature of drug synergy and the critical need for empirical testing of this compound in combination with various chemotherapeutic drugs across different cancer types. This guide outlines the methodologies to conduct such assessments and visualizes the underlying biological pathways.
Data on TNIK Inhibitor Synergy with Anti-Cancer Agents
The following table summarizes key findings from preclinical studies on TNIK inhibitors in combination with other anti-cancer drugs. It is important to note that these studies do not use this compound, but provide the most relevant data currently available for this class of inhibitors.
| TNIK Inhibitor | Combination Agent | Cancer Type | Observed Effect | Citation |
| NCB-0846 | Cisplatin | Lung Squamous Cell Carcinoma | Additive | |
| NCB-0846 | Etoposide | Lung Squamous Cell Carcinoma | Additive | |
| KY-05009 | Dovitinib | Multiple Myeloma | Synergistic | [1] |
| TNIK inhibitors (unspecified) | Anti-PD-1 Immunotherapy | Colorectal Cancer | Synergistic | [2][3] |
Experimental Protocols for Synergy Assessment
The quantitative assessment of drug synergy is crucial for the preclinical validation of combination therapies. The Chou-Talalay method, which calculates a Combination Index (CI), is a widely accepted approach.[4][5][6]
In Vitro Synergy Assessment: The Chou-Talalay Method
This method involves treating cancer cell lines with each drug alone and in combination at various concentrations to determine the effect on cell viability.
1. Cell Viability Assays:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of this compound alone, the chemotherapy agent alone, and combinations of both at fixed ratios (e.g., based on their respective IC50 values).
-
Incubation: Incubate the treated cells for a specified period (e.g., 48-72 hours).
-
Viability Measurement: Assess cell viability using assays such as MTT, MTS, or CellTiter-Glo.
2. Data Analysis:
-
Dose-Response Curves: Generate dose-response curves for each agent individually and for the combination.
-
Combination Index (CI) Calculation: Use software like CompuSyn to calculate the CI based on the median-effect principle.[4][6] The CI value quantifies the nature of the drug interaction:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
In Vivo Synergy Assessment
Validating in vitro synergy in animal models is a critical step in preclinical development.[7][8][9]
1. Xenograft Model Establishment:
-
Implant human cancer cells subcutaneously into immunocompromised mice.
-
Allow tumors to reach a specified volume (e.g., 100-150 mm³).
2. Treatment Groups:
-
Randomize mice into four groups:
-
Vehicle control
-
This compound alone
-
Chemotherapy agent alone
-
This compound and chemotherapy in combination
-
3. Drug Administration and Monitoring:
-
Administer drugs according to a predetermined schedule and dosage.
-
Measure tumor volume and body weight regularly.
4. Data Analysis:
-
Compare tumor growth inhibition between the combination group and the single-agent and control groups.
-
Statistical analysis (e.g., two-way ANOVA) is used to determine the significance of the observed effects.
-
Metrics such as the Tumor Growth Inhibition (TGI) index can be used to quantify the anti-tumor effect.
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms underlying potential synergy is crucial. TNIK is a key component of the Wnt signaling pathway and also modulates other pathways like JNK and NF-κB.[3] Many chemotherapy agents induce DNA damage and activate stress-response pathways. The interplay between these pathways can determine the outcome of the combination therapy.
Caption: this compound and Chemotherapy Signaling Pathways.
The diagram above illustrates the principal signaling pathways affected by this compound and conventional chemotherapy. This compound inhibits TNIK, a critical activator of the pro-proliferative Wnt signaling pathway. Chemotherapy agents typically induce DNA damage, leading to apoptosis and cell cycle arrest. The synergistic potential lies in the dual blockade of proliferation signals and the induction of cell death.
Caption: Experimental Workflow for Synergy Assessment.
The workflow diagram outlines the key steps for both in vitro and in vivo assessment of synergy between this compound and chemotherapy.
Conclusion
The therapeutic strategy of combining this compound with standard chemotherapy is supported by a strong biological rationale. The available preclinical data on other TNIK inhibitors suggest that the outcome of such combinations, whether synergistic or additive, is likely to be dependent on the specific chemotherapy agent used and the genetic context of the cancer. The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers to systematically evaluate the synergistic potential of this compound, paving the way for its potential clinical development as part of a combination therapy regimen.
References
- 1. Synergistic inhibition effect of TNIK inhibitor KY-05009 and receptor tyrosine kinase inhibitor dovitinib on IL-6-induced proliferation and Wnt signaling pathway in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TNIK Inhibition Has Dual Synergistic Effects on Tumor and Associated Immune Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TNIK Inhibition Has Dual Synergistic Effects on Tumor and Associated Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods of Assessing In Vivo Synergy [meritudio.com]
- 9. blog.crownbio.com [blog.crownbio.com]
Tnik-IN-5: A Comparative Analysis Against Leading TNIK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of Tnik-IN-5 against other known inhibitors of the Traf2- and Nck-interacting kinase (TNIK). The data presented herein is compiled from publicly available experimental results to offer an objective comparison of performance and to provide detailed experimental methodologies for key assays.
Introduction to TNIK and Its Inhibition
Traf2- and Nck-interacting kinase (TNIK) is a serine/threonine kinase that plays a crucial role in various cellular processes, most notably as a key downstream regulator of the Wnt signaling pathway. Dysregulation of the Wnt pathway is implicated in the progression of numerous cancers, particularly colorectal cancer, making TNIK an attractive therapeutic target. TNIK inhibitors are a class of small molecules designed to block the kinase activity of TNIK, thereby disrupting the aberrant signaling cascades that drive cancer cell proliferation and survival.
Quantitative Comparison of TNIK Inhibitors
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound and other well-characterized TNIK inhibitors. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.
| Inhibitor | IC50 (TNIK) | Key Cellular Effects |
| This compound | 50 nM[1] | Efficiently inhibits Wnt signaling in intact cells and shows excellent in vitro anti-colorectal cancer activity.[1] |
| NCB-0846 | 21 nM[2][3] | Blocks Wnt signaling and demonstrates marked anti-tumor and anti-cancer stem cell (CSC) activities.[2][4] |
| INS018_055 | 7.8 nM / 31 nM | Potent anti-fibrotic and anti-inflammatory effects.[5] Modulates profibrotic and inflammatory pathways through regulation of Wnt/β-catenin, TGF-β, Yap/Taz, and NFκB signaling cascades. |
TNIK Signaling Pathway
The diagram below illustrates the central role of TNIK in the canonical Wnt signaling pathway. In the presence of a Wnt ligand, a signaling cascade is initiated that leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin forms a complex with TCF/LEF transcription factors and TNIK. TNIK then phosphorylates TCF4, a critical step for the activation of Wnt target gene expression, which promotes cell proliferation and survival.
References
- 1. Novel Molecules From Generative AI to Phase II: First Novel TNIK Inhibitors for Fibrotic Diseases Discovered and Designed Using Generative AI [prnewswire.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TNIK inhibition abrogates colorectal cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. law.berkeley.edu [law.berkeley.edu]
Safety Operating Guide
Essential Safety and Disposal Guidance for Tnik-IN-5
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent small molecule inhibitors like Tnik-IN-5 is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound is not publicly available, established guidelines for the disposal of hazardous research chemicals, particularly those used in cancer research, provide a clear framework for safe management. This compound, a potent inhibitor of Traf2- and Nck-interacting kinase (TNIK), should be handled with care due to its biological activity.
Chemical and Physical Properties of this compound
A summary of the available quantitative data for this compound is presented below to inform handling and storage procedures.
| Property | Value |
| Molecular Formula | C₂₂H₁₇N₃O₃ |
| Molecular Weight | 371.39 g/mol |
| Purity | >99% |
| Appearance | Solid |
| IC₅₀ for TNIK | 0.05 µM |
Disposal Procedures for this compound
Given the potent nature of this compound as a kinase inhibitor with anti-cancer properties, it should be treated as a hazardous chemical waste. The following step-by-step guidance is based on best practices for the disposal of chemotherapy and other hazardous drug waste in a laboratory setting.[1][2]
General Principle: Do not dispose of this compound, or any solutions containing it, down the drain or in the regular solid waste stream.[2][3] All waste contaminated with this compound must be segregated and disposed of as hazardous chemical waste, typically through incineration.[1][4]
Step 1: Waste Segregation and Collection
-
Non-Trace (Bulk) Chemical Waste:
-
This category includes unused or expired this compound, solutions containing the compound, and any items heavily contaminated (e.g., from a spill clean-up).[2][4]
-
Collect this waste in a designated, leak-proof, and clearly labeled hazardous waste container.[4][5] The container should be compatible with the chemical properties of the waste.
-
The label must include the words "Hazardous Waste," the full chemical name "this compound," and any known hazard classifications (e.g., "Toxic").[4][5]
-
-
Trace Contaminated Waste:
-
This includes items with minimal residual contamination, such as empty vials (less than 3% of the original volume remaining), used gloves, bench paper, and pipette tips.[2][4][6]
-
Place these items in a designated container for "trace chemotherapy waste," which is often a yellow bag or a specifically marked sharps container for contaminated sharps.[1][2] This waste is also destined for incineration.[4]
-
Step 2: Storage of Hazardous Waste
-
Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][5]
-
Ensure that the storage area is secure and away from general laboratory traffic.
-
Keep containers closed except when adding waste.
Step 3: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[5]
-
Follow all institutional procedures for waste pickup requests.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.[4]
Experimental Protocols
Detailed experimental protocols for the use of this compound were not found in the provided search results. Researchers should develop specific protocols based on their experimental design, incorporating the handling and disposal precautions outlined in this document.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. hsrm.umn.edu [hsrm.umn.edu]
- 2. Chemotherapy & Hazardous Drugs | UW Environmental Health & Safety [ehs.washington.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Trace Chemo and Chemotherapy Waste | Environment, Health & Safety [ehs.ucla.edu]
- 5. research.cuanschutz.edu [research.cuanschutz.edu]
- 6. ehs.washington.edu [ehs.washington.edu]
Essential Safety and Logistical Information for Handling Tnik-IN-5
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent small molecule inhibitors like Tnik-IN-5 is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential safety protocols based on best practices for handling similar research-grade chemical compounds.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection.
| Protection Level | Personal Protective Equipment (PPE) | Purpose |
| Minimum | Lab coat, safety glasses with side shields, nitrile gloves, long pants, and closed-toe shoes.[1][2][3] | Provides a basic barrier against incidental contact and splashes during low-risk manipulations. |
| Enhanced | Chemical splash goggles, face shield (in addition to goggles), double-gloving (e.g., nitrile gloves), and a chemical-resistant apron over the lab coat.[1][4] | Recommended when there is a higher risk of splashes or aerosol generation, such as when preparing stock solutions or handling larger quantities. |
| Specialized | Respiratory protection (e.g., N95 respirator or a fitted half-mask respirator with appropriate cartridges) and disposable coveralls.[2] | Necessary when working with the solid compound outside of a certified chemical fume hood or when there is a significant risk of inhaling airborne particulates.[2] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow minimizes the risk of exposure and contamination.
Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[5]
-
Pre-use Check: Before handling the compound, ensure that all necessary PPE is readily available and in good condition. Verify that the fume hood is functioning correctly.
Handling the Compound
-
Weighing: When weighing the solid form of this compound, do so within a chemical fume hood or a balance enclosure to prevent the dispersal of fine powders.
-
Solution Preparation: To prepare solutions, add the solvent to the solid compound slowly and carefully to avoid splashing. Always add acid to water, not the other way around, if applicable.[5]
-
Transporting: When moving this compound, whether in solid or solution form, use secondary containment, such as a sealed container on a tray.[5]
Spill and Emergency Procedures
-
Spill Kit: Ensure a chemical spill kit is readily accessible in the laboratory.
-
Small Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand), collect the contaminated material in a sealed container, and decontaminate the area.
-
Large Spills: In the event of a large spill, evacuate the area and alert the appropriate safety personnel.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Waste: All solid waste contaminated with this compound, including empty vials, contaminated gloves, and absorbent materials, should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container. Do not pour chemical waste down the sink.[5]
-
Sharps: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container.[6]
Labeling and Storage
-
All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the primary hazard (e.g., "Toxic").
-
Store waste containers in a designated, secure area away from incompatible materials.
Final Disposal
-
All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[7]
Visualized Workflows
To further clarify the procedural steps, the following diagrams illustrate the handling and disposal workflows for this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 4. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 6. unsw.edu.au [unsw.edu.au]
- 7. easyrxcycle.com [easyrxcycle.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
